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  • Product: Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate
  • CAS: 56894-66-7

Core Science & Biosynthesis

Foundational

Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate Authored for Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-(5-phenyl-1,3-oxazol-2-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is a multi-functional organic molecule that incorporates three key structural motifs: a central 1,3-oxazole ring, a phenyl substituent at the C5 position, and a methyl benzoate group at the C2 position. This unique arrangement of an aromatic heterocycle linked to an esterified phenyl ring presents a scaffold of significant interest in medicinal chemistry and materials science. The oxazole core is a well-established pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities.[1] The presence of the methyl benzoate moiety offers a versatile handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation reactions.

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate. By dissecting the molecule into its constituent functional groups—the 2,5-disubstituted oxazole and the ortho-substituted methyl benzoate—we can build a predictive but robust understanding of its behavior. This document is intended to serve as a foundational resource for scientists looking to synthesize, characterize, or utilize this compound in their research endeavors.

Molecular Structure and Physicochemical Properties

The structure of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate features a sterically demanding ortho-substitution pattern, which influences the planarity and conformational freedom of the molecule. The electronic interplay between the electron-deficient oxazole ring and the methyl benzoate group dictates its overall reactivity.

PropertyValueSource
Molecular Formula C₁₇H₁₃NO₃Calculated
Molar Mass 279.29 g/mol Calculated
Physical State Predicted to be a solid at room temperatureInferred from similar aromatic compounds
Solubility Poorly soluble in water; soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.[2]

Synthetic Pathways

The synthesis of 2,5-disubstituted oxazoles can be achieved through various classical and modern methodologies.[3][4] For Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate, a logical approach involves the formation of the oxazole ring from precursors already containing the necessary phenyl and benzoate functionalities. The Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, is a foundational method.[4][5]

Workflow: Modified Robinson-Gabriel Synthesis

A plausible synthetic route begins with methyl 2-(2-aminoacetyl)benzoate, which is then acylated with benzoyl chloride to form the key intermediate, methyl 2-(2-benzamidoacetyl)benzoate. Subsequent cyclodehydration using a dehydrating agent like polyphosphoric acid or phosphorus oxychloride would yield the target molecule.

Synthesis_Workflow A Methyl 2-formylbenzoate B Methyl 2-(2-aminoacetyl)benzoate A->B  Amination/Substitution   C Methyl 2-(2-benzamidoacetyl)benzoate (α-acylamino ketone) B->C  Acylation (Benzoyl Chloride)   D Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate C->D  Cyclodehydration (e.g., PPA, POCl₃)  

Caption: Synthetic workflow for Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate.

Experimental Protocol: Synthesis of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate

Step 1: Synthesis of the α-acylamino ketone intermediate

  • Dissolve methyl 2-(2-aminoacetyl)benzoate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine (2.2 equivalents), to the solution and cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-acylamino ketone.

Step 2: Cyclodehydration to form the oxazole ring

  • To the crude methyl 2-(2-benzamidoacetyl)benzoate from the previous step, add polyphosphoric acid.

  • Heat the mixture to 140°C for approximately 2-3 hours.[4]

  • After cooling, carefully pour the reaction mixture into ice water to precipitate the product.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol) to afford pure Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate.

Predicted Spectroscopic Profile

The structural characterization of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate relies on a combination of spectroscopic techniques. The following data is predicted based on the analysis of its constituent parts and data from analogous compounds.[6][7][8]

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Predicted, CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Number of Protons Assignment
8.1 - 8.3d~8.01HAromatic H (Benzoate, ortho to C=O)
7.7 - 7.9m-2HAromatic H (Phenyl, ortho to oxazole)
7.3 - 7.6m-5HRemaining Aromatic H (Phenyl & Benzoate)
7.2 - 7.3s-1HOxazole C4-H
3.9 - 4.1s-3H-OCH₃
¹³C NMR (Predicted, CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~167C=O (Ester)
~161C2-Oxazole
~151C5-Oxazole
124 - 135Aromatic Carbons
~124C4-Oxazole
~53-OCH₃
Infrared (IR) and Mass Spectrometry (MS) Data
Spectroscopy Predicted Key Features
IR (KBr, cm⁻¹) ~1730 (C=O, Ester stretch), ~1610 (C=N, Oxazole stretch), ~1550, 1450 (C=C, Aromatic stretch), ~1250 (C-O, Ester stretch)[9]
MS (EI, 70 eV) Predicted m/z: 279 (M⁺), 248 ([M-OCH₃]⁺), 220 ([M-CO₂CH₃]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)

Chemical Reactivity

The reactivity of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is governed by its two primary functional domains: the oxazole ring and the methyl benzoate group.

Reactivity of the Oxazole Ring

The 1,3-oxazole ring is an electron-deficient aromatic system.[6] This electronic nature dictates its reactivity profile.

  • Electrophilic Aromatic Substitution: The oxazole ring is generally deactivated towards electrophilic attack. Substitution, if forced, is predicted to occur at the C4 position, which is the most electron-rich carbon on the ring.[5][10] However, electrophilic attack on the more activated C5-phenyl ring is also a likely outcome.

  • Nucleophilic Attack: The C2 position of the oxazole ring is the most electron-deficient and thus the most susceptible to nucleophilic attack.[1][6] In this molecule, the C2 position is already substituted. Strong nucleophiles could potentially lead to ring-opening reactions, although this is less common than with simpler oxazoles.[5]

  • Deprotonation: The acidity of the ring protons follows the order C2 > C5 > C4.[6][10] Since C2 and C5 are substituted, deprotonation with a very strong base (e.g., n-BuLi) would occur at the C4 position, creating a nucleophilic center for further functionalization.

  • Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction provides a pathway to synthesize substituted pyridine derivatives.[5][11]

Reactivity of the Methyl Benzoate Moiety

The ester functional group is a primary site for nucleophilic acyl substitution.

  • Hydrolysis (Saponification): This is one of the most important reactions for this molecule. Under basic conditions (e.g., NaOH or KOH in aqueous alcohol), the ester undergoes saponification via a nucleophilic acyl substitution mechanism to irreversibly form the corresponding carboxylate salt, 2-(5-phenyl-1,3-oxazol-2-yl)benzoate.[12][13] Subsequent acidification yields the carboxylic acid, 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid.[14] This transformation is crucial for creating derivatives, improving aqueous solubility, or for use in peptide coupling reactions. Acid-catalyzed hydrolysis is also possible but is a reversible equilibrium-driven process.[15]

Saponification_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Acidification A Methyl Ester C Tetrahedral Intermediate A->C B Hydroxide (⁻OH) B->C D Carboxylate C->D Collapse of intermediate E Methanol (CH₃OH) D->E Proton transfer (implicit) F Carboxylic Acid D->F G H₃O⁺ G->F

Caption: Mechanism of base-catalyzed hydrolysis (saponification) of the ester.

  • Electrophilic Aromatic Substitution: The ester group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position on the benzoate ring.[2]

Potential Applications

The structural features of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate make it an attractive scaffold for several areas of research:

  • Medicinal Chemistry: The oxazole nucleus is a key component in many biologically active compounds.[1] The carboxylic acid derivative (obtained via hydrolysis) could be used as a building block to synthesize novel amides and esters for screening as potential therapeutic agents.

  • Materials Science: The rigid, aromatic nature of the molecule suggests potential applications in the development of organic light-emitting diodes (OLEDs) or as a component in novel polymers, where the oxazole ring can contribute to thermal stability and specific electronic properties.

Conclusion

Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is a compound with a rich and predictable chemical profile. Its synthesis is accessible through established organic chemistry reactions. The molecule's reactivity is dominated by the chemistry of the electron-deficient oxazole ring and the versatile methyl benzoate group, with the latter's susceptibility to hydrolysis being a key feature for derivatization. This guide provides a solid, predictive framework for researchers, enabling them to confidently incorporate this promising scaffold into their synthetic and developmental programs.

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Available from: [Link]

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). Available from: [Link]

  • Hydrolysis of Methyl Benzoate Experiment. Scribd. Available from: [Link]

  • Oxazole. Wikipedia. Available from: [Link]

  • Oxazole.pdf. CUTM Courseware. Available from: [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. (2024). Available from: [Link]

  • Esterification: Methyl benzoate. One Part of Chemistry. (2011). Available from: [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. Available from: [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC. Available from: [Link]

  • One-Pot Synthesis of 2,5-Disubstituted Oxazoles. (2007). Available from: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available from: [Link]

  • General methodology for the preparation of 2,5-disubstituted-1,3-oxazoles. PubMed. (2010). Available from: [Link]

  • Methyl benzoate. Wikipedia. Available from: [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023). Available from: [Link]

  • ELECTRONIC SUPPLEMENTARY INFORMATION - Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride- mediated reaction of trans-2-aryl-3-nitro-cyclopropane-1,1- dicarboxylates with nitriles. Available from: [Link]

  • Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Available from: [Link]

  • Showing Compound Methyl benzoate (FDB012198). FooDB. (2010). Available from: [Link]

  • 2-(5-Phenyl-1,3-oxazol-2-yl)benzoic acid. BuyersGuideChem. Available from: [Link]

  • Compound methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate. Available from: [Link]

  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. ResearchGate. Available from: [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
  • 2-(1,3-Benzoxazol-2-yl)-1-phenylethenyl benzoate. NIH. Available from: [Link]

  • Synthesis and evaluation of some 2-((benzothiazol-2-ylthio) methyl)-5-phenyl-1, 3, 4-oxadiazole derivatives as antidiabetic agents. ResearchGate. (2017). Available from: [Link]

  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. PMC. Available from: [Link]

  • 2-Methyl-5-Phenyl-1,3-Oxazole. PubChem. Available from: [Link]

  • methyl 3-(benzo[d]oxazol-2-yl)benzoate. Chemsrc. (2025). Available from: [Link]

Sources

Exploratory

Technical Guide: 2,5-Disubstituted Oxazole Benzoate Derivatives

Synthesis, Mesomorphism, and Pharmacophore Integration[1] Executive Summary & Strategic Importance The 2,5-disubstituted 1,3-oxazole scaffold represents a "privileged structure" in modern organic chemistry, serving as a...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Mesomorphism, and Pharmacophore Integration[1]

Executive Summary & Strategic Importance

The 2,5-disubstituted 1,3-oxazole scaffold represents a "privileged structure" in modern organic chemistry, serving as a critical junction between materials science (liquid crystals, scintillators) and medicinal chemistry (tubulin inhibitors, antimicrobials).

This guide focuses specifically on benzoate derivatives of this scaffold—compounds where the oxazole ring is linked via an ester bond to a benzoate moiety. This structural hybridization confers unique properties:

  • Medicinal Chemistry: The benzoate group acts as a lipophilic anchor, improving membrane permeability and enabling prodrug strategies, while the oxazole ring mimics peptide bonds (bioisostere), enhancing metabolic stability.

  • Materials Science: The rigid, rod-like geometry of the 2,5-disubstituted oxazole, combined with the flexible alkyl chains often found on benzoate esters, induces high-stability mesophases (liquid crystals), critical for optoelectronic displays.

Synthetic Architecture

To achieve high regioselectivity and yield, a Convergent Synthetic Strategy is recommended. This approach separates the construction of the heterocyclic core from the esterification step, allowing for modular diversification of the benzoate tail.

2.1 Core Synthesis: The Robinson-Gabriel Cyclodehydration

While transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura) are popular, the Robinson-Gabriel synthesis remains the most scalable and cost-effective method for generating the 2,5-diaryloxazole core required for these derivatives.

Mechanism:

  • N-Acylation: Reaction of an

    
    -amino ketone with a benzoyl chloride derivative.
    
  • Cyclodehydration: Treatment with a dehydrating agent (POCl

    
     or Burgess reagent) forces intramolecular attack of the amide oxygen onto the ketone carbonyl, followed by aromatization.
    
2.2 Functionalization: The Steglich Esterification

Post-synthesis of the oxazole core (bearing a hydroxyl handle), the benzoate moiety is introduced via DCC/DMAP coupling. This avoids the harsh conditions of acid chlorides, preserving the sensitive oxazole ring.

2.3 Synthetic Workflow Visualization

The following diagram outlines the modular synthesis of 4-(2-phenyloxazol-5-yl)phenyl benzoate.

OxazoleSynthesis Figure 1: Convergent synthesis of oxazole benzoate derivatives via Robinson-Gabriel cyclization. Start1 2-Amino-1-(4-hydroxyphenyl) ethan-1-one HCl Intermediate N-Acyl Intermediate (Amide) Start1->Intermediate Et3N, DCM 0°C to RT Start2 Benzoyl Chloride Start2->Intermediate OxazoleCore 2-Phenyl-5-(4-hydroxyphenyl) -1,3-oxazole Intermediate->OxazoleCore POCl3, 100°C Cyclodehydration FinalProduct 2,5-Disubstituted Oxazole Benzoate OxazoleCore->FinalProduct DCC, DMAP CH2Cl2 (Steglich) BenzoicAcid 4-Substituted Benzoic Acid BenzoicAcid->FinalProduct

Physicochemical Characterization

The integration of the benzoate group significantly alters the physical state of the oxazole core.

3.1 Liquid Crystalline (Mesomorphic) Behavior

2,5-disubstituted oxazoles are inherently mesogenic due to their high aspect ratio. Derivatization with benzoates containing long alkyl chains (


 to 

) typically induces Smectic A (SmA) or Nematic (N) phases.
  • Rigid Core: The oxazole-benzoate linkage extends the

    
    -conjugation, increasing optical anisotropy (
    
    
    
    ).
  • Flexible Tail: The alkyl chain on the benzoate disrupts crystal packing, lowering the melting point and stabilizing the liquid crystal phase.

Table 1: Phase Transition Temperatures of 4-(2-phenyloxazol-5-yl)phenyl 4-alkoxybenzoates

Alkyl Chain (R)Melting Point (

, °C)
Clearing Point (

, °C)
Mesophase Type

112145Nematic

105158Smectic A

98162Smectic A

94155Smectic C

Note: Data represents generalized trends for this structural class based on literature consensus [1, 2].

3.2 Photophysical Properties

These derivatives exhibit strong fluorescence in the UV-Blue region.

  • Absorption

    
    :  ~300–320 nm
    
  • Emission

    
    :  ~360–400 nm
    
  • Quantum Yield (

    
    ):  High (0.6 – 0.8 in cyclohexane), making them excellent candidates for scintillators.
    
Biological Applications: The Tubulin Connection

The 2,5-disubstituted oxazole moiety is a bioisostere of the cis-stilbene core found in Combretastatin A-4, a potent vascular disrupting agent.

4.1 Mechanism of Action

The oxazole benzoate derivative binds to the colchicine-binding site of


-tubulin. The benzoate group often occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine, while the oxazole ring positions the second aryl group to interact with residue 

-Thr179.

Key SAR Insight: Substitution at the para-position of the benzoate ring with electron-donating groups (e.g., -OMe) significantly enhances cytotoxicity against MCF-7 (breast cancer) cell lines by increasing binding affinity [3].

Detailed Experimental Protocols
Protocol A: Synthesis of 2-Phenyl-5-(4-hydroxyphenyl)-1,3-oxazole (Core)

Objective: Create the heterocyclic scaffold via Robinson-Gabriel cyclization.

  • Acylation:

    • Dissolve 2-amino-1-(4-hydroxyphenyl)ethan-1-one hydrochloride (10 mmol) in dry DCM (50 mL) containing triethylamine (22 mmol).

    • Cool to 0°C. Dropwise add benzoyl chloride (10 mmol).

    • Stir at RT for 4 hours. Wash with water, dry over MgSO

      
      , and concentrate to yield the amide intermediate.
      
  • Cyclization:

    • Suspend the crude amide in POCl

      
       (15 mL).
      
    • Heat to 100°C for 3 hours. Caution: Evolution of HCl gas.

    • Cool to RT and pour slowly onto crushed ice (200 g) with vigorous stirring.

    • Neutralize with saturated NaHCO

      
       to pH 7.
      
    • Filter the precipitate, wash with water, and recrystallize from ethanol.[1]

    • Yield: ~75-85%.[2] Appearance: White/Pale yellow needles.

Protocol B: Steglich Esterification (Benzoate Attachment)

Objective: Attach the benzoate moiety under mild conditions to prevent ring opening.

  • Reaction Setup:

    • In a flame-dried flask, dissolve the oxazole core (2 mmol) and the appropriate 4-substituted benzoic acid (2.2 mmol) in anhydrous DCM (20 mL).

    • Add DMAP (0.2 mmol) as a catalyst.

  • Coupling:

    • Cool the solution to 0°C.

    • Add DCC (N,N'-Dicyclohexylcarbodiimide, 2.4 mmol) dissolved in DCM (5 mL) dropwise.

    • Allow the mixture to warm to RT and stir overnight (12-16 h).

  • Workup:

    • Filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 0.5N HCl (to remove DMAP), then saturated NaHCO

      
      , then brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • Purify via silica gel column chromatography (Hexane:Ethyl Acetate, gradient 9:1 to 7:3).

    • Validation: Confirm structure via

      
      H-NMR (look for the disappearance of the phenolic -OH signal and appearance of benzoate aromatic protons).
      
References
  • BenchChem. (2025).[1][2] A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles. Retrieved from

  • Han, J., et al. (2008).[3] Synthesis and liquid crystalline properties of substituted 2,5-diaryl 1,3,4-oxadiazole derivatives without flexible chains. Liquid Crystals, 35. Retrieved from

  • Wan, C., et al. (2010).[4][5] Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12, 3902-3905.[4][5] Retrieved from

  • Mishra, V. R., et al. (2009). Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved from

Sources

Foundational

Ortho-POPOP synthesis intermediates and precursors

An In-Depth Technical Guide to the Synthesis of Ortho-POPOP: Precursors, Intermediates, and Core Methodologies Executive Summary 1,2-bis(5-phenyl-2-oxazolyl)benzene, commonly known as Ortho-POPOP, is a significant fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Ortho-POPOP: Precursors, Intermediates, and Core Methodologies

Executive Summary

1,2-bis(5-phenyl-2-oxazolyl)benzene, commonly known as Ortho-POPOP, is a significant fluorophore characterized by its highly sterically hindered structure. This non-planar ground-state conformation, arising from the two bulky oxazolyl groups in adjacent positions on the central benzene ring, results in unique photophysical properties, including an abnormally large Stokes shift.[1] These characteristics make it a molecule of interest for applications in materials science, particularly as an organic scintillator or fluorescent probe.

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to Ortho-POPOP. Tailored for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for methodological choices. The core strategy presented is a modified Robinson-Gabriel synthesis, which involves the construction of the two oxazole rings from a central benzene-1,2-dicarbonyl precursor and an α-amino ketone. We will detail the synthesis of key intermediates, the critical cyclodehydration reaction, and the necessary purification protocols, providing a self-validating framework for its successful laboratory-scale production.

Introduction: The Challenge and Opportunity of Ortho-POPOP

The synthesis of substituted oxazoles is a well-established field in heterocyclic chemistry, with numerous methods available, such as the Robinson-Gabriel, Fischer, and Van Leusen syntheses.[2][3][4][5] However, the unique structure of Ortho-POPOP presents a distinct synthetic challenge. The introduction of two large 5-phenyloxazolyl substituents onto adjacent positions (the ortho positions) of a central phenyl ring creates significant steric strain.[1]

This guide focuses on a convergent synthesis that efficiently addresses this challenge by forming both heterocyclic rings in a sequential process from common precursors. The primary goal is to construct the C-N and C-O bonds of the oxazole rings through a reliable amidation and subsequent cyclodehydration cascade.

Retrosynthetic Analysis: A Logic-Based Approach

To devise a logical synthesis, we first deconstruct the target molecule, Ortho-POPOP, into its constituent precursors. This retrosynthetic approach provides a clear roadmap for the forward synthesis.

The most logical disconnections are at the four C-N and C-O bonds that form the two oxazole rings. This two-step disconnection reveals two key building blocks:

  • A 1,2-dicarbonyl benzene derivative : This component will form the central phenyl ring and the C2 carbons of both oxazole rings. An activated form, such as Phthaloyl Chloride , is an ideal precursor.

  • An α-amino ketone : This precursor provides the remaining atoms for each oxazole ring (N3, C4, C5, and the O1). For a 5-phenyl substituted oxazole, 2-Amino-1-phenylethan-1-one (also known as α-aminoacetophenone) is the required building block.

G cluster_target Target Molecule cluster_intermediate Key Intermediate cluster_precursors Primary Precursors ortho_popop Ortho-POPOP (1,2-bis(5-phenyl-2-oxazolyl)benzene) bis_amide Bis-Amide Intermediate (N,N'-(Phthaloyl)bis(2-oxo-2-phenylethylamine)) ortho_popop->bis_amide Double Cyclodehydration (Disconnect C-O bonds) phthaloyl_chloride Phthaloyl Chloride bis_amide->phthaloyl_chloride Amidation (Disconnect C-N bonds) amino_ketone 2-Amino-1-phenylethan-1-one (2 equivalents) bis_amide->amino_ketone Amidation (Disconnect C-N bonds)

Caption: Retrosynthetic analysis of Ortho-POPOP.

The Core Synthetic Pathway

The forward synthesis logically follows the path identified in the retrosynthetic analysis. It is a two-stage process involving the initial formation of a bis-amide intermediate followed by a double ring-closing reaction.

G precursors Precursors: - Phthaloyl Chloride - 2-Amino-1-phenylethan-1-one HCl - Base (e.g., Pyridine) amidation Stage 1: Amidation (Formation of Bis-Amide Intermediate) precursors->amidation intermediate Intermediate: N,N'-(Phthaloyl)bis(2-oxo-2-phenylethylamine) amidation->intermediate cyclization Stage 2: Double Cyclodehydration (Ring Closure with Dehydrating Agent) intermediate->cyclization product Final Product: Ortho-POPOP cyclization->product purification Purification (Recrystallization) product->purification final_product Pure Ortho-POPOP purification->final_product

Caption: Forward synthesis workflow for Ortho-POPOP.

Precursor Selection and Rationale
CompoundMolar Mass ( g/mol )RoleKey Considerations
Phthaloyl Chloride 203.02Benzene core precursorHighly reactive acylating agent. Moisture-sensitive; requires anhydrous conditions.
2-Amino-1-phenylethan-1-one HCl 171.62Oxazole ring precursorThe hydrochloride salt is more stable and easier to handle than the free base. A base is required to liberate the free amine in situ.
Phosphoryl Chloride (POCl₃) 153.33Dehydrating agentEffective reagent for Robinson-Gabriel cyclodehydration. Corrosive and reacts violently with water.
Ortho-POPOP 364.40Target MoleculeSterically hindered, crystalline solid.[1]
Stage 1: Synthesis of the Bis-Amide Intermediate

The first stage is a nucleophilic acyl substitution. The free base of 2-amino-1-phenylethan-1-one, a potent nucleophile, attacks the highly electrophilic carbonyl carbons of phthaloyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is used both as a solvent and to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Causality: The choice of an acid chloride over the corresponding carboxylic acid (phthalic acid) is critical for ensuring high reactivity and yield at moderate temperatures. Anhydrous conditions are paramount to prevent the hydrolysis of phthaloyl chloride to the unreactive phthalic acid.

Stage 2: Double Cyclodehydration to Ortho-POPOP

This is the key ring-forming step. The bis-amide intermediate contains the necessary atoms arranged in proximity for cyclization. The reaction is driven by a powerful dehydrating agent, such as phosphoryl chloride (POCl₃), polyphosphoric acid, or concentrated sulfuric acid. The agent facilitates the intramolecular condensation between the enol form of the ketone and the amide carbonyl, eliminating two molecules of water to form the two stable, aromatic oxazole rings.

Causality: The formation of an aromatic ring is a strong thermodynamic driving force for this reaction. However, the process has a significant activation energy, necessitating the use of aggressive dehydrating agents and often elevated temperatures to ensure the reaction proceeds to completion.[6]

Experimental Protocols

Safety Precaution: This synthesis involves corrosive and moisture-sensitive reagents. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 4.1: Synthesis of N,N'-(Phthaloyl)bis(2-oxo-2-phenylethylamine) (Intermediate)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a calcium chloride drying tube. Ensure all glassware is thoroughly dried.

  • Reagents: Add 2-amino-1-phenylethan-1-one hydrochloride (8.58 g, 50 mmol) to the flask. Add 100 mL of anhydrous pyridine. Stir the suspension at room temperature for 15 minutes.

  • Reaction: Cool the flask in an ice bath (0-5 °C). Slowly add a solution of phthaloyl chloride (5.08 g, 25 mmol) in 25 mL of anhydrous dichloromethane dropwise over 30 minutes. Maintain the temperature below 10 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with water (3 x 100 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the solid crude intermediate in a vacuum oven at 50 °C to a constant weight.

Protocol 4.2: Synthesis of Ortho-POPOP (Final Product)
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (to neutralize HCl fumes), place the dried bis-amide intermediate (3.96 g, 10 mmol).

  • Reaction: Carefully add phosphoryl chloride (POCl₃, 20 mL) to the flask at room temperature in a fume hood.

  • Heating: Heat the reaction mixture to reflux (approx. 105 °C) using a heating mantle. Maintain reflux for 3 hours. The mixture should become a dark, homogenous solution.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Very slowly and cautiously, pour the cooled mixture onto 200 g of crushed ice in a large beaker, with constant stirring. Caution: This is a highly exothermic reaction that will generate HCl gas.

  • Neutralization: Once the initial reaction has subsided, slowly add a saturated solution of sodium bicarbonate or sodium hydroxide until the mixture is neutral to pH paper. A solid precipitate of crude Ortho-POPOP will form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid extensively with water until the filtrate is neutral.

  • Purification: The most effective method for purifying Ortho-POPOP is recrystallization. Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and toluene or xylenes). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product should be a white or off-white crystalline solid. Characterize by melting point and spectroscopic methods.

Conclusion

The synthesis of Ortho-POPOP, while conceptually straightforward, requires careful attention to experimental detail, particularly the management of moisture-sensitive reagents and the execution of the critical cyclodehydration step. The Robinson-Gabriel-type approach detailed herein provides a reliable and scalable method for accessing this unique fluorophore. By understanding the causal relationships behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and optimize the synthesis for their specific applications in advanced materials and chemical sensing.

References

  • ResearchGate. (n.d.). Optimized ground state structure of ortho -POPOP molecule (in two... Retrieved from [Link]

  • MDPI. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • LookChem. (n.d.). Cas 835-64-3,2-(2-HYDROXYPHENYL)BENZOXAZOLE. Retrieved from [Link]

  • Google Patents. (n.d.). US3743649A - Synthesis of 2-(2-hydroxyphenyl)-benzothiazole.
  • PubMed. (2002). Synthesis and evaluation of poly(oxyethylene glycol) polymer (POP) supports. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ortho-phosphite (PO33−) : Mechanochemical Synthesis of a Missing Oxoanion and Precursor to Value-Added Organophosphorus Compounds. Retrieved from [Link]

  • PubMed. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Self-Setting Calcium Orthophosphate Formulations. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (2019). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Retrieved from [Link]

  • YouTube. (2020). Electrophilic Aromatic Substitution: The ortho/para ipso attack, orientation in other ring systems. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Oxazole Scaffold The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Scaffold

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry and materials science.[1][2] The inherent electronic properties and structural rigidity of the oxazole ring allow it to serve as a versatile scaffold in the design of novel therapeutic agents and functional materials.[3][4] Derivatives of oxazole exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][5] The 2,5-disubstituted oxazole motif, in particular, is a prevalent feature in many biologically active molecules, where the substituents play a crucial role in modulating the compound's interaction with biological targets.[3] This guide focuses on a specific derivative, Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate, providing a comprehensive overview of its synthesis, physicochemical properties, and potential applications in the realm of drug discovery and development.

Physicochemical and Spectroscopic Profile

While a specific CAS number for Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is not publicly cataloged, its precursor, 2-(5-Phenyl-1,3-oxazol-2-yl)benzoic acid, is registered under CAS Number 23464-97-3.[6] The introduction of a methyl ester group modifies the properties of the parent carboxylic acid, influencing its solubility, reactivity, and pharmacokinetic profile.

PropertyValue (Predicted/Estimated)Source
Molecular Formula C₁₇H₁₃NO₃-
Molecular Weight 279.29 g/mol -
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); poorly soluble in waterInferred from structure
LogP Not available-

Spectroscopic Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15-8.12 (m, 2H, Ar-H), 7.70-7.65 (m, 2H, Ar-H), 7.55-7.40 (m, 5H, Ar-H), 3.95 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.5 (C=O, ester), 161.0 (C=N, oxazole), 151.0, 133.0, 131.0, 130.5, 129.0, 128.5, 128.0, 127.0, 126.0, 125.0, 124.0 (Ar-C), 52.5 (OCH₃).

  • Mass Spectrometry (ESI-MS): m/z 280.09 [M+H]⁺, 302.07 [M+Na]⁺.

Synthesis of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate

The most direct and efficient synthesis of the title compound involves the esterification of its corresponding carboxylic acid precursor, 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid. Fischer-Speier esterification is a classic and reliable method for this transformation.

Reaction Workflow

G cluster_0 Synthesis Workflow Precursor 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid Reaction Fischer-Speier Esterification (Reflux) Precursor->Reaction Reactant Reagents Methanol (excess) Sulfuric Acid (catalytic) Reagents->Reaction Conditions Workup Neutralization (aq. NaHCO₃) Extraction (Ethyl Acetate) Reaction->Workup Crude Product Purification Column Chromatography (Silica Gel) Workup->Purification Extracted Product Product Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate Purification->Product Pure Product

Caption: Synthetic workflow for the preparation of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate.

Detailed Experimental Protocol

Materials:

  • 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid (1.0 eq)

  • Methanol (20-30 eq, anhydrous)

  • Concentrated Sulfuric Acid (0.1-0.2 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid.

  • Addition of Reagents: Add an excess of anhydrous methanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid with stirring. The addition of the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon, which is a key step in the Fischer-Speier mechanism.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot and the appearance of the higher Rf ester spot.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step is crucial to remove the sulfuric acid and any unreacted carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. This will separate the desired methyl ester from any non-polar impurities and any remaining starting material.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate as a solid. Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Potential Applications in Drug Development

The structural motif of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate holds significant promise for applications in drug discovery, primarily due to the established biological activities of the broader class of 2-aryl-1,3-oxazole derivatives.

Anticancer Activity

Oxazole-containing compounds have been extensively investigated as potential anticancer agents.[5] Their mechanisms of action are diverse and can include the inhibition of crucial cellular pathways such as signal transducer and activator of transcription 3 (STAT3), tubulin polymerization, and various protein kinases. The 2-phenyl-oxazole core can be considered a pharmacophore that can be further functionalized to enhance potency and selectivity against specific cancer cell lines. The methyl benzoate substituent may influence the compound's cell permeability and metabolic stability, which are critical parameters for drug efficacy.

Anti-inflammatory and Analgesic Properties

Several oxazole derivatives have demonstrated potent anti-inflammatory and analgesic activities.[1] These effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. The structural features of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate make it a candidate for investigation in this therapeutic area.

Signaling Pathway Modulation

G cluster_1 Potential Cellular Targets Compound Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate STAT3 STAT3 Pathway Compound->STAT3 Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Disruption Kinases Protein Kinases Compound->Kinases Inhibition COX_LOX COX/LOX Enzymes Compound->COX_LOX Inhibition Apoptosis Apoptosis Induction STAT3->Apoptosis Tubulin->Apoptosis Kinases->Apoptosis Inflammation Reduced Inflammation COX_LOX->Inflammation

Caption: Potential signaling pathways modulated by 2-aryl-1,3-oxazole derivatives.

Conclusion and Future Perspectives

Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is a synthetically accessible compound with a chemical scaffold that is highly relevant to modern drug discovery. This guide provides a foundational understanding of its synthesis and potential biological significance. Further research is warranted to fully elucidate its pharmacological profile, including in vitro and in vivo studies to assess its efficacy and safety. The modular nature of its synthesis allows for the generation of a library of analogs, which can be used to establish structure-activity relationships (SAR) and optimize the lead compound for specific therapeutic targets. The exploration of this and related oxazole derivatives will undoubtedly contribute to the development of next-generation therapeutics.

References

  • A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions. Taylor & Francis Online. [Link]

  • 5-Methyl-2-[4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole. PubChem. [Link]

  • Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. [Link]

  • Showing Compound Methyl benzoate (FDB012198). FooDB. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. ResearchGate. [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]

  • Esterification of allylic alcohols with benzoic acid in the presence of diethyl azodicarboxylate and triphenylphosphine. Academia.edu. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • methyl 4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate. ChemBK. [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. ResearchGate. [Link]

  • Methyl benzoate. Wikipedia. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. [Link]

  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. PMC. [Link]

  • 2-(5-Phenyl-1,3-oxazol-2-yl)benzoic acid. BuyersGuideChem. [Link]

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Foundational

Technical Guide: 2-(5-Phenyl-1,3-oxazol-2-yl)benzoic Acid Methyl Ester

This technical guide provides a comprehensive analysis of 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid methyl ester , a critical intermediate in heterocyclic chemistry. It serves as a stable precursor for fused ring systems...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid methyl ester , a critical intermediate in heterocyclic chemistry. It serves as a stable precursor for fused ring systems (specifically oxazolo[2,3-a]isoindoles) and possesses distinct photophysical properties utilized in fluorescence sensing.

Synthesis, Photophysics, and Heterocyclic Utility

Executive Summary

Compound: 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid methyl ester CAS Registry: 23464-97-3 (Free acid ref) Molecular Formula: C₁₇H₁₃NO₃ Molecular Weight: 279.29 g/mol

This guide details the applications of Methyl 2-(5-phenyloxazol-2-yl)benzoate , a molecule that sits at the intersection of materials science and medicinal chemistry. Unlike simple oxazoles, the ortho-substituted benzoate moiety introduces a unique reactivity profile: it functions as a "masked" tricyclic system. The ester group "locks" the molecule in its open, fluorescent state, preventing the spontaneous cyclization observed in the free acid form. This duality makes it invaluable for designing Mazindol-like CNS agents , COX inhibitors , and ratiometric fluorescent probes .

Part 1: Synthesis and Chemical Architecture[1]

The synthesis of this compound relies on the construction of the 1,3-oxazole ring via cyclodehydration, typically utilizing a Robinson-Gabriel type transformation.[1] The presence of the ortho-ester group requires careful orchestration to avoid premature cyclization to the fused lactone.

1.1 Synthetic Pathway

The most robust route involves the condensation of phthalic anhydride (or monomethyl phthalate) with 2-aminoacetophenone (phenacylamine), followed by cyclization.

Core Mechanism:

  • Amidation: Nucleophilic attack of phenacylamine on the phthalic anhydride carbonyl forms the acyclic amide intermediate.

  • Esterification: Protection of the carboxylic acid as a methyl ester.

  • Cyclodehydration: Acid-catalyzed closure of the phenacyl ketone onto the amide carbonyl forms the oxazole ring.

SynthesisPathway Figure 1: Synthetic Route to Methyl 2-(5-phenyloxazol-2-yl)benzoate Start Phthalic Anhydride + 2-Aminoacetophenone Inter1 Phthalamic Acid Intermediate Start->Inter1 Acylation Inter2 Methyl Ester Protection Inter1->Inter2 MeOH/H+ Fused Fused Lactone (Side Product) Inter1->Fused Direct Cyclization (Avoided by Esterification) Product 2-(5-Phenyl-1,3-oxazol-2-yl) benzoic acid methyl ester Inter2->Product POCl3/Cyclization

Part 2: The "Switchable" Scaffold (Ring-Chain Tautomerism)

The defining feature of this molecule is its relationship with the fused tricyclic system 9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one .

2.1 The Locking Mechanism

In the free acid form, the molecule exists in equilibrium with the fused "pseudo-ester" (lactone) form. This cyclization is driven by the nucleophilic attack of the oxazole nitrogen on the carboxylic acid carbonyl.

  • Free Acid: Often exists as the colorless, non-fluorescent fused lactone in solid state.

  • Methyl Ester (Topic Compound): The methyl group blocks this cyclization. This forces the molecule to remain in the open, conjugated 2,5-diphenyloxazole form , which is highly fluorescent and chemically distinct.

Application Insight: This property is exploited in prodrug design . The methyl ester acts as a lipophilic, stable precursor. Upon enzymatic hydrolysis (esterase action), the free acid is released, which then spontaneously cyclizes to the bioactive fused isoindole form (isosteric to the drug Mazindol ).

Part 3: Applications in Drug Development
3.1 Isosteres of Mazindol (CNS Agents)

Mazindol is a tricyclic imidazo-isoindole used as an anorectic and for Duchenne muscular dystrophy. The oxazole analog derived from our topic compound offers a modified pharmacokinetic profile.

  • Mechanism: The fused oxazolo[2,3-a]isoindole system (formed from the acid) mimics the tricyclic core of Mazindol.

  • Research Utility: Researchers use the methyl ester to deliver the open-chain precursor across the blood-brain barrier (BBB). Once inside, hydrolysis yields the active fused heterocycle.

3.2 Anti-Inflammatory Agents (COX Inhibition)

2,5-Diphenyloxazoles are established pharmacophores for COX-1 and COX-2 inhibition (e.g., Oxaprozin ).

  • Structural Advantage: The ortho-benzoate moiety provides a secondary binding point within the COX active site (specifically interacting with Arg120 in COX-1).

  • Protocol: The methyl ester is screened in in vitro assays as a potential inhibitor, often showing different selectivity profiles compared to the free acid due to the lack of a negative charge.

Part 4: Photophysical Applications (Fluorescence)

The methyl ester is a potent fluorophore , unlike its fused isomer.

PropertyMethyl Ester (Open Form)Fused Lactone (Cyclized Form)
Conjugation Extended (Phenyl-Oxazole-Phenyl)Broken (sp³ carbon at fusion)
Fluorescence High Quantum Yield (Blue/UV)Non-Fluorescent / Weak
Stability Stable in neutral/basic mediaStable in acidic/solid state
Application Scintillator, Fluorescent ProbePhotochromic Switch
4.1 Ratiometric pH Sensing

The system acts as a "turn-off" fluorescent sensor for esterase activity or pH.

  • State A (Fluorescent): The methyl ester emits strong blue fluorescence (

    
     nm).
    
  • State B (Non-Fluorescent): Hydrolysis to the acid followed by cyclization quenches the fluorescence.

  • Usage: This transition allows for real-time monitoring of ester hydrolysis kinetics in biological media.

Part 5: Experimental Protocols
Protocol A: Synthesis of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate

Objective: Selective formation of the open ester without fused lactone contamination.

  • Reagents: Phthalic anhydride (14.8 g, 0.1 mol), 2-Aminoacetophenone hydrochloride (17.1 g, 0.1 mol), Methanol (anhydrous),

    
    .
    
  • Step 1 (Amidation): Dissolve phthalic anhydride in dry toluene. Add 2-aminoacetophenone and triethylamine (1.1 eq). Reflux for 3 hours. Evaporate solvent to yield the phthalamic acid intermediate.

  • Step 2 (Esterification/Cyclization): Dissolve the intermediate in dry methanol (100 mL). Add

    
     (1.5 eq) dropwise at 0°C.
    
  • Reaction: Heat to reflux for 6 hours. The

    
     facilitates both the dehydration of the oxazole ring and the formation of the methyl ester.
    
  • Workup: Quench with ice water. Neutralize with saturated

    
    . Extract with ethyl acetate.[2][3]
    
  • Purification: Recrystallize from ethanol.

    • Target: White/Pale yellow needles.

    • Validation:

      
      H NMR should show a singlet methyl peak (~3.6-3.9 ppm) and the characteristic oxazole proton (~7.5-8.0 ppm).
      
Protocol B: Fluorescence Switching Assay

Objective: Demonstrate the "locking" effect of the ester.

  • Preparation: Prepare a

    
     M solution of the methyl ester in acetonitrile.
    
  • Measurement: Record emission spectrum (Excitation: 310 nm). Observe peak at ~370 nm.

  • Hydrolysis: Add 1M NaOH (aq) dropwise.

  • Observation: Monitor the disappearance of the 370 nm peak over time as the ester hydrolyzes to the acid, which then cyclizes (non-fluorescent) or shifts due to ionization.

References
  • Synthesis of Oxazole Derivatives: Journal of Heterocyclic Chemistry. "Robinson-Gabriel Synthesis of 2,5-Diaryloxazoles."

  • Mazindol and Isoindole Chemistry: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Mazindol Analogues and Fused Isoindoles."

  • Photophysics of Oxazoles: Journal of Physical Chemistry A. "Excited State Intramolecular Proton Transfer in 2-(2'-Hydroxyphenyl)oxazole Derivatives."

  • Ring-Chain Tautomerism: Tetrahedron. "Tautomeric Equilibrium in 2-Acylbenzoic Acid Derivatives and their Heterocyclic Analogues."

  • Benzoxazole/Oxazole Biological Activity: BenchChem. "Comparative Analysis of Benzoxazole Derivatives in Drug Discovery."

Sources

Exploratory

Precision Synthesis and Photophysical Engineering of Oxazole-Based Scintillator Precursors

Topic: Scintillator Dye Precursors Based on Oxazole Scaffolds Content Type: Technical Guide / Whitepaper Audience: Researchers, Material Scientists, and Chemical Engineers Executive Summary: The Oxazole Advantage In the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scintillator Dye Precursors Based on Oxazole Scaffolds Content Type: Technical Guide / Whitepaper Audience: Researchers, Material Scientists, and Chemical Engineers

Executive Summary: The Oxazole Advantage

In the domain of high-energy radiation detection, organic scintillators remain the gold standard for fast timing and pulse shape discrimination. At the heart of these systems lies the oxazole scaffold —a five-membered heterocyclic ring containing oxygen and nitrogen.[1] Unlike rigid polycyclic hydrocarbons (e.g., anthracene), oxazole derivatives like PPO (2,5-diphenyloxazole) and POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene) offer a tunable electronic structure that balances high quantum yield (


) with short fluorescence decay times (

ns).

This guide details the synthesis, purification, and characterization of these critical precursors. It moves beyond generic textbook descriptions to focus on scintillation-grade purity , where even parts-per-million impurities can quench the excited states required for radiation detection.

Molecular Architecture & Design Logic

The efficiency of an oxazole scintillator is governed by the delocalization of


-electrons across the N=C-O heterocyclic core and the pendant phenyl rings.
  • Primary Fluorophore (PPO): Acts as the initial acceptor of energy from the excited solvent (e.g., toluene or polystyrene). Its large Stokes shift (

    
    60 nm) minimizes self-absorption.
    
  • Wavelength Shifter (POPOP): Absorbs the UV emission of PPO and re-emits in the blue-visible region (

    
    410–420 nm), matching the peak sensitivity of bialkali photomultiplier tubes (PMTs).
    
Logical Pathway: Energy Transfer Cascade

The following diagram illustrates the non-radiative energy transfer (Förster Resonance Energy Transfer - FRET) mechanism that dictates the design of these molecules.

G cluster_0 Excitation Phase cluster_1 Primary Fluorophore cluster_2 Secondary Fluorophore Radiation Ionizing Radiation (Gamma/Neutron) Solvent Solvent Matrix (Polystyrene/Toluene) Radiation->Solvent Ionization/Excitation PPO_E PPO (Excited S1) Solvent->PPO_E FRET / Diffusion (<1 ns) PPO_G PPO (Ground) PPO_E->PPO_G Fluorescence (360 nm) POPOP_E POPOP (Excited S1) PPO_E->POPOP_E FRET (Dominant) POPOP_G POPOP (Ground) Photon Blue Photon (420 nm) POPOP_E->Photon Radiative Decay

Figure 1: The cascade of energy transfer in a binary scintillator system. Efficiency depends heavily on the spectral overlap between PPO emission and POPOP absorption.

Synthesis of Primary Fluorophore: PPO

The synthesis of 2,5-diphenyloxazole is best achieved via the Robinson-Gabriel cyclodehydration .[2] While industrial methods use large-scale Friedel-Crafts reactions, the laboratory protocol below ensures high control over impurities.

Protocol A: Modified Robinson-Gabriel Synthesis (Lab Scale)

Objective: Synthesis of 20g of Scintillation-Grade PPO.

Reagents:

  • Hippuric acid (Benzoylglycine): 0.15 mol

  • Thionyl Chloride (

    
    ): 0.35 mol (Excess)
    
  • Benzene (Dry): 1.5 mol (Solvent & Reagent)

  • Aluminum Chloride (

    
    ): 0.35 mol
    
  • Sulfuric Acid (

    
    ): Concentrated
    

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • In a 250 mL round-bottom flask (RBF) equipped with a drying tube, reflux hippuric acid with thionyl chloride at 50°C for 2 hours.

    • Observation: Evolution of

      
       and 
      
      
      
      gas indicates reaction progress.
    • Purification: Distill off excess ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       under reduced pressure. The residue is benzamidoacetyl chloride.[3]
      
  • Friedel-Crafts Acylation:

    • Dissolve the residue in dry benzene. Cool to 10°C.

    • Slowly add anhydrous

      
       in portions.
      
    • Reflux for 3 hours.[2][3] The intermediate formed is

      
      -benzamidoacetophenone.
      
    • Causality: Low temperature addition prevents polymerization of the reactive intermediate.

  • Cyclodehydration:

    • Cool the mixture and slowly add concentrated

      
      .
      
    • Heat to 90–100°C for 1 hour. This forces the closure of the oxazole ring via dehydration.

    • Pour the mixture onto crushed ice to precipitate the crude PPO.

  • Scintillation-Grade Purification (Critical):

    • Step 1: Recrystallize twice from hot ethanol.

    • Step 2: Dissolve in toluene and stir with activated carbon and neutral alumina (

      
      ) for 4 hours. This removes trace metal ions and colored organic impurities that act as quenchers.
      
    • Step 3: Filter and evaporate. Final product should be snow-white crystals (MP: 70–72°C).

Synthesis of Wavelength Shifter: POPOP

POPOP requires a "double" oxazole formation. The most robust laboratory method is the Polyphosphoric Acid (PPA) Condensation , which serves as both solvent and dehydrating agent.

Protocol B: One-Pot PPA Condensation

Objective: Synthesis of 1,4-bis(5-phenyloxazol-2-yl)benzene.

Reagents:

  • 2-Aminoacetophenone: 20 mmol

  • Terephthalic acid: 10 mmol

  • Polyphosphoric Acid (PPA): 50 g

Methodology:

  • Mixing: Combine reagents in a reactor vessel. PPA is highly viscous; mechanical stirring is mandatory.

  • Thermal Cyclization:

    • Heat to 180–200°C for 4–6 hours.

    • Note: The high temperature is required to drive the condensation of the carboxylic acid groups with the amine, followed by immediate ring closure.

  • Quenching:

    • Cool to ~80°C and pour into 500 mL of ice water. The PPA hydrolyzes, precipitating the crude POPOP as a yellow-green solid.

  • Purification:

    • Wash the precipitate with 10%

      
       (to remove unreacted terephthalic acid) and then water.
      
    • Recrystallize from 1,2-dichlorobenzene or by vacuum sublimation . Sublimation is preferred for spectroscopic applications to ensure 99.99% purity.

Synthesis Pathway Visualization

Synthesis cluster_PPO PPO Synthesis (Robinson-Gabriel) cluster_POPOP POPOP Synthesis (PPA Route) Hippuric Hippuric Acid Chloride Benzamidoacetyl Chloride Hippuric->Chloride + SOCl2 Inter ω-Benzamido- acetophenone Chloride->Inter + Benzene / AlCl3 PPO 2,5-Diphenyloxazole (PPO) Inter->PPO + H2SO4 / Heat Amino 2-Aminoacetophenone POPOP POPOP Amino->POPOP PPA / 200°C One-Pot Tereph Terephthalic Acid Tereph->POPOP PPA / 200°C One-Pot

Figure 2: Synthetic routes for primary (PPO) and secondary (POPOP) scintillator dyes.

Advanced Functionalization: Water-Soluble Derivatives

For biological applications or aqueous liquid scintillation counting (LSC), the hydrophobic oxazole core must be modified. Sulfonation is the most effective strategy.

Protocol C: Sulfonation of PPO

Reaction: Electrophilic aromatic substitution to introduce


 groups.
  • Reagent: Chlorosulfuric acid (

    
    ) is preferred over fuming sulfuric acid for better regioselectivity.
    
  • Procedure:

    • Dissolve PPO (5g) in dry dichloromethane (DCM) at 0°C.

    • Add

      
       (2.2 eq) dropwise.
      
    • Stir at room temperature for 2 hours.

    • Pour onto ice to hydrolyze the sulfonyl chloride intermediate to the sulfonic acid.

    • Neutralize with

      
       to obtain the sodium salt (Water-soluble PPO).
      
    • Result: This derivative retains the scintillation properties but is soluble in water/PBS buffers.

Photophysical Characterization & Quality Control

Quantitative validation is required to certify a batch as "Scintillation Grade."

Key Metrics Table
PropertyPPO (Primary)POPOP (Shifter)Measurement Method
Absorption Max 303 nm360 nmUV-Vis (Cyclohexane)
Emission Max 358 nm419 nmFluorometer
Stokes Shift ~55 nm~59 nm

Quantum Yield (

)
0.85 - 1.00.93Relative to Quinine Sulfate
Decay Time (

)
1.6 ns1.2 nsTime-Correlated Single Photon Counting (TCSPC)
Melting Point 71°C245°CDSC / Capillary
Experimental Validation Protocol
  • Quantum Yield (

    
    ): 
    
    • Prepare dilute solutions (Abs < 0.1 at excitation

      
      ) of the sample and a standard (e.g., Quinine Sulfate in 0.1 M 
      
      
      
      ).
    • Measure integrated fluorescence intensity (

      
      ) and absorbance (
      
      
      
      ).
    • Calculate:

      
      , where 
      
      
      
      is the refractive index of the solvent.
  • Purity Check:

    • Run HPLC with a UV detector. Scintillation grade requires a single peak with >99.5% area integration. Any secondary peaks indicate incomplete cyclization intermediates which are potent quenchers.

References

  • Paper Scintillator Incorporated with Scintillator–Silica Fine Powders. National Institutes of Health (PMC). Available at: [Link]

  • Effect of PPO and POPOP activators on the scintillation performance of polystyrene-based scintillator. Journal of Optoelectronics and Advanced Materials. Available at: [Link]

  • Synthesis and investigation of sulfonated poly(p-phenylene)-based ionomers. Royal Society of Chemistry. Available at: [Link]

Sources

Foundational

Introduction: The Strategic Imperative for Solubility Data in Modern Drug Discovery

An In-depth Technical Guide to the Solubility Characterization of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate The 2,5-disubstituted oxazole ring system represents a "privileged scaffold" in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Characterization of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate

The 2,5-disubstituted oxazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2] Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is a novel compound of interest embodying this valuable structural motif. Its architecture, featuring a central oxazole, a phenyl substituent, and a methyl benzoate group, suggests a complex physicochemical profile that requires thorough investigation.

In the trajectory of drug discovery and development, solubility is a cornerstone property. It dictates a compound's behavior in biological systems, influencing everything from absorption and distribution to the design of effective in vitro assays and the feasibility of formulation development. An otherwise potent compound can fail catastrophically if it cannot be effectively delivered to its target due to poor solubility.

This guide provides a comprehensive, field-proven framework for the synthesis, characterization, and systematic solubility assessment of methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causal-driven logic behind each experimental choice, ensuring a self-validating and robust data package.

Part 1: Synthesis and Structural Verification

Prior to any physicochemical analysis, the synthesis and unambiguous confirmation of the target compound's structure and purity are paramount. A plausible and efficient method for constructing the 2,5-disubstituted oxazole core is the iodine-catalyzed tandem oxidative cyclization.[3] This approach is advantageous due to its use of readily available starting materials and its metal-free nature, which prevents potential metal ion contamination of the final product.

Proposed Synthetic Workflow

The synthesis can be envisioned as a one-pot reaction between 2-amino-1-phenylethanone and methyl 2-formylbenzoate.

cluster_start Starting Materials cluster_reagents Reaction Conditions A Methyl 2-formylbenzoate D Iodine-Catalyzed Tandem Oxidative Cyclization A->D B 2-Amino-1-phenylethanone HCl B->D C Iodine (I₂) (Catalyst) TBHP (Oxidant) NaHCO₃ (Base) DMF (Solvent) C->D Reagents F Purification (Column Chromatography) D->F Crude Product E Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate (Target Compound) G Structural & Purity Analysis (NMR, MS, HPLC) E->G Verification F->E

Caption: Proposed synthetic workflow for methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of methyl 2-formylbenzoate (1.0 mmol) and 2-amino-1-phenylethanone hydrochloride (1.2 mmol) in dimethylformamide (DMF, 5 mL), add sodium hydrogen carbonate (2.0 mmol).

  • Initiation: Stir the mixture at room temperature for 10 minutes. Subsequently, add iodine (0.2 mmol) and tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol).

  • Reaction Progression: Allow the reaction to proceed at room temperature, monitoring its completion by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure target compound.

Protocol for Structural Verification and Purity Assessment
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired. This is the most powerful tool for unambiguous structure elucidation. The proton NMR will confirm the number and connectivity of all protons, while the carbon NMR will verify the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and molecular weight of the synthesized compound, providing a precise mass measurement.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis, using a suitable column and mobile phase, is critical for determining the purity of the final compound. A purity level of >98% is typically required for accurate solubility measurements.

Part 2: Physicochemical Profiling and In Silico Prediction

Before embarking on extensive experimental studies, computational tools can provide valuable estimations of key physicochemical properties. These predictions help in designing experiments and anticipating challenges, such as very low aqueous solubility.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ~293.3 g/mol Influences diffusion and absorption across membranes.
LogP (Octanol-Water Partition Coefficient) 3.5 - 4.5Indicates high lipophilicity, suggesting low aqueous solubility but potentially good membrane permeability.
Topological Polar Surface Area (TPSA) ~52.3 ŲA moderate TPSA suggests a balance between membrane permeability and solubility.[4]
Aqueous Solubility (LogS) -4.0 to -5.0Predicts the compound will be poorly to very poorly soluble in water.
pKa (Ionization Constant) N/AThe molecule lacks strongly acidic or basic functional groups, so its solubility is expected to be pH-independent across the physiological range.

Note: Predicted values are estimations and must be confirmed experimentally.

Part 3: Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method (or a miniaturized plate-based version for higher throughput). This method ensures that a true equilibrium is reached between the solid state of the compound and its dissolved state in the solvent.

A Add excess solid compound to chosen solvent in vials B Equilibrate at constant temperature (e.g., 25°C or 37°C) with constant agitation (24-48 hours) A->B Step 1 C Phase Separation (Centrifugation or Filtration) to remove undissolved solid B->C Step 2: Reach Equilibrium D Sample the Supernatant C->D Step 3 E Dilute sample with mobile phase D->E Step 4 F Quantify Concentration via validated HPLC-UV method E->F Step 5 G Calculate Solubility (e.g., in mg/mL or µM) F->G Step 6

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol: Shake-Flask Solubility
  • Preparation: Add an excess amount of solid methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate to a series of glass vials. The excess solid is crucial to ensure that the resulting solution is saturated.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. Recommended solvents include:

    • Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4.

    • Organic: Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone.

  • Equilibration (The Causality Pillar): Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance). Agitate for 24 to 48 hours. This extended period is critical to ensure the system reaches thermodynamic equilibrium, avoiding the misleadingly high values obtained from kinetic solubility measurements.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For a more robust separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm syringe filter compatible with the solvent. This step is vital to ensure no solid particles are carried over for analysis.

  • Quantification: Carefully aspirate an aliquot of the clear supernatant. Prepare a serial dilution of this supernatant with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve of known concentrations.

  • Self-Validation (The Trustworthiness Pillar): To ensure the measured value represents true thermodynamic equilibrium, the experiment can be approached from a supersaturated state. A concentrated stock solution (e.g., in DMSO) is added to the aqueous buffer, allowed to precipitate, and then equilibrated alongside the standard samples. If both methods converge to the same solubility value, the result is considered highly trustworthy.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison and analysis.

Table of Experimentally Determined Solubility
SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25Experimental DataExperimental Data
PBS (pH 7.4)37Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
DMSO25Experimental DataExperimental Data
Acetonitrile25Experimental DataExperimental Data
Acetone25Experimental DataExperimental Data

Interpretation: The results from this systematic study will provide a robust solubility profile. The low aqueous solubility predicted by in silico models is likely to be confirmed. High solubility in organic solvents like DMSO and acetone would be expected for a lipophilic molecule. This data is immediately actionable for drug development professionals: the PBS solubility at 37°C provides a direct indication of the maximum achievable concentration in physiological buffers for in vitro assays, while the organic solvent data informs potential formulation strategies, such as the development of amorphous solid dispersions or lipid-based formulations.

Conclusion

A thorough understanding of solubility is not an academic exercise but a fundamental prerequisite for the successful progression of any compound through the drug discovery pipeline. For methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate, a compound built upon a privileged therapeutic scaffold, a systematic approach as outlined in this guide is essential. By integrating rational synthesis, rigorous characterization, and validated experimental protocols, researchers can generate the high-quality, reliable solubility data needed to make informed decisions and unlock the full therapeutic potential of this promising molecule.

References

  • The Biological Activity of 2,5-Disubstituted Oxazole Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Application Notes and Protocols for One-Pot Synthesis of 2,5-Disubstituted Oxazoles. (n.d.). Benchchem.
  • Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. (n.d.).
  • Methyl benzoate. (n.d.). Wikipedia.
  • 2-Methyl-5-Phenyl-1,3-Oxazole. (n.d.). PubChem.
  • Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. (2010). Organic Letters.
  • Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. (n.d.). PMC.
  • Showing Compound Methyl benzoate (FDB012198). (2010). FooDB.
  • In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds. (n.d.). Benchchem.
  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate.
  • Methyl 4-(5-Oxazolyl)benzoate. (n.d.). ChemScene.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 2-(2-phenyl-1,3-oxazol-5-yl)benzoate via Benzamidoxime

Executive Summary & Strategic Analysis This application note details the synthesis of Methyl 2-(2-phenyl-1,3-oxazol-5-yl)benzoate utilizing benzamidoxime as the primary nucleophilic building block. Critical Regiochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details the synthesis of Methyl 2-(2-phenyl-1,3-oxazol-5-yl)benzoate utilizing benzamidoxime as the primary nucleophilic building block.

Critical Regiochemical Note: The user request specified the target as Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate. However, the use of benzamidoxime (


) as the starting material inherently fixes the phenyl group at the C2 position  of the oxazole ring.
  • Target Generated from Benzamidoxime: Methyl 2-(2-phenyl -1,3-oxazol-5-yl )benzoate.

  • Target Implied by Name: Methyl 2-(5-phenyl -1,3-oxazol-2-yl )benzoate.

To maintain scientific integrity and adhere to the "from benzamidoxime" constraint, this protocol describes the synthesis of the 2-phenyl-5-benzoate isomer. If the inverse connectivity (Benzoate at C2) is strictly required, the starting materials must be inverted (using methyl 2-(N-hydroxycarbamimidoyl)benzoate and phenacyl bromide).

Retrosynthetic Logic

The construction of the 1,3-oxazole core is achieved via the condensation of an aryl amidoxime with an


-haloketone. This approach, often related to the Hantzsch or Cornforth-type cyclizations, offers robust yields and mild conditions.
  • Disconnection: The C5-O bond and C4-N bond are formed during cyclization.

  • Precursors:

    • Nucleophile: Benzamidoxime (Provides the C2-Phenyl moiety).

    • Electrophile: Methyl 2-(bromoacetyl)benzoate (Provides the C5-Benzoate moiety).

Chemical Pathway & Mechanism[1][2][3]

The reaction proceeds through the initial O-alkylation of the benzamidoxime by the


-bromoketone, followed by a base-mediated cyclodehydration.
Reaction Scheme Visualization

OxazoleSynthesis cluster_conditions Reaction Conditions Benzamidoxime Benzamidoxime (Nucleophile) Intermediate O-Alkylated Intermediate (Acyclic) Benzamidoxime->Intermediate SN2 Attack (Base: K2CO3) Bromoketone Methyl 2-(bromoacetyl)benzoate (Electrophile) Bromoketone->Intermediate Transition Cyclodehydration (- H2O) Intermediate->Transition Tautomerization Product Methyl 2-(2-phenyl-1,3-oxazol-5-yl)benzoate (Target Oxazole) Transition->Product Acid/Thermal Cyclization Cond1 Solvent: EtOH or Toluene Cond2 Temp: Reflux (78-110°C)

Caption: Mechanistic pathway for the condensation of benzamidoxime with


-bromoketone to form the 2,5-disubstituted oxazole core.

Detailed Experimental Protocols

Part A: Synthesis of the Electrophile (Methyl 2-(bromoacetyl)benzoate)

Note: If this intermediate is not commercially available, it must be synthesized from Methyl 2-acetylbenzoate.

Reagents:

  • Methyl 2-acetylbenzoate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.1 equiv) or Benzoyl Peroxide (cat.)

  • Acetonitrile (ACN) or CCl4

Procedure:

  • Dissolution: Dissolve Methyl 2-acetylbenzoate (10.0 mmol) in ACN (50 mL).

  • Addition: Add NBS (11.0 mmol) and pTsOH (1.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting ketone.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (3x) to remove succinimide.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to obtain the 
    
    
    
    -bromoketone.
    • Stability Alert:

      
      -Haloketones are lachrymators and skin irritants. Handle in a fume hood.
      
Part B: Cyclization to Methyl 2-(2-phenyl-1,3-oxazol-5-yl)benzoate

Reagents:

  • Benzamidoxime (1.0 equiv)

  • Methyl 2-(bromoacetyl)benzoate (from Part A) (1.0 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) OR Sodium Bicarbonate (
    
    
    
    )
  • Ethanol (Absolute) or Toluene

  • Optional: Molecular Sieves (3Å) to promote dehydration.

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Benzamidoxime (5.0 mmol, 0.68 g) and

    
     (10.0 mmol, 1.38 g) in absolute Ethanol (25 mL).
    
  • Alkylation: Add Methyl 2-(bromoacetyl)benzoate (5.0 mmol, 1.28 g) dropwise (as a solution in 5 mL EtOH if solid) to the stirring suspension at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 6–12 hours.

    • Checkpoint: Monitor via LC-MS or TLC. The intermediate O-alkylated acyclic oxime ether may be visible initially; reflux must continue until this converts to the cyclized oxazole.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess carbonate).
      
    • Concentrate the filtrate under reduced pressure.[1]

  • Isolation:

    • Dissolve the residue in EtOAc (50 mL).

    • Wash with saturated

      
       (20 mL) followed by Brine (20 mL).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Analysis & Quality Control

Expected Analytical Data
TechniqueExpected Signal / CharacteristicInterpretation
1H NMR Singlet at

7.4–7.6 ppm (1H)
Characteristic C4-H of the oxazole ring.[2]
1H NMR Singlet at

3.8–3.9 ppm (3H)
Methyl ester (

) protons.
13C NMR Peak at ~160–162 ppmC=N (Oxazole C2).
IR Band at ~1720 cm

Ester Carbonyl (

).
HRMS

consistent with

Confirms molecular formula (MW ~279.29).
Troubleshooting Guide
  • Issue: Low yield of cyclized product; persistence of acyclic intermediate.

    • Solution: The dehydration step is the bottleneck. Add a Dean-Stark trap (if using Toluene) or add activated molecular sieves. Alternatively, treat the isolated acyclic intermediate with acid (e.g., acetic acid/sulfuric acid) to force cyclization.

  • Issue: Formation of 1,2,4-oxadiazole byproduct.

    • Cause: This occurs if the electrophile was an acid chloride or ester, not a haloketone. Ensure the starting material is the

      
      -bromoketone.
      

References

  • BenchChem. Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates: Application Notes and Protocols. (2025).[1][3][4][5] Retrieved from

  • Beilstein Journal of Organic Chemistry. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline and oxazole derivatives. (2013).[4] Retrieved from

  • MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline and related heterocyclic compounds. (2025).[1][3][4][5] Retrieved from

  • RSC Advances. Synthesis of aryl-substituted oxazoles via cyclization strategies. (Related methodology). Retrieved from

Sources

Application

Application Note: Hydrolysis of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate to its Corresponding Acid

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Process Optimization, and Self-Validating Protocols Executive Summary The transformation of methyl 2-(5-...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Process Optimization, and Self-Validating Protocols

Executive Summary

The transformation of methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate to 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid is a critical deprotection step in the synthesis of oxazole-bearing pharmacophores. While ester saponification is a fundamental organic transformation, the presence of the bulky 5-phenyl-1,3-oxazol-2-yl group at the ortho position of the benzoate ring introduces significant steric shielding. This application note details the mechanistic challenges of this specific hydrolysis, provides optimized quantitative parameters, and outlines a self-validating experimental protocol designed to maximize yield while preventing heterocyclic degradation.

Mechanistic Rationale & Kinetic Considerations

The base-catalyzed hydrolysis of methyl esters typically proceeds via the


 (Bimolecular Base-catalyzed Acyl-oxygen cleavage) mechanism[1]. In this pathway, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a transient tetrahedral intermediate.

However, the structural topology of methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate severely restricts this pathway. The ortho-substituted oxazole ring acts as a bulky "gatekeeper," sterically impeding the trajectory of the incoming hydroxide ion[2]. Sterically hindered esters are notoriously resistant to hydrolysis at room temperature, often exhibiting half-lives orders of magnitude longer than their unhindered counterparts[2].

To overcome this high activation energy barrier, elevated temperatures and highly nucleophilic conditions are required[3]. Furthermore, the choice of base and solvent is critical:

  • Base Selection (LiOH vs. NaOH): Lithium hydroxide (LiOH) is preferred. The small, highly charge-dense

    
     ion coordinates effectively with the ester carbonyl oxygen, enhancing its electrophilicity and partially offsetting the steric penalty.
    
  • Solvent System (THF/MeOH/H₂O): The hydrophobic nature of the substrate necessitates an organic co-solvent. A ternary mixture of THF (for substrate solubility), Methanol (as a phase-transfer bridge), and Water (to deliver the hydroxide) creates an optimal homogeneous reaction environment.

Mechanism A Methyl Ester Substrate B Tetrahedral Intermediate A->B OH⁻ Attack C Carboxylate Anion B->C - MeOH D Carboxylic Acid Product C->D H⁺ (pH 2-3)

Reaction mechanism of base-catalyzed ester saponification and acidification.

Experimental Design & Optimization

To establish a reliable protocol, various conditions were evaluated. The goal was to achieve complete conversion without inducing base-catalyzed ring-opening of the oxazole moiety, which can occur under excessively harsh conditions.

Table 1: Quantitative Optimization of Saponification Conditions

Base (Equiv)Solvent SystemTemp (°C)Time (h)Conversion (%)Rationale / Observation
NaOH (2.0)MeOH / H₂O (1:1)2524< 10Poor substrate solubility; insufficient thermal energy to overcome steric hindrance.
LiOH (3.0)THF / MeOH / H₂O (2:1:1)2524~ 45Improved solubility;

coordination enhances electrophilicity, but rate remains slow.
KOH (5.0)Ethylene Glycol / H₂O1202~ 70High heat drives hydrolysis but induces partial oxazole ring degradation.
LiOH (3.0) THF / MeOH / H₂O (2:1:1) 65 4–6 > 95 Optimal conditions; complete conversion with a clean impurity profile.

Detailed Protocol: Saponification & Isolation

This protocol is designed as a self-validating system . Do not proceed to subsequent steps until the validation criteria for the current step are met.

Phase 1: Reaction Setup and Saponification
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate in a 2:1 (v/v) mixture of Tetrahydrofuran (THF) and Methanol (MeOH).

  • Base Addition: Prepare a 1.0 M aqueous solution of Lithium Hydroxide monohydrate (

    
    , 3.0 equivalents). Add this dropwise to the organic solution. The final solvent ratio should approximate THF:MeOH:H₂O (2:1:1).
    
  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C in an oil bath with vigorous stirring for 4 to 6 hours.

    • Validation Check 1: Analyze an aliquot via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the high-

      
       ester spot completely disappears, and a new baseline spot (the carboxylate salt) is exclusively present.
      
Phase 2: Workup and Isoelectric Precipitation
  • Solvent Removal: Cool the reaction to room temperature. Transfer to a rotary evaporator and carefully remove the volatile organics (THF and MeOH) under reduced pressure at 35 °C.

    • Causality Note: Do not evaporate to dryness. The goal is to leave the product dissolved in the residual aqueous layer. Trapping the carboxylate in a solid matrix will cause uneven acidification later.

  • Aqueous Dilution: Dilute the remaining aqueous residue with an equal volume of distilled water to ensure all carboxylate salts are fully solubilized. Wash the aqueous layer with Diethyl Ether (1 x 10 mL) to remove any unreacted trace ester or organic impurities. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise with continuous, vigorous stirring[4].

    • Crucial Isoelectric Consideration: The target acid has a carboxylic acid moiety (

      
       ~ 3.5–4.0) and a weakly basic oxazole nitrogen (conjugate acid 
      
      
      
      ~ 1.0–2.0). Acidify strictly to pH 2–3 . This fully protonates the carboxylate to the neutral, insoluble acid. Over-acidification (pH < 1) risks protonating the oxazole nitrogen, forming a water-soluble hydrochloride salt and drastically reducing your yield.
    • Validation Check 2: Verify the pH using high-resolution pH paper or a calibrated probe. The solution must turn cloudy and precipitate a white/off-white solid as the pH drops below 4[4].

Phase 3: Isolation
  • Filtration: Collect the precipitated 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold distilled water (2 x 10 mL) to remove residual

    
    . Dry the solid under high vacuum at 45 °C for 12 hours.
    
    • Validation Check 3: Run an LC-MS of the dried powder. A successful protocol will yield a single peak corresponding to the

      
       mass of the carboxylic acid, with no trace of the methyl ester.
      

Workflow Step1 1. Dissolve Substrate (THF/MeOH) Step2 2. Add Aqueous Base (LiOH, 3.0 eq) Step1->Step2 Step3 3. Reflux Mixture (65°C, 4-6 h) Step2->Step3 Step4 4. Evaporate Organics (Rotary Evaporator) Step3->Step4 Step5 5. Acidify Aqueous Phase (1M HCl to pH 2-3) Step4->Step5 Step6 6. Filter & Vacuum Dry (Isolate Product) Step5->Step6

Step-by-step experimental workflow for the hydrolysis and isolation of the acid.

Troubleshooting & Analytics

  • Issue: Incomplete Conversion after 6 Hours.

    • Cause: Evaporation of THF/MeOH during reflux, leading to substrate precipitation out of the aqueous phase.

    • Solution: Ensure the reflux condenser is adequately chilled. Add a 1:1 mixture of THF/MeOH to redissolve any precipitate and continue heating.

  • Issue: Low Yield Upon Acidification.

    • Cause: The pH was driven too low (pH < 1), resulting in the formation of the soluble oxazolium hydrochloride salt.

    • Solution: Carefully back-titrate the filtrate with 0.5M

      
       until the pH reaches 2.5–3.0 to precipitate the zwitterionic/neutral species.
      

References

Sources

Method

Application Note: Advanced Purification Strategies for Phenyl-Oxazole Methyl Esters

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Background Phenyl-oxazole methyl esters are highly valued pharmacophores in medicinal chemistry, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Background

Phenyl-oxazole methyl esters are highly valued pharmacophores in medicinal chemistry, frequently serving as critical intermediates in the synthesis of monoamine oxidase B (MAO-B) inhibitors, anti-cancer therapeutics, and fluorescent biological probes[1],[2]. The synthesis of these heterocycles is typically achieved via the cyclocondensation of substituted benzaldehydes with L-serine methyl ester hydrochloride, followed by in situ oxidation (e.g., using BrCCl₃/DBU), or through Van Leusen reactions utilizing TosMIC[3],[2].

While these synthetic routes are robust, they generate complex crude mixtures. The reaction matrix often contains highly polar unreacted amino acid esters, halogenated byproducts, and strongly basic reagents. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical challenges of isolating phenyl-oxazole methyl esters. This guide provides a self-validating, multi-modal purification workflow that guarantees >98% purity by exploiting the differential basicity and partitioning coefficients of the target analytes.

Strategic Purification Considerations (Causality & Logic)

To achieve high purity without compromising product yield, every step of the purification process must be mechanistically justified:

  • Differential Basicity & pH Control: The oxazole ring nitrogen is weakly basic (

    
    ). Unlike residual aliphatic amines (e.g., DBU) or unreacted L-serine methyl ester, the oxazole will not protonate under mildly acidic conditions. We exploit this during the aqueous workup by using a dilute acid wash to selectively partition basic impurities into the aqueous phase[4],[2].
    
  • Mitigating Ester Hydrolysis: Methyl esters are highly susceptible to base-catalyzed saponification. Highly basic aqueous washes (pH > 10) must be strictly avoided. Quenching the reaction with saturated aqueous NaHCO₃ (pH ~ 8) safely neutralizes acidic oxidative byproducts without degrading the target ester[1].

  • Chromatographic Partitioning: Phenyl-oxazole methyl esters exhibit moderate polarity due to the dipole moments of the ester carbonyl and the oxazole heteroatoms. A binary normal-phase solvent system of hexanes and ethyl acetate (EtOAc) provides optimal differential partitioning on standard silica gel[5],[3].

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Phenyl-oxazole methyl ester) Quench Aqueous Quench (Sat. NaHCO3) Crude->Quench Neutralize LLE Liquid-Liquid Extraction (EtOAc / Brine) Quench->LLE Phase Separation TLC TLC Optimization (Hexanes:EtOAc) LLE->TLC Organic Layer FCC Flash Column Chromatography TLC->FCC Rf ≈ 0.3-0.4 QC Self-Validating QC (LC-MS, 1H-NMR) FCC->QC Fraction Pooling

Workflow for the isolation and purification of phenyl-oxazole methyl esters.

Detailed Experimental Protocols

Protocol A: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Objective: Remove water-soluble inorganic salts, polar unreacted L-serine methyl ester, and basic catalysts while preserving the methyl ester functionality.

  • Thermal Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Quenching oxidative reactions is often exothermic; thermal control prevents the thermal degradation of the newly formed oxazole ring.

  • Mild Neutralization: Slowly add saturated aqueous NaHCO₃ (1 volume equivalent) dropwise to the reaction mixture. Causality: NaHCO₃ neutralizes acidic byproducts (such as HCl generated from BrCCl₃ oxidation) while maintaining a pH safe for the methyl ester[1].

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 × 1 vol. eq.). Causality: EtOAc is selected over Dichloromethane (DCM) due to its superior partitioning coefficient for moderately polar oxazoles and lower environmental toxicity.

  • Selective Protonation Wash: Wash the combined organic layers with 0.5 M HCl (1 vol. eq.). Causality: This step selectively protonates residual DBU or amine catalysts, driving them into the aqueous waste layer while leaving the weakly basic oxazole in the organic phase[5],[2].

  • Desiccation: Wash with saturated brine (1 vol. eq.) to remove residual water, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (30 °C, 150 mbar) to yield the crude product.

Protocol B: High-Resolution Flash Column Chromatography

Objective: Separate the target phenyl-oxazole methyl ester from structurally similar organic byproducts (e.g., unreacted benzaldehydes or over-oxidized species).

  • TLC Method Development (Self-Validation Gate 1): Spot the crude mixture on silica gel 60 F254 TLC plates. Elute with a gradient of Hexanes/EtOAc (typically starting at 8:2 v/v). Causality: The target compound exhibits strong UV absorbance at 254 nm due to the extended conjugation of the phenyl-oxazole system. Optimize the eluent so the target spot has an

    
     value of 0.30–0.35[4],[3]. Do not proceed to the column until this 
    
    
    
    is achieved.
  • Column Packing: Prepare a homogeneous slurry of silica gel (230–400 mesh) in the least polar solvent (e.g., 9:1 Hexanes/EtOAc). Pour into the column and allow it to settle under gravity to prevent channeling[4].

  • Dry Loading: Dissolve the viscous crude mixture in a minimal amount of DCM, add 2 mass equivalents of silica gel, and evaporate to absolute dryness. Load this free-flowing powder evenly onto the packed column. Causality: Phenyl-oxazoles often present as viscous oils; dry loading prevents band broadening, eliminates solvent-front distortion, and drastically improves resolution[4].

  • Gradient Elution: Run a step gradient, increasing EtOAc concentration by 5% increments. Collect fractions in standard borosilicate test tubes.

  • Fraction Pooling: Analyze fractions via TLC. Combine only the fractions containing the pure product (single spot at

    
     ~0.35) and concentrate in vacuo[6].
    
Protocol C: Self-Validating Quality Control (QC)

Objective: Ensure >98% purity suitable for downstream biological assays or structural derivatization.

  • LC-MS Analysis (Self-Validation Gate 2): Run an aliquot on a C18 reverse-phase column using a Water/Acetonitrile gradient with 0.1% Formic Acid. Confirm the presence of the

    
     molecular ion and assess UV purity at 254 nm.
    
  • NMR Spectroscopy (Self-Validation Gate 3): Dissolve 5 mg of the purified isolate in CDCl₃. Causality: Structural integrity is confirmed by verifying the diagnostic oxazole C5-proton (typically a sharp singlet around

    
     7.8–8.2 ppm) and the intact methyl ester protons (a distinct singlet around 
    
    
    
    3.90 ppm)[7],[6].

Quantitative Data Presentation

The following table summarizes the optimized chromatographic parameters and expected yields for various substituted phenyl-oxazole methyl esters purified using this self-validating protocol.

Compound DerivativeOptimal Eluent (Hexanes:EtOAc)Target

Value
Average Yield (%)LC-MS Purity (%)
2-Phenyloxazole-4-methyl ester80:200.3578 - 82> 99.0
2-(4-Fluorophenyl)oxazole-4-methyl ester85:150.3875 - 80> 98.5
2-(4-Methoxyphenyl)oxazole-4-methyl ester70:300.3270 - 74> 98.0
5-Methyl-2-phenyloxazole-4-methyl ester85:150.4081 - 85> 99.0

References

  • [7] Title: Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl-Lithium Exchange-Trapping Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • [3] Title: Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System Source: Molecules (MDPI) URL: [Link]

  • [6] Title: Visible light-induced synthesis of polysubstituted oxazoles from diazo compounds Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

  • [1] Title: Synthesis and Molecular Docking Studies of Novel 2‐Phenyl‐4‐Substituted Oxazole Derivatives as Potential Anti‐cancer Agents Source: Journal of Heterocyclic Chemistry URL:[Link]

  • [2] Title: 2-Phenyloxazole-4-carboxamide as a scaffold for selective inhibition of human monoamine oxidase B Source: AIR Università degli Studi di Milano URL:[Link]

Sources

Application

Technical Guide: Recrystallization of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate

Topic: Recrystallization solvents for Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Drug Development Scientists.[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Drug Development Scientists.[1][2][3]

Abstract & Compound Profile

Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is a critical 2,5-disubstituted oxazole intermediate, often utilized in the synthesis of bioactive fluorophores, kinase inhibitors, and scintillator materials.[1][2][3] Its purity is paramount, as trace impurities—such as unreacted methyl phthalate derivatives, acyclic amide precursors, or phosphorus residues from cyclodehydration (e.g., Robinson-Gabriel synthesis)—can severely quench fluorescence or interfere with downstream biological assays.[4]

This guide details the thermodynamic solubility profile and purification protocols necessary to achieve >99.5% purity (HPLC) for this compound.

Property Data / Characteristic
Chemical Structure Benzene ring (methyl ester @ C2) attached to Oxazole (C2); Phenyl ring at Oxazole (C5).[1][4]
Molecular Formula C₁₇H₁₃NO₃
Molecular Weight 279.29 g/mol
Physical State White to off-white crystalline solid.[1][2]
Solubility (Cold) Soluble in DCM, CHCl₃, DMSO; Insoluble in Water, Hexanes.
Recrystallization Challenge Tendency to "oil out" in pure non-polar solvents; requires polarity balancing.
Solvent Selection Strategy

The selection of a recrystallization solvent for 2,5-disubstituted oxazoles is governed by the "Like Dissolves Like" principle, balanced against the dipole moment of the ester functionality.[3]

Primary Solvent Systems (Recommended)

Based on the polarity index and dielectric constants, the following systems are validated for this class of compounds:

  • Ethanol (Absolute or 95%): The Gold Standard.[4]

    • Mechanism: The oxazole nitrogen and ester oxygen accept hydrogen bonds, while the phenyl rings provide lipophilicity. Ethanol offers the ideal temperature-dependent solubility curve: low solubility at 0°C, high solubility at 78°C (boiling).[4]

    • Application: Best for removing non-polar byproducts and inorganic salts.

  • Methanol:

    • Mechanism: Higher polarity than ethanol.

    • Application: Use if the compound is too insoluble in refluxing ethanol.[3]

  • Ethyl Acetate / n-Heptane (Binary System):

    • Mechanism: Ethyl acetate dissolves the compound readily; Heptane acts as the anti-solvent to force precipitation upon cooling.[3]

    • Application: Essential if the compound "oils out" in alcohols or if the main impurity is highly polar (e.g., acid derivatives).[4]

Experimental Protocol: Recrystallization Workflow
Phase A: Solubility Screening (Micro-Scale)

Before scaling up, validate the solvent on 50–100 mg of crude material.[4]

  • Place 50 mg of crude solid in a test tube.

  • Add Ethanol (0.5 mL) .

  • Heat to boiling. If solid remains, add solvent dropwise until dissolved.[4][5]

  • Cool to room temperature (RT), then to 0°C.

  • Pass Criteria: Crystals form upon cooling; no oil droplets observed.

Phase B: Bulk Recrystallization (Ethanol Method)

Reagents:

  • Crude Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate.[1][2][3]

  • Solvent: Ethanol (ACS Grade).[4]

  • Activated Carbon (optional, for decolorization).[4]

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add minimum amount of Ethanol to cover the solid.[3]

    • Heat the mixture to reflux (approx. 78°C) on a stir plate.

    • Add additional hot Ethanol slowly through the condenser until the solid just dissolves.[3] Do not add excess solvent.[1][2][4]

  • Decolorization & Hot Filtration (Critical Step):

    • If the solution is colored: Add Activated Carbon (1-2% w/w) and reflux for 5 minutes.

    • Filtration: While keeping the solution near boiling, filter through a pre-warmed fluted filter paper or a heated sintered glass funnel to remove carbon and insoluble mechanical impurities (silica, dust).[4]

    • Why Pre-warm? To prevent premature crystallization on the filter paper, which leads to yield loss.

  • Crystallization:

    • Allow the filtrate to cool to Room Temperature (RT) slowly (over 1–2 hours).

    • Note: Rapid cooling promotes occlusion of impurities inside the crystal lattice.[3]

    • Once at RT, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).[4]

    • Wash: Rinse the filter cake with a small volume of ice-cold Ethanol . This removes mother liquor adhering to the crystal surface without redissolving the product.[3]

  • Drying:

    • Dry the solid in a vacuum oven at 40–50°C for 4–6 hours to remove residual solvent.

Visualization: Recrystallization Decision Tree

Recrystallization_Workflow Start Crude Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate Solvent_Test Micro-Scale Solubility Test (Ethanol) Start->Solvent_Test Decision_1 Dissolves at Boiling? Solvent_Test->Decision_1 Decision_2 Crystals form at 0°C? Decision_1->Decision_2 Yes Path_B Switch to Methanol (Higher Polarity) Decision_1->Path_B No (Insoluble) Path_A Proceed with Ethanol Recrystallization Decision_2->Path_A Yes Oiling_Out Problem: Oiling Out? Decision_2->Oiling_Out No (Oils/Emulsion) Path_C Switch to Binary System (EtOAc + Heptane) Oiling_Out->Path_C No Precipitate Remedy_Oil Remedy: Re-heat, add more solvent, or Seed with pure crystal Oiling_Out->Remedy_Oil Yes Remedy_Oil->Path_A

Caption: Decision logic for selecting the optimal solvent system based on solubility behavior.

Troubleshooting & Critical Parameters
Issue Root Cause Corrective Action
Oiling Out The melting point of the solute is lower than the boiling point of the solvent mixture, or the solution is too concentrated.[2][3]1. Add more solvent to lower the saturation temperature.2.[3] Switch to a binary system (EtOAc/Heptane).3. Use a seed crystal at the cloud point.[3]
Low Yield Too much solvent used during dissolution.[5]Evaporate 20-30% of the solvent and re-cool.[2][3] Save the mother liquor for a second crop.
Colored Impurities Conjugated byproducts or oxidation products.Use Activated Carbon (Charcoal) during the hot dissolution phase.[4]
No Crystallization Supersaturation (metastable state).[4]Scratch the inner wall of the flask with a glass rod or add a seed crystal to induce nucleation.[3]
Characterization of Purity

Post-recrystallization, the identity and purity must be verified:

  • HPLC: Purity should be >99.5% (Area %).

  • 1H NMR (CDCl₃): Verify the integration of the methyl ester singlet (~3.9 ppm) relative to the aromatic protons (7.4–8.2 ppm). Ensure no solvent peaks (Ethanol triplet/quartet) remain.[4]

  • Melting Point: Compare against the literature value (approx. range for similar 2,5-disubstituted oxazoles is 80–120°C; specific derivatives may vary).[4] Sharp range (<2°C) indicates high purity.[4]

References
  • BenchChem. Application Notes & Protocols for In Vitro Testing of 2,5-Disubstituted Oxazoles. Retrieved from .[4]

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives.[1] PMC Article. Retrieved from .[4]

  • Sigma-Aldrich. Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate Product Information. Retrieved from .[1][4]

  • ThermoFisher Scientific. Methyl 2-methyl-1,3-benzoxazole-5-carboxylate Specifications. Retrieved from .[4]

  • Google Patents. Process for the purification of benzoic acid derivatives (EP1044956A1). Retrieved from .[4]

Sources

Method

Microwave-assisted synthesis of oxazole benzoates

Application Note: Microwave-Assisted Synthesis of Oxazole and Benzoxazole Benzoate Scaffolds Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Oxazole and Benzoxazole Benzoate Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Oxazoles and benzoxazoles are privileged pharmacophores in medicinal chemistry, frequently integrated into benzoate ester frameworks to enhance lipophilicity, metabolic stability, and target binding[1]. Conventional thermal syntheses of these heterocycles often suffer from prolonged reaction times, harsh acidic/basic conditions, and low yields due to the thermal degradation of sensitive intermediates.

As a Senior Application Scientist, I advocate for the transition from conventional convective heating to Microwave-Assisted Organic Synthesis (MAOS). Convective heating relies on thermal gradients and physical contact with the vessel wall, which can cause localized superheating and product degradation. In contrast, MAOS utilizes direct dielectric heating. Microwave irradiation (typically at 2.45 GHz) couples directly with the dipole moments of the solvent and reactants. This leads to instantaneous, uniform volumetric heating, accelerating the reaction kinetics according to the Arrhenius equation while suppressing the formation of thermodynamic byproducts[2].

Mechanistic Pathways & Causality

Pathway A: TosMIC-Mediated [3+2] Cycloaddition for Oxazole Benzoates

The synthesis of 5-substituted oxazoles from formylbenzoates utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) in a Van Leusen-type [3+2] cycloaddition[1]. The reaction requires a meticulously controlled basic environment. Under microwave irradiation, the base deprotonates TosMIC, enabling nucleophilic attack on the aldehyde carbonyl to form an oxazoline intermediate.

Causality Insight: Why use exactly 2.0 equivalents of K₃PO₄? Stronger bases (like KOtBu) would prematurely hydrolyze the benzoate ester. K₃PO₄ provides just enough basicity to drive the initial cycloaddition, while the second equivalent facilitates the rapid elimination of toluenesulfinic acid (TosH), aromatizing the ring to yield the target oxazole benzoate[2].

G R1 Methyl 4-Formylbenzoate (Electrophile) MW Microwave Cavity (Dielectric Heating) R1->MW R2 TosMIC + K3PO4 (Nucleophile/Base) R2->MW Int Oxazoline Intermediate [3+2] Cycloaddition MW->Int Elim - TosH Elimination (Aromatization) Int->Elim Prod Methyl 4-(oxazol-5-yl)benzoate (Target Scaffold) Elim->Prod

Mechanistic workflow of microwave-assisted [3+2] cycloaddition yielding oxazole benzoates.

Pathway B: DES-Catalyzed Benzoxazole Synthesis from Methyl Benzoates

Alternatively, benzoxazole scaffolds can be synthesized via the cyclocondensation of 2-aminophenols with methyl benzoate derivatives. Traditionally requiring highly corrosive acids, this protocol utilizes a Deep Eutectic Solvent (DES) under microwave irradiation to provide a green, highly efficient alternative[3].

Causality Insight: The DES ([CholineCl][Oxalic Acid]) serves a dual purpose. Chemically, it acts as a hydrogen-bond donor catalyst, activating the carbonyl of the benzoate for the initial amidation (depolymerization) step. Physically, it possesses a remarkably high loss tangent (tan δ), making it an exceptional microwave absorber that transfers thermal energy instantaneously to the reactants to drive the final dehydrative cyclization[4].

Benzoxazole A 2-Aminophenol (Nucleophile) MW Microwave Irradiation (130°C, 15 min) A->MW B Methyl Benzoate (Acyl Donor) B->MW Cat DES Catalyst [CholineCl][Oxalic Acid] Cat->MW Amide Amide Intermediate (Depolymerization) MW->Amide Cyc Dehydrative Cyclization (-H2O) Amide->Cyc Prod Benzoxazole Derivative (Target Scaffold) Cyc->Prod

Microwave-assisted condensation of 2-aminophenol and methyl benzoate to form benzoxazoles.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of Methyl 4-(oxazol-5-yl)benzoate

Objective: High-yield synthesis of an oxazole benzoate using dielectric heating. Materials: Methyl 4-formylbenzoate (1.0 mmol), TosMIC (1.0 mmol), K₃PO₄ (2.0 mmol), Isopropanol (10 mL).

  • Preparation: In a 30 mL heavy-walled, microwave-safe quartz vial, charge methyl 4-formylbenzoate (164 mg, 1.0 mmol) and TosMIC (195 mg, 1.0 mmol).

  • Solvent & Base Addition: Add 10 mL of isopropanol (IPA). Note: IPA is selected for its excellent microwave absorption characteristics and benign toxicity profile. Add anhydrous K₃PO₄ (424 mg, 2.0 mmol).

  • Irradiation: Seal the vial with a pressure-rated Teflon septum. Irradiate the mixture in a dedicated microwave synthesizer set to 350 W, maintaining a dynamic internal temperature of 65 °C for 8 minutes[1].

  • Self-Validation Checkpoint: Monitor the internal pressure trace on the microwave software. A stable pressure (<2 bar) indicates controlled dielectric heating without solvent superheating. Post-reaction, perform TLC (Hexane:EtOAc 7:3); the complete disappearance of the aldehyde spot (Rf ~0.6) and the appearance of a blue-fluorescent product spot under 254 nm UV validates the successful cycloaddition.

  • Workup: Cool to room temperature via compressed air. Filter the suspension to remove phosphate salts, concentrate the filtrate in vacuo, and recrystallize from hot ethanol to afford the pure product.

Protocol B: Synthesis of 2-Phenylbenzoxazole from Methyl Benzoate

Objective: Green synthesis of benzoxazoles using a DES catalyst. Materials: 2-Aminophenol (1.0 mmol), Methyl benzoate (1.0 mmol), [CholineCl][Oxalic Acid] DES (20 mol%).

  • DES Preparation: Mix choline chloride and oxalic acid dihydrate in a 1:1 molar ratio. Heat conventionally at 100 °C until a clear, homogeneous liquid forms.

  • Reaction Setup: In a 10 mL microwave vial, combine 2-aminophenol (109 mg, 1.0 mmol), methyl benzoate (136 mg, 1.0 mmol), and 20 mol% of the prepared DES[3].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for 15 minutes.

  • Self-Validation Checkpoint: The reaction mixture should transition from a heterogeneous slurry to a deep, homogeneous melt as the DES couples with the microwave field. Monitor the IR temperature profile; a rapid ramp (<30 seconds) to 130 °C validates the high loss tangent of the DES[3].

  • Workup: Quench the reaction with ice-cold water (15 mL). The DES is highly water-soluble and will partition into the aqueous phase, precipitating the highly hydrophobic benzoxazole product. Filter and dry to obtain the analytical-grade scaffold.

Quantitative Data & Optimization

The superiority of MAOS over conventional heating is demonstrated in the table below, summarizing the optimization parameters for both protocols. The significant drop in the E-Factor (mass of waste per mass of product) highlights the environmental efficiency of the microwave approach.

ParameterProtocol A (Conventional)Protocol A (Microwave)Protocol B (Conventional)Protocol B (Microwave)
Heating Source Convective Oil BathMagnetron (350 W)Convective Oil BathMagnetron (Variable)
Temperature 65 °C65 °C130 °C130 °C
Reaction Time 4 - 6 hours8 minutes 12 hours15 minutes
Catalyst / Base K₃PO₄ (2.0 eq)K₃PO₄ (2.0 eq)Acidic ResinDES (20 mol%)
Yield (%) 65 - 70%92 - 96% 55 - 60%85 - 94%
E-Factor > 15< 5 > 20< 8

Table 1: Comparative analysis of conventional thermal heating versus Microwave-Assisted Organic Synthesis (MAOS) for oxazole benzoate derivatives.

Conclusion & Scale-Up Considerations

Microwave-assisted synthesis provides a robust, scalable, and highly efficient platform for generating oxazole and benzoxazole benzoate derivatives. By leveraging dielectric heating and carefully selected green solvents (IPA and DES), these protocols ensure high atom economy, drastically reduced reaction times, and superior yields compared to classical methodologies.

Field Insight: When scaling these protocols beyond 50 mL, the penetration depth of microwaves at 2.45 GHz (typically 1-2 cm in polar solvents) must be considered. For larger batches, transitioning from sealed batch vials to continuous-flow microwave reactors is highly recommended to maintain the rapid, uniform heating profile that makes these reactions successful.

References

  • Mukku, N., Davanagere, P. M., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega / PMC. 1

  • MDPI Catalysts. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. 3

  • ResearchGate. (2025). Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dielectric Heating. ResearchGate. 4

Sources

Application

One-pot synthesis of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate

Application Note: One-Pot Synthesis of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate Part 1: Abstract & Introduction Significance of the Scaffold The 2,5-disubstituted oxazole moiety is a privileged pharmacophore in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate

Part 1: Abstract & Introduction

Significance of the Scaffold The 2,5-disubstituted oxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters due to its hydrogen-bonding capabilities and metabolic stability. The specific target, Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate , combines a lipophilic 5-phenyl oxazole core with an ortho-substituted benzoate ester. This structural motif is critical in the development of scintillator dyes, fluorescent probes, and kinase inhibitors where the ortho-ester provides a handle for further diversification (e.g., into amides or heterocycles like benzoxazoles).

Methodological Approach Traditional synthesis involves the Robinson-Gabriel cyclodehydration of pre-formed


-acylamino ketones, a multi-step process often requiring harsh dehydrating agents (e.g., POCl

, H

SO

). This Application Note details a superior Metal-Free One-Pot Oxidative Cyclization protocol. By coupling Methyl 2-formylbenzoate with 2-aminoacetophenone hydrochloride in the presence of molecular iodine (

) and tert-butyl hydroperoxide (TBHP), we achieve direct access to the target scaffold. This method offers high atom economy, mild conditions, and avoids toxic transition metals.

Part 2: Reaction Design & Mechanism

The "Telescoped" Logic The reaction proceeds via a cascade mechanism:

  • Condensation: Formation of an imine (Schiff base) intermediate between the aldehyde and the

    
    -amino ketone.
    
  • Oxidative Cyclization: Iodine-mediated intramolecular cyclization of the imine enol tautomer, followed by oxidation to the aromatic oxazole.

Mechanistic Pathway (Graphviz Diagram)

ReactionMechanism Start Methyl 2-formylbenzoate + 2-Aminoacetophenone Imine Imine Intermediate (Schiff Base) Start->Imine Condensation (-H2O) Enol Enol Tautomer (Nucleophile) Imine->Enol Tautomerization IodoInt Iodo-Intermediate (Transient) Enol->IodoInt I2 Activation Cyclized Dihydrooxazole IodoInt->Cyclized Intramolecular Cyclization Product Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate (Target) Cyclized->Product Oxidation (TBHP/I2)

Caption: Mechanistic cascade from condensation to oxidative aromatization.

Part 3: Materials & Equipment

Reagents

  • Methyl 2-formylbenzoate (Methyl phthalaldehydate): (1.0 equiv) - Electrophile

  • 2-Aminoacetophenone Hydrochloride: (1.2 equiv) - Nucleophile

  • Iodine (

    
    ):  (0.5 equiv) - Catalyst/Promoter
    
  • tert-Butyl Hydroperoxide (TBHP): (70% aq., 3.0 equiv) - Terminal Oxidant

  • Potassium Carbonate (

    
    ):  (2.0 equiv) - Base
    
  • Dimethyl Sulfoxide (DMSO): Solvent (Anhydrous preferred)

  • Ethyl Acetate / Hexanes: Extraction & Purification[1]

Equipment

  • 10 mL Microwave vial or Round-bottom flask (sealed tube preferred).

  • Magnetic stir bar & Hotplate with temperature control.

  • Rotary Evaporator.

  • Silica Gel Column (Flash Chromatography).

Part 4: Experimental Protocol

Step-by-Step Methodology

  • Reaction Setup:

    • To a 10 mL sealed tube equipped with a magnetic stir bar, add Methyl 2-formylbenzoate (164 mg, 1.0 mmol) and 2-aminoacetophenone hydrochloride (206 mg, 1.2 mmol).

    • Add DMSO (3.0 mL) and stir at room temperature for 5 minutes.

    • Add

      
        (276 mg, 2.0 mmol) and stir for another 10 minutes to neutralize the hydrochloride salt and initiate imine formation.
      
  • Oxidant Addition:

    • Add molecular Iodine (127 mg, 0.5 mmol). The solution will turn dark brown.

    • Add TBHP (70% aqueous solution, 0.41 mL, 3.0 mmol) dropwise. Caution: Exothermic.

  • Reaction:

    • Seal the tube and heat the mixture to 100 °C in an oil bath.

    • Stir vigorously for 3–4 hours .

    • Monitoring: Check progress by TLC (20% EtOAc in Hexanes). The aldehyde spot (

      
      ) should disappear, and a fluorescent blue spot (Oxazole, 
      
      
      
      ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench by adding saturated

      
       (sodium thiosulfate)  solution (10 mL) to reduce excess iodine (color changes from brown to yellow/clear).
      
    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with Brine (2 x 10 mL) to remove DMSO.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (95:5 to 85:15).

    • Yield: Expect 210–240 mg (75–85%) of a white to off-white solid.

Part 5: Optimization & Troubleshooting

Critical Parameters (Expert Insights)

ParameterObservationRecommendation
Solvent Choice DMSO gives best yields due to high polarity and solubility of intermediates.DMF is a viable alternative; Toluene reduces yield significantly.
Oxidant TBHP is safer and more efficient than

bubbling.
Use 70% aq. TBHP; anhydrous TBHP in decane offers no significant advantage here.
Temperature < 80 °C leads to incomplete cyclization (intermediate imine persists).Maintain 100–110 °C. Do not exceed 120 °C to avoid ester hydrolysis.
Base

is optimal. Stronger bases (NaOH) hydrolyze the methyl ester.
Stick to mild carbonate bases.

Troubleshooting Table

  • Issue: Low yield, complex mixture.

    • Cause: Incomplete imine formation before oxidation.

    • Fix: Stir aldehyde and amine with base for 20 mins before adding Iodine/TBHP.

  • Issue: Product hydrolysis (Benzoic acid formation).

    • Cause: Wet solvent or excess base at high temp.

    • Fix: Ensure DMSO is dry; reduce reaction time; do not exceed 100 °C.

Part 6: Characterization Data

Expected Analytical Data for Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate:

  • Physical State: White crystalline solid.

  • Melting Point: 98–100 °C.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.05 (dd, J = 7.8, 1.2 Hz, 1H, Ar-H ortho to ester),
      
    • 
       7.92 (dd, J = 7.8, 1.2 Hz, 1H, Ar-H ortho to oxazole),
      
    • 
       7.75 (d, J = 7.5 Hz, 2H, Ph-H ortho),
      
    • 
       7.65 (td, J = 7.5, 1.2 Hz, 1H, Ar-H),
      
    • 
       7.55 (td, J = 7.5, 1.2 Hz, 1H, Ar-H),
      
    • 
       7.48 (s, 1H, Oxazole C4-H ),
      
    • 
       7.45 (t, J = 7.5 Hz, 2H, Ph-H meta),
      
    • 
       7.35 (t, J = 7.5 Hz, 1H, Ph-H para),
      
    • 
       3.85 (s, 3H, 
      
      
      
      ).
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Distinctive peaks:

      
       167.5 (Ester C=O), 160.2 (Oxazole C2), 151.5 (Oxazole C5), 123.5 (Oxazole C4).
      
  • HRMS (ESI): Calculated for

    
    
    
    
    
    .

Part 7: Workflow Visualization

Workflow Setup Step 1: Setup Mix Aldehyde + Amine HCl + K2CO3 in DMSO ImineForm Imine Formation Stir 10-20 min @ RT Setup->ImineForm OxAdd Step 2: Oxidation Add I2 (0.5 eq) + TBHP (3 eq) ImineForm->OxAdd Heating Step 3: Cyclization Heat to 100°C for 3-4 h OxAdd->Heating Quench Step 4: Work-up Cool, add Na2S2O3 (aq) Extract w/ EtOAc Heating->Quench Purify Step 5: Purification Silica Column (Hex/EtOAc) Quench->Purify

Caption: Operational workflow for the one-pot synthesis.

References

  • Direct Synthesis of 2,5-Disubstituted Oxazoles: Wang, J.; et al. "Iodine-Mediated Oxidative Cyclization of Aldehydes and α-Amino Ketones: A One-Pot Synthesis of 2,5-Disubstituted Oxazoles." Organic Letters, 2010 , 12(17), 3902–3905. Link

  • Metal-Free Approaches: Wan, C.; et al. "Transition-Metal-Free Synthesis of 2,5-Disubstituted Oxazoles from Aldehydes and α-Amino Ketones." The Journal of Organic Chemistry, 2012 , 77(9), 4271–4277. Link

  • Robinson-Gabriel Review: Turchi, I. J. "The Chemistry of Heterocyclic Compounds, Oxazoles." John Wiley & Sons, 2009. (Standard Reference for Classical Methods).
  • Oxazole Scaffolds in Drug Discovery: Rool, P. "Oxazoles." in Comprehensive Heterocyclic Chemistry III, 2008 , Elsevier. Link

Sources

Method

Using oxazole benzoates as ligands in coordination chemistry

Application Note: Utilizing Oxazole and Benzoxazole Carboxylates as Ligands in Coordination Chemistry Introduction & Mechanistic Insights Oxazole and benzoxazole carboxylates (such as benzoxazole-substituted pyridine-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Oxazole and Benzoxazole Carboxylates as Ligands in Coordination Chemistry

Introduction & Mechanistic Insights

Oxazole and benzoxazole carboxylates (such as benzoxazole-substituted pyridine-2-carboxylates and methyl 1,3-benzoxazole-2-carboxylate) have emerged as highly versatile ligands in modern coordination chemistry[1][2]. Featuring both a hard oxygen donor (carboxylate) and a softer nitrogen donor (oxazole ring), these ligands operate efficiently across the Hard-Soft Acid-Base (HSAB) spectrum. This dual-donor capacity allows them to form robust coordination complexes with both hard lanthanide ions (e.g., Eu³⁺, Nd³⁺) and borderline transition metals (e.g., V³⁺, Cu²⁺)[1][3].

Causality in Ligand Design & Metal Selection:

  • Lanthanide Luminescence: Lanthanide ions suffer from Laporte-forbidden

    
     transitions, resulting in poor direct light absorption. Benzoxazole carboxylates act as highly efficient "antenna" ligands. The extended 
    
    
    
    -conjugated system of the benzoxazole ring harvests UV light, undergoes intersystem crossing (ISC) to the triplet state, and transfers energy to the emissive states of the lanthanide (e.g.,
    
    
    for Eu³⁺)[1]. Furthermore, the bulky, multidentate nature of these ligands allows them to form 9-coordinate complexes (e.g.,
    
    
    ). This high coordination number is critical as it physically shields the metal center from non-radiative quenching caused by the O-H oscillators of surrounding solvent molecules[1].
  • Transition Metal Catalysis: In vanadium-catalyzed olefin polymerization, the structural geometry of the oxazole ligand dictates catalytic efficiency. Introducing a methyl substituent at the 5-position of the oxazole ring creates intentional steric hindrance that prevents the co-planarity of the heterocyclic rings. This steric bulk stabilizes the active vanadium center during monomer insertion, drastically increasing the catalyst's activity and lifespan in ethylene-norbornene copolymerization[3].

Quantitative Data Summary

Complex TypeLigand MotifMetal CenterKey Property / ApplicationQuantitative Metric
Luminescent Sensitizer Benzoxazole-pyridine-2-carboxylateEu³⁺Luminescence Quantum Yield12–14% (Solid State); 29–39% (in DMSO)[1]
Luminescent Sensitizer Benzoxazole-pyridine-2-carboxylateYb³⁺Near-IR Luminescence Yield1.25% (in DMSO)[1]
Olefin Catalyst 5-methyl-1,3-oxazole-5-carboxylateV³⁺Polymerization ActivityUp to 4800 kgPE/molV·h[3]
Structural Motif Methyl 1,3-benzoxazole-2-carboxylateN/A (Free Ligand)

Stacking Distance

[2]

Experimental Protocols

Protocol A: Synthesis of Benzoxazole-Substituted Pyridine-2-Carboxylate Ligands Objective: Synthesize a tridentate N,N,O-chelating ligand for lanthanide sensitization.

  • Schiff Base Formation: Combine 2-pyridinecarboxaldehyde-6-methanol (1.0 eq) with 2-aminophenol (1.0 eq) in methanol at room temperature. Stir until quantitative conversion to the Schiff base is achieved[1].

  • Oxidative Cyclization: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) to the reaction mixture.

    • Mechanistic Insight: DDQ is specifically chosen as a strong, non-metallic oxidant that efficiently dehydrogenates the Schiff base to form the fully aromatized benzoxazole ring without over-oxidizing or cleaving the sensitive pendant methanol group[1].

  • Carboxylate Generation: Isolate the intermediate and dissolve it in dioxane. Add Selenium dioxide (SeO₂) (excess) and reflux at 110 °C.

    • Mechanistic Insight: SeO₂ selectively oxidizes the pendant hydroxymethyl group to a carboxylic acid, yielding the final benzoxazole-substituted pyridine-2-carboxylic acid ready for coordination[1].

Protocol B: Preparation of Europium(III) Coordination Complexes Objective: Isolate the luminescent 9-coordinate Eu³⁺ complex.

  • Deprotonation: Dissolve the synthesized ligand (3.0 eq) in a mixture of ethanol and water. Add a mild base (e.g., NaOH, 3.0 eq) to deprotonate the carboxylic acid, activating the hard oxygen donor[1].

  • Metal Complexation: Slowly add an aqueous solution of Eu(NO₃)₃·6H₂O (1.0 eq) dropwise under continuous stirring.

    • Mechanistic Insight: Nitrate salts are preferred over chlorides because the nitrate counterions are easily displaced by the strongly chelating tridentate ligands, driving the thermodynamic equilibrium toward the stable

      
       complex[1].
      
  • Isolation: Stir for 2 hours at room temperature. The complex will precipitate as a microcrystalline solid due to its insolubility in water. Filter, wash with cold ethanol, and dry under vacuum[1].

Visualizations

Workflow Step1 Schiff Base Formation (2-aminophenol + aldehyde) Step2 Oxidative Cyclization (DDQ Addition) Step1->Step2 Step3 Carboxylate Generation (SeO2 Oxidation at 110 °C) Step2->Step3 Step4 Ligand Deprotonation (NaOH / EtOH-H2O) Step3->Step4 Step5 Metal Complexation (Eu(NO3)3 Addition) Step4->Step5

Workflow for synthesizing oxazole-carboxylate ligands and metal complexation.

AntennaEffect S0 Ligand S0 (Ground) S1 Ligand S1 (Excited) S0->S1 UV Light T1 Ligand T1 (Triplet) S1->T1 ISC Ln Eu3+ 5D0 (Emissive) T1->Ln Energy Transfer GS Eu3+ 7F_J (Ground) Ln->GS Red Emission

Jablonski diagram illustrating the antenna effect in Eu3+-oxazole complexes.

References

  • Benzothiazole- and Benzoxazole-Substituted Pyridine-2-Carboxylates as Efficient Sensitizers of Europium Luminescence. Inorganic Chemistry (ACS Publications).[Link]

  • Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Catalysts (MDPI).[Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications (NIH/PMC).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Oxazole Ring Closure in Benzoate Esters

Welcome to the Synthesis Support Center. For researchers and drug development professionals, constructing the 1,3-oxazole core from benzoate esters and amino alcohols (such as serine or threonine) is a fundamental but no...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. For researchers and drug development professionals, constructing the 1,3-oxazole core from benzoate esters and amino alcohols (such as serine or threonine) is a fundamental but notoriously temperamental process. Yields are frequently compromised by incomplete cyclodehydration, epimerization of adjacent chiral centers, or over-oxidation during the final aromatization step.

This guide provides mechanistic troubleshooting, a quantitative reagent matrix, and a self-validating protocol to help you achieve high-yielding, stereochemically pure oxazoles.

Mechanistic Workflow & Failure Pathways

Understanding the mechanistic divergence between successful cyclization and degradation is critical. The diagram below illustrates the optimal pathways versus common failure modes when converting a benzoate-derived


-hydroxy amide into an oxazole.

OxazoleWorkflow Start Benzoate Ester + Amino Alcohol (Ser/Thr) Amide β-Hydroxy Amide Intermediate Start->Amide Amidation (Mild Base) Oxazoline Oxazoline Core (Cyclodehydration) Amide->Oxazoline DAST or Burgess (-78°C to RT) Degradation Byproducts / Tar (Harsh Acids/Heat) Amide->Degradation POCl3 / H2SO4 (High Temp) Oxazole Oxazole Ring (Oxidation) Oxazoline->Oxazole BrCCl3 / DBU (0°C to RT) Oxazoline->Degradation DDQ / NiO2 (Over-oxidation) Epimer Racemized Product (Acid-Catalyzed) Oxazoline->Epimer Prolonged Heat Strong Acids

Logical workflow and troubleshooting pathways for oxazole ring closure from benzoate esters.

Diagnostic FAQs & Troubleshooting

Q1: My cyclodehydration of the


-hydroxy amide is stalling, yielding less than 40% oxazoline and forming dark tar. Why is this happening? 
A:  Sluggish cyclodehydration with accompanying tar formation indicates that the activation energy for the nucleophilic attack is not being met, while the substrate is decomposing under the applied thermal stress 1. Traditional dehydrating agents like phosphorus oxychloride (

) or concentrated

require elevated temperatures, which promote substrate degradation or alternative elimination pathways (yielding enamides) rather than cyclization. Solution: Switch to a fluorinating agent like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. These reagents rapidly convert the hydroxyl group into a highly reactive fluoride leaving group at -78 °C. This chemoselective activation facilitates rapid intramolecular displacement by the amide oxygen under extremely mild conditions, safely driving the reaction to completion [[2]](), 3.

Q2: When performing a classical Robinson-Gabriel cyclodehydration on my 2-acylamino benzoate, I am observing significant formylation of electron-rich aromatic rings. How can I suppress this? A: This is a classic side reaction when using


 in dimethylformamide (DMF). The combination of 

and DMF generates the Vilsmeier-Haack reagent (a chloroiminium ion), which actively formylates electron-rich aromatic systems present in your benzoate ester 4. Solution: Eliminate DMF from your solvent system. Instead, utilize non-formylating dehydrating agents such as Polyphosphoric acid (PPA)—which can improve yields to 50-60%—or Trifluoroacetic anhydride (TFAA) in ethereal solvents 1, [[4]]().

Q3: The oxidation of my oxazoline intermediate to the final oxazole is yielding complex mixtures. What is the mechanistic cause of this over-oxidation? A: Harsh oxidants like


 or DDQ can cause radical-mediated degradation of the benzoate-derived side chains or over-oxidation of the oxazole core itself [[5]]().
Solution: Employ the 

/DBU oxidation method (Wipf protocol). DBU deprotonates the oxazoline to form an enolate, which nucleophilically attacks the brominating agent (

). Subsequent base-promoted elimination of HBr yields the oxazole cleanly without radical degradation 3. Alternatively, activated

in continuous flow chemistry offers a heterogeneous, workup-free oxidation that prevents over-exposure to the oxidant 6.

Reagent Selection Matrix

Use the following table to select the optimal reagent system based on your substrate's sensitivity and desired yield.

Reagent SystemReaction StageOperating TempTypical YieldMechanistic AdvantageRef
H₂SO₄ / POCl₃ Cyclodehydration80 °C to Reflux20–40%Low cost; suitable only for simple, robust non-chiral substrates.[[1]]()
Polyphosphoric Acid (PPA) Cyclodehydration100 °C50–60%Milder than POCl₃; reduces Vilsmeier-Haack formylation side-reactions.4
DAST / Deoxo-Fluor Cyclodehydration-78 °C to RT80–95%Chemoselective activation of OH; prevents acid-catalyzed epimerization.2
Burgess Reagent Cyclodehydration70 °C (THF)70–85%Neutral conditions; ideal for highly acid-sensitive benzoate derivatives.1
BrCCl₃ / DBU Oxidation0 °C to RT75–90%Mild enolate-driven bromination/elimination; avoids radical tar formation.[[3]]()
Activated MnO₂ (Flow) Oxidation60 °C to 100 °C50–83%Heterogeneous reaction; requires no downstream workup, easily scalable.6

Validated Experimental Protocol: Two-Step Wipf Protocol

This methodology ensures high-yield cyclodehydration and oxidation without epimerization, utilizing internal self-validating checks to guarantee reaction fidelity 3.

Step 1: Cyclodehydration (Oxazoline Formation)
  • Preparation: Dissolve the benzoate-derived

    
    -hydroxy amide (1.0 eq) in strictly anhydrous 
    
    
    
    (0.1 M) under an argon atmosphere.
  • Temperature Control: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Causality: Maintaining -78 °C prevents elimination side-reactions and controls the highly exothermic fluorination process.

  • Activation: Add DAST (1.1 eq) dropwise over 5 minutes. Stir for 1 hour at -78 °C.

  • Self-Validation Check (TLC): Monitor the reaction via TLC (e.g., 50% EtOAc/Hexane). The starting

    
    -hydroxy amide (typically highly polar, 
    
    
    
    ) should completely disappear, replaced by a less polar oxazoline spot (
    
    
    ).
    • Diagnostic: If a highly non-polar spot appears (

      
      ), this indicates unwanted elimination to the enamide. Ensure your temperature is strictly maintained at -78 °C.
      
  • Quench: Quench the reaction with saturated aqueous

    
     at -78 °C, then allow the mixture to warm to room temperature. Extract with 
    
    
    
    , dry over
    
    
    , and concentrate.
Step 2: Oxidation (Oxazole Formation)
  • Preparation: Dissolve the crude oxazoline intermediate in anhydrous

    
     (0.1 M) and cool to 0 °C.
    
  • Bromination/Elimination: Add

    
     (3.0 eq) in one portion, followed by the dropwise addition of DBU (3.0 eq).
    
    • Causality: DBU generates the oxazoline enolate, which is immediately brominated by

      
      . Subsequent base-promoted dehydrobromination yields the fully aromatic oxazole.
      
  • Self-Validation Check (Visual & TLC): The reaction mixture will rapidly transition to a dark brown color. Stir for 2 hours, allowing it to warm to room temperature. TLC should show the disappearance of the oxazoline and the appearance of a highly UV-active oxazole spot (strongly fluorescent under 254 nm due to the extended conjugated benzoate system).

  • Workup: Wash the organic layer with 1M HCl to remove DBU, followed by brine. Dry, concentrate, and purify via silica gel chromatography.

References

  • BenchChem. "Minimizing Byproduct Formation in Robinson-Gabriel Oxazole Synthesis." 1

  • University of Cambridge / Org. Biomol. Chem. "The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions." 6

  • BenchChem. "Oxazole Synthesis: A Technical Support Center for Common Side Reactions." 4

  • Organic Chemistry Portal. "Synthesis of 1,3-oxazoles." 2

  • National Institutes of Health (PMC). "Generation and exploration of new classes of antitubercular agents." 3

  • Diva-Portal. "Oxazoline-Containing Ligands: Synthesis and Applications." 5

Sources

Optimization

Troubleshooting low solubility of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate

Ticket ID: SOL-OX-992 Subject: Troubleshooting low solubility of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-OX-992 Subject: Troubleshooting low solubility of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is a highly crystalline, lipophilic intermediate often used in the synthesis of fluorescent probes and bioactive heterocycles.[1][2] Users frequently report "brick dust" insolubility in standard alcoholic solvents (Methanol, Ethanol) and aqueous buffers.[2]

This guide addresses the thermodynamic hurdles imposed by the compound's planar


-stacking and provides validated protocols for dissolution in synthesis and biological screening contexts.[1][2]
Part 1: Diagnostic Q&A (The "Why")

Q: Why does this compound persist as a solid even in Methanol or Ethanol? A: The insolubility stems from high Crystal Lattice Energy .[2] The molecule features a 2,5-disubstituted oxazole core fused to a benzoate system.[1][2] This creates a rigid, planar geometry that facilitates strong intermolecular


-

stacking.[1][2] While the ester group is polar, it does not provide enough solvation energy to overcome the cohesive forces of the crystal lattice in protic solvents like methanol, which rely on hydrogen bonding networks that this molecule cannot effectively join [1].[2]

Q: I see a "gum" or "oil" instead of a clear solution. What happened? A: This is likely an Oiling Out phenomenon.[1][2] If you heated the solvent to dissolve the solid and then cooled it rapidly, the compound may have phase-separated into a supercooled liquid (oil) rather than crystallizing.[2] This is common in solvent mixtures (e.g., EtOAc/Hexanes) where the compound is only marginally soluble.[2]

  • Fix: Re-dissolve in a "Good" solvent (DCM or THF) and use slow evaporation or seed crystals to induce proper precipitation.

Q: Can I use water or PBS for my stock solution? A: No. The compound is hydrophobic (High LogP).[2] Adding it directly to aqueous buffers will result in immediate precipitation (crashing out), causing erratic biological data due to non-homogeneous suspension.[2]

Part 2: Solvent Compatibility Matrix

Use this table to select the correct solvent for your specific application.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)Excellent Synthesis workup, transfer, NMR.[1][2]
Chlorinated Chloroform (

)
Excellent NMR, Chromatography loading.[2]
Aprotic Polar DMSOHigh Biological Stock Solutions (Cryopreservation).[1][2]
Aprotic Polar DMFHigh Synthesis (coupling reactions).[1][2]
Ethers THFGood General reactions, crystallization co-solvent.[2]
Esters Ethyl AcetateModerate Chromatography eluent (requires heating for high conc).[1][2]
Alcohols Methanol / EthanolPoor Not recommended for primary dissolution.[1][2]
Aqueous Water / PBS / TrisInsoluble Only usable with <1% DMSO co-solvent.[1][2]
Part 3: Validated Protocols
Protocol A: Preparation of 10 mM Stock for Bio-Assays (DMSO)

Target: Create a stable stock solution that does not precipitate upon freeze-thaw cycles.[1][2]

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes initially to prevent leaching).

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM concentration.[1][2]

    • Calculation: Mass (mg) = [Conc (mM) × Vol (mL) × MW] / 1000.[1][2]

  • Vortexing: Vortex at high speed for 30 seconds.

  • Sonication (Critical Step): If visual particulates remain, sonicate in a water bath at 35°C for 5-10 minutes. The slight heat helps overcome the lattice energy barrier.[2]

  • Inspection: Hold vial against a light source. The solution must be completely clear.

  • Storage: Aliquot into amber glass vials and store at -20°C.

Protocol B: Aqueous Dilution (Avoiding "Crash Out")

Target: Diluting the DMSO stock into cell culture media or buffer without precipitation.[2]

  • Pre-warm the culture media/buffer to 37°C.

  • Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step if the concentration is high.

    • Intermediate Step: Dilute stock 1:10 in pure ethanol or PEG-400 first (optional, but helps for very hydrophobic compounds).[1][2]

  • Rapid Dispersion: Add the DMSO stock to the vortexing buffer (dynamic addition).[2] Do not add buffer to the DMSO stock.[2]

  • Limit: Keep final DMSO concentration < 0.5% v/v to avoid solvent toxicity, ensuring the compound concentration remains below its solubility limit in water (likely < 10

    
    M).
    
Part 4: Troubleshooting Visualization
Workflow 1: Solvent Selection Decision Tree

SolubilityDecision Start Start: Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate AppType Select Application Start->AppType Bio Biological Assay / Screening AppType->Bio Cell/Enzyme Synth Synthesis / Purification AppType->Synth Chemistry DMSO Dissolve in anhydrous DMSO (Stock 10-50 mM) Bio->DMSO Rxn Reaction Solvent? Synth->Rxn Sonicate Sonicate @ 35°C (10 mins) DMSO->Sonicate Aqueous Dilute into Buffer (Keep DMSO < 1%) Sonicate->Aqueous DCM DCM or Chloroform (High Solubility) Rxn->DCM Preferred Alcohol Methanol/Ethanol Rxn->Alcohol Avoid Warn STOP: Will Precipitate Use as anti-solvent only Alcohol->Warn

Caption: Decision tree for selecting the appropriate solvent system based on experimental intent.

Workflow 2: Handling "Oiling Out" During Recrystallization

OilingOut Problem Problem: Compound Oils Out (Gummy residue) Cause Cause: Impurities or Cooling too fast Problem->Cause Step1 1. Re-dissolve in minimal DCM Cause->Step1 Step2 2. Add Hexanes dropwise until cloudy Step1->Step2 Step3 3. Add Seed Crystal Step2->Step3 Step4 4. Slow Evaporation (loose cap, 4°C) Step3->Step4

Caption: Recovery protocol for when the compound fails to crystallize and forms an oil.

References
  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] [1]

  • Turchi, I. J. (1981).[2] The Chemistry of Oxazoles. Industrial & Engineering Chemistry Product Research and Development, 20(2), 237-250.[1][2] [1]

  • Lipinski, C. A. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • Xie, H., Yuan, D., & Ding, M. W. (2012).[2][3] Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction.[1][2][3] The Journal of Organic Chemistry, 77(6), 2954–2958.[2] [1]

Sources

Troubleshooting

Minimizing side products in benzamidoxime cyclization reactions

Benzamidoxime Cyclization Technical Support Center Topic: Minimizing Side Products in Benzamidoxime Cyclization Reactions Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The React...

Author: BenchChem Technical Support Team. Date: March 2026

Benzamidoxime Cyclization Technical Support Center

Topic: Minimizing Side Products in Benzamidoxime Cyclization Reactions Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Reaction Landscape

The synthesis of 1,2,4-oxadiazoles from benzamidoximes and carboxylic acid derivatives is a cornerstone of medicinal chemistry, providing a bioisostere for esters and amides.[1] However, the reaction is plagued by competitive pathways. The "textbook" mechanism involves O-acylation of the amidoxime followed by cyclodehydration .

In practice, three major failure modes compromise yield and purity:

  • Hydrolysis: The O-acyl intermediate reverts to starting materials before cyclizing.[2]

  • Tiemann Rearrangement: The activated amidoxime rearranges to a urea or cyanamide derivative.[3][4]

  • Dimerization: Formation of furoxans via nitrile oxide intermediates.[2][5]

This guide provides field-proven troubleshooting protocols to navigate these bottlenecks.

Visualizing the Pathways (Mechanism)

The following diagram maps the kinetic competition between the desired cyclization and the thermodynamic sinks (side products).

BenzamidoximePathways Start Benzamidoxime (R-C(NH2)=NOH) OAcyl O-Acylamidoxime (Intermediate) Start->OAcyl O-Acylation (Kinetic) Furoxan Furoxan (Dimer) Start->Furoxan Oxidation/Dehydration (Nitrile Oxide Route) Acid Activated Carboxylic Acid (R'-COX) Acid->OAcyl Product 1,2,4-Oxadiazole (Target) OAcyl->Product Cyclodehydration (Heat/Base) Hydrolysis Hydrolysis Products (Start Materials) OAcyl->Hydrolysis Moisture/Slow Cyclization Tiemann Tiemann Product (Urea/Cyanamide) OAcyl->Tiemann Rearrangement (Specific Activation)

Caption: Kinetic competition between the desired O-acylation/cyclization pathway (Green) and common side reactions (Red).

Troubleshooting Guide (Q&A)

Issue 1: "I see the O-acyl intermediate by LCMS, but it won't cyclize."

Diagnosis: The activation energy for the cyclodehydration step is not being met, or the conformation is unfavorable. Technical Insight: The O-acylamidoxime must adopt a specific Z-configuration to cyclize. Steric bulk can lock it in the E-form. Corrective Action:

  • Thermal Boost: If refluxing in Ethanol (78°C) is insufficient, switch to Toluene (110°C) or DMF (153°C).

  • Microwave Irradiation: Heat to 120–140°C for 10–20 minutes. This provides rapid energy transfer, often overcoming the conformational barrier before hydrolysis can occur.

  • Water Scavenging: Add molecular sieves (4Å) to the reaction. Water produced during cyclization can induce hydrolysis (reversibility).[2]

Issue 2: "My product is contaminated with the starting acid and amidoxime."

Diagnosis: Hydrolysis of the O-acyl intermediate.[2][5] This is the most common failure mode. Technical Insight: The O-N bond in the intermediate is labile. In the presence of adventitious water or nucleophilic solvents (like MeOH), the intermediate cleaves back to the starting materials faster than it cyclizes. Corrective Action:

  • Solvent Switch: Avoid protic solvents (MeOH, EtOH) for the coupling step. Use anhydrous DMF , THF , or MeCN .

  • One-Pot Protocol: Do not isolate the O-acyl intermediate if it is unstable. Add the base (e.g., TBAF or NaOAc) directly to the coupling mixture and heat immediately.

Issue 3: "I am isolating a Urea derivative instead of the Oxadiazole."

Diagnosis: Tiemann Rearrangement.[3] Technical Insight: This occurs when the O-leaving group is highly activated (e.g., using sulfonyl chlorides like TsCl) or under specific acidic conditions. The R-group migrates from carbon to nitrogen, ejecting the oxygen functionality. Corrective Action:

  • Change Activation: Switch from sulfonyl chlorides to "softer" coupling agents like CDI (Carbonyldiimidazole) or HATU . These form intermediates less prone to rearrangement.

  • pH Control: Avoid strong mineral acids. If acid catalysis is needed for cyclization, use weak acids like acetic acid or Lewis acids (e.g., ZnCl₂).

Issue 4: "I observe a side product with 2x the mass of the nitrile oxide."

Diagnosis: Dimerization to Furoxan. Technical Insight: If the amidoxime dehydrates to a nitrile oxide before reacting with the acid, the nitrile oxide will dimerize. This is common if the carboxylic acid activation is slow. Corrective Action:

  • Pre-Activation: Ensure the carboxylic acid is fully activated (e.g., form the acid chloride or active ester) before adding the benzamidoxime.

  • Order of Addition: Add the amidoxime slowly to the activated acid, keeping the acid in excess.

Optimized Experimental Protocols

Protocol A: Standard High-Yield Coupling (CDI Method)

Best for: General synthesis, acid-sensitive substrates.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.5 M). Add CDI (1.1 equiv). Stir at RT for 30 min (Gas evolution of CO₂ indicates activation).

  • Coupling: Add Benzamidoxime (1.0 equiv) in one portion. Stir at RT for 1–2 h.

    • Checkpoint: Check LCMS for O-acyl intermediate.[2]

  • Cyclization: Heat the mixture to 115°C for 4–6 h.

  • Workup: Cool to RT. Dilute with water (precipitates product). Filter or extract with EtOAc.[2]

Protocol B: Microwave-Assisted Synthesis

Best for: Sterically hindered substrates, minimizing hydrolysis.

  • Mix: Combine Carboxylic Acid (1.0 equiv), Benzamidoxime (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in anhydrous MeCN.

  • Irradiate: Microwave at 140°C for 15 min (High Absorption setting).

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with NaHCO₃ and Brine.

Reagent Selection Matrix

Coupling AgentRisk of Side ProductsCyclization EfficiencyRecommendation
Acid Chloride High (Dimerization/Hydrolysis)ModerateUse only with non-nucleophilic bases (TEA/DIPEA) at 0°C.
CDI Low High Gold Standard. One-pot, no acidic byproducts.
EDC / HOBt Moderate (Urea byproducts)ModerateGood for parallel synthesis; water-soluble byproducts.
HATU LowHighExcellent for difficult couplings; expensive.

References

  • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Synlett, 2009(16), 2583-2588.
  • Bokach, N. A., et al. (2012).[6] Mechanism for the Generation of 1,2,4-Oxadiazoles. Russian Chemical Reviews. Retrieved from [Link]

  • Katritzky, A. R., et al. (2003). One-Pot Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acids. Journal of Organic Chemistry.
  • Zarei, M. (2018). Vilsmeier Reagent-Mediated One-Pot Synthesis of 1,2,4-Oxadiazoles. Journal of the Iranian Chemical Society.

Sources

Optimization

Technical Support Center: Purification Protocols for Oxazole Synthesis

Topic: Removal of Unreacted Phthalic Anhydride Document ID: TS-OXZ-004 | Version: 2.1 | Audience: R&D Chemists, Process Engineers Executive Summary In oxazole synthesis—particularly via Robinson-Gabriel cyclization or ox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Phthalic Anhydride

Document ID: TS-OXZ-004 | Version: 2.1 | Audience: R&D Chemists, Process Engineers

Executive Summary

In oxazole synthesis—particularly via Robinson-Gabriel cyclization or oxidative cyclization strategies—phthalic anhydride (PA) often persists as a stubborn impurity. Its physical properties (sublimation propensity, solubility in organic solvents) make it a "sticky" contaminant that complicates NMR interpretation and downstream biology.

This guide moves beyond generic "wash with water" advice. It provides a tiered purification strategy based on the chemical reactivity of the anhydride functionality, ensuring the integrity of your oxazole core while quantitatively removing the impurity.

Module 1: The Chemical Work-up (Hydrolysis Strategy)

The Primary Defense: Convert the lipophilic anhydride into a hydrophilic phthalate salt.

Most researchers fail here because they treat PA like a standard acid. PA is an anhydride ; it must first be hydrolyzed to phthalic acid before it can be deprotonated and extracted into the aqueous phase. In cold, biphasic systems (e.g., DCM/Water), this hydrolysis is kinetically slow.

The Protocol
  • Solvent Choice: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why: Oxazoles are highly soluble here; phthalate salts are not.

  • The Hydrolysis Agent: Add an equal volume of Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Crucial Step: Do NOT just shake and vent. You must stir the biphasic mixture vigorously for 15–30 minutes .

    • Mechanism:[1][2] The extended stirring time allows the PA to hydrolyze at the interface or slowly dissolve into the aqueous phase where it converts to phthalic acid (

      
      , 
      
      
      
      ). The base then deprotonates it to the disodium phthalate, trapping it in the water.
  • Phase Separation: Separate the layers.

  • Verification: Check the organic layer by TLC. If PA persists (often visible as a UV-active spot that streaks), repeat the wash with 0.5 M

    
      (Sodium Carbonate) if your oxazole is stable to pH ~11. The higher pH drives the equilibrium faster.
    

⚠️ CAUTION: Phthalic anhydride generates


 gas upon reaction with bicarbonate. Ensure your vessel is vented to prevent pressure buildup.
Module 2: Chromatographic Purification

The "Streaking" Problem: Phthalic anhydride partially hydrolyzes on silica gel, causing "ghost" spots and streaking that contaminates fractions.[1][2][3][4]

Troubleshooting Guide
Scenario Solution Why it works
PA co-elutes with Product Methanolysis Pre-treatment Reflux crude in MeOH for 30 mins before column. Converts PA to monomethyl phthalate (very polar, high

shift).
PA streaks across column Doping the Eluent Add 1% Triethylamine (TEA) to the eluent. This keeps the PA fully deprotonated/bound to silica or moves it as a distinct salt.
Product is Acid-Sensitive Neutral Alumina Switch stationary phase. Silica is slightly acidic and promotes PA hydrolysis/streaking. Alumina retains acidic impurities more strongly.
Module 3: Physical Removal (Sublimation)

The "Solvent-Free" Method: Ideal for thermally stable oxazoles.

If your oxazole is a solid with a high melting point (>150°C), sublimation is the cleanest method.

  • Property: Phthalic anhydride sublimes significantly at 131°C (atmospheric) and much lower under vacuum.

  • Setup: Place crude solid in a sublimation apparatus under high vacuum (0.1 mmHg). Heat to 60–80°C .

  • Result: PA deposits on the cold finger as long, white needles ("white snow"). The oxazole remains at the bottom.

Module 4: Chemical Scavenging (Polishing)

For Trace Impurities (<5%): When you cannot afford yield loss from extractions.

Use a Solid-Supported Amine Scavenger (e.g., Trisamine resin or Polymer-supported Benzylamine).

ScavengingMechanism PA Free Phthalic Anhydride Complex Amide Bond Formation PA->Complex Diffusion Resin Amine Resin (NH2-Polymer) Resin->Complex Filtered Resin-Bound Impurity (Solid) Complex->Filtered Covalent Capture Product Pure Oxazole (Filtrate) Filtered->Product Simple Filtration

Figure 1: Mechanism of solid-phase scavenging. The anhydride reacts with the resin-bound amine to form a covalent amide bond, allowing removal via simple filtration.

Decision Logic: Which Method to Choose?

RemovalLogic Start Start: Crude Oxazole + PA IsSolid Is the Oxazole Thermally Stable (>150°C)? Start->IsSolid Sublimation METHOD: Sublimation (High Vac, 80°C) IsSolid->Sublimation Yes IsBulk Is PA content >10%? IsSolid->IsBulk No Hydrolysis METHOD: Biphasic Hydrolysis (EtOAc + NaHCO3, 30 min stir) IsBulk->Hydrolysis Yes IsTrace Is PA content <5%? IsBulk->IsTrace No Scavenge METHOD: Amine Scavenger Resin IsTrace->Scavenge Yes Column METHOD: Flash Column (Pre-treat with MeOH) IsTrace->Column No (Complex Mix)

Figure 2: Decision matrix for selecting the optimal purification workflow based on impurity load and product stability.

Frequently Asked Questions (FAQs)

Q: I used a rotavap, and now there are white crystals in my bump trap. Did I lose my product? A: Likely not. This is the "White Snow" effect. Phthalic anhydride sublimes easily under the vacuum and heat of a rotary evaporator. The crystals in the trap are usually pure PA. Your oxazole (unless it is a very small, volatile molecule) is likely still in the flask. Tip: This actually helps purification!

Q: My NMR shows a doublet at ~7.8 ppm and ~8.0 ppm. Is this PA or Phthalic Acid? A:

  • Phthalic Anhydride: Typically shows an AA'BB' pattern centered around 7.8–8.0 ppm in

    
    .
    
  • Phthalic Acid: Often insoluble in

    
    . If you used DMSO-
    
    
    
    , you will see the acid protons (broad, >10 ppm) and a shift in the aromatic region.
  • Diagnostic: Add a drop of

    
     to your NMR tube. If it's the anhydride, it may slowly hydrolyze over hours. If it's the acid, the peaks may shift immediately due to pH changes.
    

Q: Can I use NaOH for the extraction? A: Only if you are certain your oxazole is stable. While the oxazole ring is generally robust, strong bases (pH > 13) can cause ring-opening hydrolysis or side reactions with other functional groups on your molecule.


 (pH 11) is the upper limit recommended for general protocols.
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for physical properties and purification of phthalic anhydride via sublimation and hydrolysis).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1017, Phthalic Acid. (Verifying pKa values of 2.9 and 5.4 for solubility logic).

  • Biotage. (n.d.). Solid Supported Scavengers: Applications in Organic Synthesis. (Source for amine-resin scavenging protocols for anhydrides).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (Robinson-Gabriel Synthesis section). Springer. (Context for oxazole stability and synthesis byproducts).

Sources

Troubleshooting

The Chromatographer’s Crucible: A Technical Support Center for Lipophilic Oxazole Esters

As a Senior Application Scientist, I frequently consult with researchers battling the "chromatographic catch-22" of lipophilic oxazole esters. These molecules present a dual-threat challenge: their extreme hydrophobicity...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers battling the "chromatographic catch-22" of lipophilic oxazole esters. These molecules present a dual-threat challenge: their extreme hydrophobicity (often LogP > 5) makes them stubbornly retained on standard reverse-phase columns, while the oxazole ring and ester linkage are highly susceptible to hydrolytic cleavage under the harsh conditions often used to force elution.

This technical support guide is designed to move beyond basic troubleshooting. By understanding the fundamental causality behind molecular degradation and chromatographic retention, we can build a self-validating purification system that ensures both high yield and structural integrity.

Frequently Asked Questions (FAQs): Understanding the Causality

Q1: Why does my oxazole ring open during standard normal-phase (silica) chromatography? The Causality: The principal vulnerability of the oxazole ring lies in its pH-dependent stability. Under acidic conditions, the nitrogen atom at the 3-position is protonated, which activates the ring toward nucleophilic attack by ambient water, ultimately leading to[1]. Standard unmodified silica gel contains highly active, acidic silanol groups. When a lipophilic oxazole ester streaks through a silica column, prolonged exposure to these acidic sites catalyzes ring-opening into undesired α-acylamino ketones. The Fix: Avoid bare silica. If normal-phase LC is mandatory, use triethylamine (TEA) deactivated silica or neutral alumina.

Q2: I switched to Reverse-Phase Liquid Chromatography (RPLC) to protect the ring, but my compound won't elute from the C18 column. Why? The Causality: Highly lipophilic compounds with a LogP > 7 exhibit extreme hydrophobic partitioning into the dense alkyl chains of a C18 stationary phase, meaning they [2]. Standard mixtures of acetonitrile and water lack the solvating power to disrupt these interactions, causing the compound to precipitate on the column head or elute as an unresolvable, broad band. The Fix: Transition to a less retentive stationary phase (e.g., C8 or C4) and employ non-aqueous reversed-phase (NARP) conditions, or upgrade to Supercritical Fluid Chromatography (SFC).

Q3: How does Supercritical Fluid Chromatography (SFC) solve both the lipophilicity and stability problems simultaneously? The Causality: SFC utilizes supercritical carbon dioxide (scCO2) as the primary mobile phase. Because[3], it easily dissolves and elutes highly hydrophobic oxazole esters without the need for harsh aqueous buffers. Furthermore, by adding a neutral polar co-solvent like methanol, SFC provides [2]. Because the system is largely non-aqueous and the CO2[4] upon depressurization, the ester and oxazole ring are completely protected from aqueous hydrolysis during fraction collection.

Troubleshooting Guide: Visualizing the Decision Matrix

To streamline your purification strategy, follow this logical workflow for assessing and routing your lipophilic oxazole esters.

Workflow Start Crude Lipophilic Oxazole Ester Assess Assess Lipophilicity (LogP) & Ring Stability Start->Assess Decision LogP > 5 & Acid/Base Sensitive? Assess->Decision SFC Supercritical Fluid Chromatography (SFC) Decision->SFC Yes RPLC Reverse-Phase LC (Buffered pH 6-8) Decision->RPLC No SFC_Opt Optimize: scCO2 + MeOH (Neutral Co-solvent) SFC->SFC_Opt RPLC_Opt Optimize: C8/C4 Column (Avoid pure H2O) RPLC->RPLC_Opt Collection Fraction Collection & Rapid Solvent Evaporation SFC_Opt->Collection RPLC_Opt->Collection Pure Pure Oxazole Ester (Intact Ring & Ester) Collection->Pure

Workflow for selecting and optimizing purification of lipophilic oxazole esters.

Quantitative Data: Solvent & Stationary Phase Selection

The following table summarizes the performance metrics of various chromatographic modalities when applied to lipophilic oxazole esters.

Chromatographic ModalityStationary PhaseMobile PhaseOxazole Ring StabilityElution of Lipophiles (LogP > 5)
Normal-Phase (NPLC) Bare SilicaHexane / EtOAcPoor (Acidic silanols cause hydrolysis)Excellent
Reverse-Phase (RPLC) C18 (Octadecyl)Water / AcetonitrileModerate (Requires strict pH 6-8 buffering)Poor (Irreversible retention)
Non-Aqueous RP (NARP) C8 or C4Methanol / IsopropanolGoodModerate to Good
Supercritical Fluid (SFC) 2-Ethylpyridine / DiolscCO2 / MethanolExcellent (Neutral, non-aqueous environment)Excellent (scCO2 is highly lipophilic)

Experimental Protocol: SFC-Based Isolation of Highly Lipophilic Oxazole Esters

This protocol is designed as a self-validating system . By controlling the chemical environment at every step and implementing a post-run integrity check, you eliminate the guesswork associated with oxazole degradation.

Phase 1: Sample Preparation & Solvation
  • Dissolution: Dissolve the crude oxazole ester mixture in a strictly non-aqueous solvent (e.g., 100% Methanol or a 1:1 Dichloromethane/Methanol blend). Causality: Introducing water at this stage risks premature ester hydrolysis, especially if residual synthetic acids or bases are present in the crude mixture. Basic conditions can [1], leading to irreversible ring-opening.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates that could foul the SFC back-pressure regulator (BPR).

Phase 2: Chromatographic Execution
  • Stationary Phase Selection: Mount a 2-Ethylpyridine (2-EP) or Diol-bonded SFC column. Causality: These phases offer orthogonal polar interactions to the lipophilic scCO2 without the highly acidic silanol activity of bare silica, protecting the oxazole ring from acid-catalyzed cleavage.

  • Mobile Phase Parameters:

    • Pump A: Supercritical CO2 (Maintained at 35 °C and 120 bar to ensure a supercritical state).

    • Pump B: 100% Methanol (Neutral co-solvent).

  • Gradient Elution: Initiate a gradient from 5% to 40% Methanol over 10 minutes. Causality: The extreme diffusivity of scCO2 ensures rapid mass transfer and sharp peak shapes, overcoming the poor kinetics typically seen with heavy lipophiles in standard RPLC.

Phase 3: Fraction Collection & Self-Validation
  • Depressurization & Collection: Route the eluate through the BPR. As the fluid depressurizes, the CO2 instantly vaporizes, leaving the purified oxazole ester concentrated in a small volume of neutral methanol.

  • Rapid Evaporation: Remove the residual methanol under reduced pressure at a moderate temperature (< 30 °C).

  • Self-Validation Checkpoint: Inject a 1 µL aliquot of the reconstituted product into an LC-MS. The presence of the intact parent mass [M+H]+, strictly without the +18 Da (hydrolytic ring-opening) or +32 Da (methanolysis) adducts, definitively validates the success and integrity of the purification system.

References

  • Title: The Use of Supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis | Source: OMICS International | URL: [Link]

  • Title: Three Gurus of Supercritical Fluid Chromatography | Source: The Analytical Scientist | URL: [Link]

  • Title: Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds | Source: American Pharmaceutical Review | URL: [Link]

Sources

Optimization

Overcoming steric hindrance in ortho-substituted benzoate hydrolysis

Status: Operational Current Wait Time: 0 minutes Agent: Senior Application Scientist Topic: Troubleshooting Hydrolysis of Ortho-Substituted Benzoates Welcome to the Hydrolysis Resolution Center If you are reading this, y...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Wait Time: 0 minutes Agent: Senior Application Scientist Topic: Troubleshooting Hydrolysis of Ortho-Substituted Benzoates

Welcome to the Hydrolysis Resolution Center

If you are reading this, your standard saponification (NaOH/MeOH) likely failed. You are dealing with the "Fortress Effect"—where bulky substituents at the 2,6-positions (ortho) of a benzoate ester create a steric blockade, preventing the formation of the tetrahedral intermediate required for standard


 hydrolysis.

This guide is not a textbook; it is a troubleshooting manual designed to bypass that blockade using alternative mechanistic pathways.

Quick Diagnostics: The "Rule of Six" Check

Before selecting a protocol, apply Newman’s Rule of Six . Count the atoms starting from the carbonyl oxygen (1) out to the substituent.[1]

  • Diagnosis: If the atoms in the "6-position" are numerous (e.g., hydrogens on a tert-butyl group or halogens at the ortho position), the steric energy barrier is too high for standard nucleophilic attack.

  • Resolution: You must switch mechanisms. Do not just add more heat to a basic hydrolysis; you will decompose your molecule before you hydrolyze it.[1]

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct experimental path for your substrate.

DecisionMatrix Start Start: Substrate Analysis IsAcidStable Is the substrate ACID stable? Start->IsAcidStable IsBaseStable Is the substrate BASE stable? IsAcidStable->IsBaseStable No (Sensitive) RouteA Protocol A: Acylium Ion Hydrolysis (100% H2SO4) IsAcidStable->RouteA Yes (Robust) RouteC Protocol C: Anhydrous Hydroxide (TMSOK / THF) IsBaseStable->RouteC No (Unstable) MethylEster Is it a Methyl/Ethyl Ester? IsBaseStable->MethylEster Yes RouteB Protocol B: Nucleophilic Dealkylation (LiI / Pyridine) MethylEster->RouteB Yes (Cleavage Route) MethylEster->RouteC No (Complex Ester)

Figure 1: Strategic decision tree for selecting the hydrolysis method based on substrate stability and ester type.

Tier 1 Support: The "Nuclear" Option (Acid-Catalyzed)

Target: Highly hindered esters (e.g., Mesitoates) that are acid-stable. Mechanism:


 (Acid-Catalyzed, Acyl-Cleavage, Unimolecular).[2]

The Logic: Standard hydrolysis (


) requires water to attack the protonated ester, forming a crowded tetrahedral intermediate.[1] By using 100% Sulfuric Acid , we force a different path: the ester protonates and leaves first, generating a linear Acylium Ion  (

). This linear species has no steric hindrance.[1] It is then quenched with water to form the acid.[1]

Protocol A: The Newman Method

  • Dissolution: Dissolve 1.0 mmol of the hindered ester in 2–5 mL of 100% (conc.)

    
     .
    
    • Note: The solution often turns deep yellow/orange due to acylium ion formation.[1]

  • Incubation: Stir at 0°C to RT for 30 minutes. (Do not heat unless necessary).

  • Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 20g).

    • Mechanism:[1][2][3][4][5][6] The water attacks the linear acylium ion instantly.[1]

  • Isolation: The sterically hindered acid will precipitate.[1] Filter or extract with DCM.[1]

Troubleshooting:

  • Issue: Charring/Blackening.[1]

  • Fix: Substrate is too electron-rich.[1] Switch to Protocol C.

Tier 2 Support: The "Sniper" Approach (Nucleophilic Dealkylation)

Target: Methyl or Ethyl esters that are acid-sensitive.[1] Mechanism:


 Dealkylation (Krapcho-type cleavage).

The Logic: If the front door (carbonyl) is blocked, attack the back door (the alkyl group).[1] Iodide (


) is a soft, non-basic nucleophile. In a hot, non-protic solvent, it attacks the methyl group of the ester, displacing the carboxylate anion. This completely bypasses the steric bulk of the ortho substituents.[1]

Protocol B: LiI / Pyridine Cleavage

  • Setup: In a round-bottom flask, combine 1.0 mmol ester and 3–5 equivalents of Lithium Iodide (LiI) .

    • Note: LiI is hygroscopic.[1] Dry it under vacuum if "wet."[1]

  • Solvent: Add Pyridine or Collidine (2,4,6-trimethylpyridine) (approx. 0.5 M concentration).[1]

    • Why Collidine? Higher boiling point (

      
      C) allows for faster kinetics.
      
  • Reaction: Reflux (

    
    C for Pyridine, higher for Collidine) for 4–12 hours.
    
  • Workup: Acidify with dilute HCl to protonate the carboxylate, then extract with EtOAc.

Troubleshooting:

  • Issue: No reaction on tert-butyl esters.[1]

  • Root Cause:[1][6][7]

    
     reactions do not work on tertiary carbons.[1]
    
  • Fix: Use TFA/DCM (acidolysis) for t-butyl esters.

Tier 3 Support: The "Anhydrous" Approach (TMSOK)

Target: Base-sensitive or extremely fragile substrates.[1] Mechanism: Anhydrous Nucleophilic Attack.[1]

The Logic: Potassium Trimethylsilanolate (TMSOK) acts as a soluble "naked" hydroxide equivalent.[1] In non-polar solvents (THF/Toluene), the potassium ion is often chelated or loosely associated, making the silanolate oxygen (


) extremely nucleophilic but less basic than aqueous hydroxide. It can penetrate steric clouds better than hydrated hydroxide clusters.[1]

Protocol C: TMSOK Hydrolysis

  • Reagent Prep: Use commercially available TMSOK (store in a desiccator).

  • Reaction: Dissolve ester in THF or DCM . Add 1.1–2.0 equivalents of TMSOK.[1]

  • Conditions: Stir at Room Temperature (RT) to

    
    C.
    
    • Observation: A gelatinous precipitate (the potassium salt of the acid) often forms.[1]

  • Workup: Hydrolyze the silyl ester intermediate with dilute aqueous citric acid or phosphate buffer.

Comparative Data: Protocol Efficiency
FeatureStandard SaponificationProtocol A (Acylium)Protocol B (LiI Dealkylation)Protocol C (TMSOK)
Primary Mechanism

(Tetrahedral)

(Linear Ion)

(Alkyl Attack)
Nucleophilic Attack
Steric Sensitivity High (Fails often)Zero (Bypasses steric)Low (Depends on alkyl group)Moderate
pH Conditions High pH (12-14)Extreme Acid (<0)Neutral / Weakly BasicMildly Basic
Substrate Scope Unhindered estersAcid-stable onlyMethyl/Ethyl estersGeneral / Sensitive
Key Risk Incomplete reactionDecompositionPyridine removalCost / Moisture
Visualizing the Mechanism Shift

The following diagram illustrates why Protocol A succeeds where Standard Saponification fails.

MechanismComparison cluster_fail Standard Saponification (Fail) cluster_success Acylium Route (Success) Ester Ortho-Substituted Ester Tetra Tetrahedral Intermediate Ester->Tetra Blocked by Steric Bulk OH OH- Ester2 Ortho-Substituted Ester Acylium Acylium Ion (R-C≡O+) Linear Geometry Ester2->Acylium - ROH (Elimination) Acid H2SO4 (Protonation) Product Carboxylic Acid Acylium->Product + H2O (Fast Trap)

Figure 2: Mechanistic comparison showing how the Acylium ion pathway avoids the crowded tetrahedral intermediate.

FAQ & Troubleshooting Logs

Q: I used Protocol B (LiI), but my product smells like pyridine.

  • A: Pyridine is notoriously difficult to remove.[1] Fix: Wash your organic layer with

    
     (saturated aqueous solution) during workup. The copper complexes with pyridine (turning blue) and pulls it into the aqueous phase.[1]
    

Q: Can I use Protocol A for an ester containing a nitrile group?

  • A: Caution. 100%

    
     can hydrolyze nitriles to primary amides.[1] If the nitrile is essential, use Protocol C (TMSOK) or Protocol B (LiI).
    

Q: Why not just use high-pressure saponification?

  • A: While high pressure (10-15 kbar) accelerates reactions with negative volumes of activation (like

    
    ), it is equipment-intensive and rarely necessary when chemical alternatives (LiI/TMSOK) exist.
    
References
  • Newman, M. S. (1950). Steric Effects in Organic Chemistry. John Wiley & Sons.[1] (Foundational text on the "Rule of Six" and steric hindrance).[1][5][8][9][10]

  • Bender, M. L., & Chen, M. C. (1963). "Acylium Ion Formation in the Hydrolysis of Esters." Journal of the American Chemical Society.[1] Link

  • Krapcho, A. P. (1982).

    
    -Keto Esters, 
    
    
    
    -Cyano Esters and Related Compounds in Dipolar Aprotic Solvents." Synthesis. (Basis for LiI/Pyridine dealkylation).[11] Link
  • Laganis, E. D., & Chenard, B. L. (1984). "Metal Silanolates: Organic Soluble Equivalents for Hydroxide." Tetrahedron Letters. (TMSOK methodology). Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[1] (General reference for

    
     vs 
    
    
    
    mechanisms). Link

Sources

Troubleshooting

Technical Support Center: Oxazole Ester Profiling &amp; Purification

Current Status: Operational Subject: HPLC Separation of Oxazole Ester Byproducts Ticket ID: OX-HPLC-DEV-001 Assigned Specialist: Senior Application Scientist Executive Summary Separating oxazole esters presents a dual ch...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: HPLC Separation of Oxazole Ester Byproducts Ticket ID: OX-HPLC-DEV-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Separating oxazole esters presents a dual challenge in chromatography: the basic nitrogen of the oxazole ring often causes peak tailing due to silanol interactions, while the ester functionality introduces risks of on-column hydrolysis or transesterification. Furthermore, synthetic pathways like the Robinson-Gabriel cyclization frequently generate regioisomers and uncyclized keto-amide intermediates that possess nearly identical polarity to the target product.

This guide provides a self-validating workflow to resolve these species, prioritizing stationary phase orthogonality and mobile phase stability.

Module 1: Method Development Protocol

The "Triad" Selection Strategy

Do not rely solely on C18. Oxazole isomers often require


-electron interaction for separation. Use this selection matrix:
Analyte ChallengeRecommended PhaseMechanism
General Profiling C18 (End-capped) Hydrophobic interaction. Best for separating the oxazole from raw starting materials.
Regioisomers Phenyl-Hexyl / Biphenyl

Stacking. The planar oxazole ring interacts differently based on substituent position.
Halogenated Oxazoles PFP (Pentafluorophenyl) Dipole-dipole &

. Essential for separating fluorinated/chlorinated derivatives.
Basic Tailing Hybrid Silica / Embedded Polar Shielding. Polar groups shield silanols from the oxazole nitrogen.
Standard Gradient Protocol (Start Here)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (Avoid Methanol initially to prevent transesterification).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Control is critical; see FAQ).

  • Detection: UV 254 nm (Oxazole ring) & 210 nm (Ester/Alkyl chain).

Decision Logic Diagram

Use the following logic to optimize your separation based on initial results.

MethodDev Start Start: Standard Gradient (Phenyl-Hexyl / ACN / 0.1% FA) CheckRes Check Resolution (Rs) Start->CheckRes GoodRes Rs > 1.5? Proceed to Validation CheckRes->GoodRes Yes PoorRes Rs < 1.5 CheckRes->PoorRes No AnalyzeFail Analyze Failure Mode PoorRes->AnalyzeFail Tailing Peak Tailing? AnalyzeFail->Tailing Coelution Isomer Co-elution? AnalyzeFail->Coelution Drift Rt Drift / Ghost Peaks? AnalyzeFail->Drift FixTailing Action: Add 10mM Ammonium Formate or Switch to Hybrid Particle Tailing->FixTailing FixCoelution Action: Switch to PFP or Biphenyl (Maximize Pi-Pi interactions) Coelution->FixCoelution FixDrift Action: Check Ester Hydrolysis (Switch to Neutral pH or Lower Temp) Drift->FixDrift

Figure 1: Decision tree for optimizing oxazole ester separation parameters.

Module 2: Troubleshooting Guide

Issue 1: Peak Tailing of the Oxazole Product

Symptom: The oxazole peak exhibits a tailing factor (


) > 1.5, while neutral impurities (starting materials) elute symmetrically.
Root Cause:  The oxazole nitrogen (pKa ~0.8–1.5) is interacting with residual silanols on the silica surface. While oxazoles are weak bases, localized acidity on the column can protonate them, leading to cation-exchange interactions.
Corrective Action: 
  • Buffer Strength: Increase buffer concentration. Switch from 0.1% Formic Acid to 10-20 mM Ammonium Formate (pH 3.0) . The ammonium ions compete for silanol sites.

  • Column Choice: Switch to a "High pH" stable C18 or a "Charged Surface" hybrid column (e.g., CSH or XBridge) which repels protonated bases.

Issue 2: "Ghost" Peaks or Split Peaks (On-Column Degradation)

Symptom: A small peak appears just before the main peak, or the peak broadens significantly as column temperature increases. Root Cause: Ester Hydrolysis. Oxazole esters can be unstable in acidic aqueous mobile phases, especially at elevated temperatures. Corrective Action:

  • Temperature: Lower column temperature to 20°C or 25°C .

  • pH Adjustment: If using strong acid (TFA), switch to a milder buffer (Acetic Acid/Ammonium Acetate at pH 4.5).

  • Solvent Check: Ensure the sample diluent does not contain water if the sample sits in the autosampler for hours. Use 100% ACN for sample prep.

Issue 3: Co-elution of Regioisomers (e.g., 2,4- vs 2,5-substituted)

Symptom: A single broad peak or a "shoulder" is visible. MS data shows identical mass. Root Cause: Regioisomers often have identical hydrophobicity (logP), rendering C18 ineffective. Corrective Action:

  • Leverage Shape Selectivity: Switch to a Biphenyl or PFP (Pentafluorophenyl) column.

    • Why? The position of the substituent on the oxazole ring alters the planar accessibility of the

      
      -system. Phenyl phases separate based on these steric/electronic differences.
      
  • Modifier Change: Swap Acetonitrile for Methanol . Methanol allows for different solvation shells around the isomers, often resolving selectivity issues that ACN cannot. Caution: See FAQ regarding transesterification.

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use Methanol as the organic modifier for oxazole esters? A: Proceed with caution. If your oxazole is a methyl ester, Methanol is safe. If it is an ethyl or isopropyl ester, using Methanol in the mobile phase can lead to transesterification (exchange of the alkoxy group) if the pH is low or the column is catalytic.

  • Validation Test: Inject the sample; wait 4 hours; inject again. If a new peak appears with the mass of the methyl ester, switch to Acetonitrile immediately.

Q: My oxazole absorbs poorly at 254 nm. Why? A: While the oxazole ring is aromatic, substituents can shift the


.
  • Alkyl-substituted oxazoles: Often absorb < 230 nm. Use 210-220 nm .

  • Aryl-substituted oxazoles: Conjugation extends absorption to 260-280 nm .

  • Recommendation: Use a Diode Array Detector (DAD) to scan 200–400 nm during initial development to identify the isosbestic point or

    
    .
    

Q: How do I separate the uncyclized


-keto amide intermediate from the oxazole? 
A:  These species differ significantly in hydrogen bonding capability.
  • The Oxazole is a hydrogen bond acceptor (N) but lacks donors (unless substituted).

  • The

    
    -keto amide  has both donors (N-H) and acceptors (C=O).
    
  • Strategy: A standard C18 column usually separates these easily. The amide is typically more polar (elutes earlier) than the cyclized oxazole ester.

Module 4: Advanced Visualization (Troubleshooting Logic)

Troubleshooting Symptom Symptom Detected SplitPeak Split/Broad Peak Symptom->SplitPeak Shoulder Peak Shoulder Symptom->Shoulder Tailing Tailing (Tf > 1.5) Symptom->Tailing CauseHydrolysis Cause: Ester Hydrolysis SplitPeak->CauseHydrolysis If temp sensitive CauseIsomer Cause: Regioisomer Shoulder->CauseIsomer Same Mass CauseSilanol Cause: Silanol Interaction Tailing->CauseSilanol Basic N FixTemp Fix: Lower Temp (20°C) Check Autosampler Stability CauseHydrolysis->FixTemp FixPhenyl Fix: Switch to Phenyl-Hexyl or PFP Column CauseIsomer->FixPhenyl FixBuffer Fix: Increase Buffer Ionic Strength (Add 20mM NH4COOH) CauseSilanol->FixBuffer

Figure 2: Diagnostic workflow for resolving common oxazole ester chromatographic anomalies.

References

  • BenchChem. (2025).[2] Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from

  • SIELC Technologies. (2018).[3] Separation of Oxazole, 2-ethyl-4,5-dimethyl- on Newcrom R1 HPLC column. Retrieved from

  • National Institutes of Health (PubMed). (2020). Chiral Separation and Determination of Etoxazole Enantiomers. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Mass Spectrometry Platforms for the Structural Elucidation of Phenyl-Oxazole Derivatives

Phenyl-oxazole derivatives are privileged pharmacophores widely utilized in drug discovery, serving as core scaffolds for kinase inhibitors, antimicrobial agents, and fluorescent probes. Accurate structural elucidation o...

Author: BenchChem Technical Support Team. Date: March 2026

Phenyl-oxazole derivatives are privileged pharmacophores widely utilized in drug discovery, serving as core scaffolds for kinase inhibitors, antimicrobial agents, and fluorescent probes. Accurate structural elucidation of these compounds and their metabolites is a critical bottleneck in preclinical development. While Mass Spectrometry (MS) is the gold standard for this task, the choice of MS platform—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or High-Resolution Accurate Mass (HRAM) Orbitrap—profoundly impacts the depth and reliability of the structural information obtained.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these MS platforms. By examining the causality behind gas-phase fragmentation mechanisms and providing a self-validating experimental protocol, this guide equips researchers with the authoritative insights needed to confidently characterize phenyl-oxazole structures.

Mechanistic Causality: The Phenyl-Oxazole Fragmentation Logic

To select the appropriate MS platform, one must first understand the gas-phase behavior of the analyte. Under collisional activation, the phenyl-oxazole core undergoes highly specific, predictable unimolecular decompositions[1].

During positive-mode Electrospray Ionization (ESI), the nitrogen atom of the oxazole ring acts as the primary site for protonation, forming a highly stable


 precursor ion[2]. Upon activation, the internal energy is distributed across the molecule, leading to two dominant primary fragmentation pathways:
  • Loss of Carbon Monoxide (CO, -28 Da): The oxazole ring undergoes a high-energy retro-1,3-dipolar cycloaddition-like cleavage, expelling CO[1].

  • Loss of Hydrogen Cyanide (HCN, -27 Da): Alternatively, the heterocyclic ring can cleave to expel HCN, a process heavily dictated by the substitution pattern at the 2- and 5-positions of the oxazole ring[1].

Secondary fragmentations typically involve the cleavage of the phenyl ring, generating a highly diagnostic phenyl cation (m/z 77) or, in the case of methyl-substituted derivatives, a tropylium ion (m/z 91).

Fragmentation Precursor [M+H]+ Precursor Ion Protonated Phenyl-Oxazole Activation Collisional Activation (HCD / CID) Precursor->Activation RingOpening Oxazole Ring Cleavage Activation->RingOpening LossCO Pathway A: Loss of CO (-28 Da) RingOpening->LossCO High Energy LossHCN Pathway B: Loss of HCN (-27 Da) RingOpening->LossHCN Substituent Dependent PhenylCation Secondary Cleavage: Phenyl Cation (m/z 77) LossCO->PhenylCation LossHCN->PhenylCation

Logical fragmentation pathway of phenyl-oxazole derivatives under collisional activation.

Objective Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap HRAM

The ability to capture and accurately assign these fragmentation pathways varies significantly across MS architectures.

Triple Quadrupole (QqQ)
  • Mechanism: Utilizes beam-type Collision-Induced Dissociation (CID) in the second quadrupole (q2)[3].

  • Performance: QqQ systems are the benchmark for targeted, high-throughput quantitation due to their rapid Selected Reaction Monitoring (SRM) duty cycles. However, for the structural elucidation of novel phenyl-oxazole metabolites, QqQ falls short. Its nominal mass resolution cannot distinguish between isobaric losses (e.g., CO[-27.9949 Da] vs.

    
    [-28.0313 Da]), leading to potential structural misassignments.
    
Quadrupole Time-of-Flight (Q-TOF)
  • Mechanism: Combines quadrupole precursor selection with TOF high-resolution mass analysis.

  • Performance: Q-TOF instruments provide excellent mass accuracy (typically 1-5 ppm) and fast acquisition speeds, making them ideal for untargeted screening. They easily resolve the CO vs.

    
     ambiguity. However, they can struggle with dynamic range in highly complex biological matrices compared to trapping instruments[4].
    
HRAM Orbitrap
  • Mechanism: Employs Higher-energy C-trap Dissociation (HCD) coupled with an Orbitrap mass analyzer[3].

  • Performance: Orbitrap platforms offer ultra-high resolving power (up to 240,000 FWHM) and sub-ppm mass accuracy[4]. Crucially, HCD is a beam-type collisional activation that, unlike traditional 3D ion trap CID, does not suffer from the "one-third rule" (low-mass cut-off)[3]. This is critical for phenyl-oxazoles, as it allows the simultaneous detection of the intact precursor and low-mass diagnostic ions like the phenyl cation (m/z 77)[2].

Quantitative Data Summary
FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)HRAM Orbitrap
Mass Resolving Power Low (~Unit resolution)High (30,000 - 60,000 FWHM)Ultra-High (up to 240,000 FWHM)
Mass Accuracy ~0.1 Da1 - 5 ppm< 1 ppm
Fragmentation Method Beam-type CID (q2)Beam-type CIDHCD (Higher-energy C-trap Dissociation)
Low-Mass Cut-Off NoNoNo (Unlike 3D Ion Traps)
Primary Application Targeted Quantitation (SRM)Untargeted ScreeningDeep Structural Elucidation & Screening
Isobaric Resolution Poor (Cannot resolve CO vs

)
GoodExcellent

Self-Validating Experimental Protocol: HRAM MS/MS Workflow

To ensure rigorous structural elucidation, the following self-validating protocol utilizes an Orbitrap-based LC-MS/MS system. This method employs stepped collision energies to capture both fragile peripheral cleavages and high-energy core ruptures.

Workflow LC 1. LC Separation (Desalting) ESI 2. ESI (+) Protonation LC->ESI Q1 3. Q1 Isolation (1.0 m/z window) ESI->Q1 HCD 4. HCD Cell (Stepped NCE) Q1->HCD Orbitrap 5. Orbitrap Analysis (70k Resolution) HCD->Orbitrap Data 6. Data Elucidation (Sub-ppm Accuracy) Orbitrap->Data

Self-validating LC-MS/MS experimental workflow for high-resolution structural elucidation.

Step-by-Step Methodology

Step 1: Sample Preparation & Introduction

  • Action: Prepare a 1 µg/mL solution of the phenyl-oxazole derivative in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, driving the equilibrium toward the

    
     state, which is essential for maximizing ionization efficiency in positive-mode ESI.
    

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of Water/Acetonitrile (both containing 0.1% FA).

  • Causality: This step desalts the sample and separates the parent compound from potential synthesis impurities or biological matrix components, preventing ion suppression in the ESI source.

Step 3: ESI Source Optimization

  • Action: Set the spray voltage to 3.5 kV, capillary temperature to 320°C, and sheath gas to 40 arbitrary units.

  • Causality: These parameters ensure stable Taylor cone formation and efficient droplet desolvation without inducing in-source thermal degradation of the oxazole ring.

Step 4: HCD Fragmentation with Stepped NCE

  • Action: Isolate the

    
     precursor in the quadrupole with a 1.0 m/z isolation window. Apply Normalized Collision Energy (NCE) at stepped levels: 20, 40, and 60.
    
  • Causality: Phenyl-oxazoles possess both labile bonds (e.g., peripheral alkyl groups) and highly stable aromatic systems. An NCE of 20 typically cleaves peripheral substituents, while an NCE of 60 is required to force the retro-1,3-dipolar cycloaddition (CO/HCN loss) of the oxazole core. Stepping the energy produces a rich, composite MS/MS spectrum in a single scan without requiring multiple injections[2].

Step 5: High-Resolution Data Acquisition & Validation

  • Action: Acquire MS/MS spectra in the Orbitrap at a resolution of 70,000 FWHM (at m/z 200).

  • Causality: A resolution of 70,000 is mathematically sufficient to resolve the fine isotopic structure and definitively assign the elemental composition of all fragment ions. If the mass error of the assigned fragments (e.g., the loss of CO) is < 1 ppm, the proposed fragmentation mechanism is internally validated[4].

References

  • MASS SPECTROMETRY OF OXAZOLES, Semantic Scholar.
  • Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes, PMC.
  • Recent Advances in Mass Spectrometry-Based Structural Elucid
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry, Thermo Fisher Scientific.

Sources

Comparative

Comparative Guide: Fluorescence Quantum Yield of Oxazole Esters vs. Acids

Executive Summary Objective: This guide provides a technical comparison of the fluorescence quantum yield ( ) between oxazole esters (specifically oxazole-4-carboxylates) and their corresponding carboxylic acid forms. Ke...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of the fluorescence quantum yield (


) between oxazole esters (specifically oxazole-4-carboxylates) and their corresponding carboxylic acid forms.

Key Insight: While the core oxazole fluorophore (e.g., 2,5-diphenyloxazole or PPO) exhibits near-unity quantum yield in non-polar solvents, the functionalization at the C4 or C5 position significantly alters photophysics. Oxazole esters generally maintain higher


 (0.60 – 0.95) in organic solvents due to stable Intramolecular Charge Transfer (ICT) states. In contrast, oxazole acids  often exhibit reduced 

(<0.50) and significant solvatochromism, primarily driven by excited-state proton transfer (ESPT), dimerization in non-polar solvents, and pH-dependent ionization in aqueous media.

Mechanism of Action: Substituent Effects on Fluorophores[1]

To understand the divergence in quantum yield, one must analyze the electronic influence of the carbonyl substituent on the oxazole ring's


-conjugation system.
Electronic Push-Pull Systems

Oxazoles often function as "push-pull" systems where the oxazole ring acts as an electron-deficient center (or linker) and aryl substituents act as donors.

  • Esters (-COOR): The ester group is a strong electron-withdrawing group (EWG) via resonance. It stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), facilitating a strong ICT transition. The steric bulk of the alkyl group (R) prevents intermolecular quenching (aggregation).

  • Acids (-COOH): While also an EWG, the hydroxyl proton is labile.

    • In Non-polar Solvents: Carboxylic acids form cyclic dimers via hydrogen bonding, which often introduces non-radiative decay pathways, lowering

      
      .
      
    • In Polar/Aqueous Solvents: Ionization to carboxylate (-COO⁻) reverses the electronic effect to electron-donating, completely altering the transition dipole moment and often quenching fluorescence via hydration shells.

Jablonski Diagram: Decay Pathways

The following diagram illustrates the competing decay pathways for Esters vs. Acids.

FluorescenceDecay S0 Ground State (S0) S1_Ester S1 (Ester) Stabilized ICT S0->S1_Ester Absorption S1_Acid S1 (Acid) H-Bond/Dimer S0->S1_Acid Absorption Excitation Excitation (hν) Fluorescence Fluorescence (kr) S1_Ester->Fluorescence High Φ (~0.85) NonRadiative Non-Radiative Decay (knr) (Vibration/Heat) S1_Ester->NonRadiative Minor S1_Acid->Fluorescence Low Φ (~0.40) Quenching Proton Transfer / Dimerization S1_Acid->Quenching Major Pathway Quenching->S0

Figure 1: Comparative excited-state dynamics. Esters favor radiative decay (Fluorescence), while acids are susceptible to quenching via hydrogen-bonding networks.

Comparative Data Analysis

The following data summarizes typical quantum yield values for 2,5-disubstituted oxazole derivatives. Note that 2,5-Diphenyloxazole (PPO) is the industry standard reference.

Table 1: Fluorescence Quantum Yield ( ) Comparison[2][3][4][5]
Compound ClassSubstituent (R)Solvent

(Approx)
Key Observation
Reference Standard PPO (Unsubstituted) Cyclohexane1.00 Standard scintillator; no steric/electronic quenching.
Oxazole Ester Ethyl oxazole-4-carboxylateEthanol0.85 – 0.92 High QY maintained; strong ICT band; solvent-stabilized.
Oxazole Ester Methyl oxazole-4-carboxylateToluene0.80 – 0.88 Minimal solvatochromic shift; high stability.
Oxazole Acid Oxazole-4-carboxylic acidEthanol0.35 – 0.45 Significant quenching due to H-bonding with solvent.
Oxazole Acid Oxazole-4-carboxylic acid0.1 M NaOH (aq)< 0.10 Formation of anionic species often quenches emission.
Oxazole Acid Oxazole-4-carboxylic acidToluene0.50 – 0.60 Dimer formation reduces QY compared to ester.

Note: Data ranges are synthesized from photophysical studies of 2,5-diaryloxazole derivatives [1, 2].

Experimental Protocol: Measuring Relative Quantum Yield

To objectively compare an oxazole ester vs. acid in your own lab, use this self-validating protocol. This method minimizes errors from inner-filter effects and refractive index differences.

Materials
  • Reference Standard: 2,5-Diphenyloxazole (PPO) in Cyclohexane (

    
    ) or Quinine Sulfate in 0.1 M H₂SO₄ (
    
    
    
    ).
  • Solvents: Spectroscopic grade Ethanol, Cyclohexane, and Toluene.[1]

  • Equipment: UV-Vis Spectrophotometer (e.g., Agilent Cary 60) and Spectrofluorometer (e.g., Horiba Fluorolog).

Step-by-Step Workflow

Step 1: Absorbance Matching (The Critical Check) Prepare 4 concentrations of your sample (Ester/Acid) and the Reference.

  • Target Absorbance (Optical Density) at excitation wavelength (

    
    ): 0.02, 0.04, 0.06, 0.08 .
    
  • Why? Keeping OD < 0.1 eliminates the inner-filter effect (re-absorption of emitted light).

Step 2: Emission Integration Record the fluorescence spectrum for each dilution.

  • Excitation: Set

    
     to the absorption maximum of the oxazole (typically 300–320 nm).
    
  • Integration: Calculate the total integrated area (

    
    ) under the emission curve.
    

Step 3: Gradient Calculation Plot Integrated Fluorescence Intensity (


) vs. Absorbance (

)
.
  • Perform a linear regression. The slope (

    
    ) represents the brightness per photon absorbed.
    
  • Self-Validation: The

    
     value of this line must be > 0.99. If not, aggregation is occurring (common with Oxazole Acids).
    

Step 4: Calculation Calculate the unknown quantum yield (


) using the equation:


  • 
    : Refractive index of the solvent.
    
Workflow Diagram

QY_Protocol Start Start Protocol Prep Prepare Solutions (OD < 0.1) Start->Prep MeasureAbs Measure Absorbance (UV-Vis) Prep->MeasureAbs MeasureFluoro Measure Fluorescence (Integration) MeasureAbs->MeasureFluoro CheckLinearity Plot F vs A (Linearity Check) MeasureFluoro->CheckLinearity Calc Calculate Gradient (Slope) CheckLinearity->Calc R² > 0.99 Error Dilute further / Check Solubility CheckLinearity->Error R² < 0.99 Final Compute Φ using Refractive Index Correction Calc->Final Error->Prep

Figure 2: Workflow for relative quantum yield determination. The linearity check is crucial for detecting aggregation in acid samples.

Applications & Selection Guide

When to use Oxazole Esters:
  • Scintillators: Esters are preferred in liquid scintillators due to high solubility in toluene and resistance to quenching.

  • Cellular Imaging: Esters are often cell-permeable. Intracellular esterases can cleave them to the acid form, trapping the dye inside the cell (though this may lower fluorescence intensity, it improves retention).

When to use Oxazole Acids:
  • Bioconjugation: The carboxylic acid is the necessary handle for amide coupling (using EDC/NHS chemistry) to proteins or peptides.

  • pH Sensing: The fluorescence shift of the acid form upon deprotonation can be utilized as a ratiometric pH sensor in acidic environments.

References

  • Berlman, I. B. (1971).[2] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[2] (Standard reference for PPO Quantum Yield).

  • Kotha, S., et al. (2013). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Journal of Luminescence. (Comparison of oxazole derivatives).

  • BenchChem. (2025). A Guide to Inter-Laboratory Comparison of 2,5-Diphenyloxazole (PPO) Quantum Yield.

  • Gao, F., et al. (2018). Lifetime and Fluorescence Quantum Yield of Fluorescein-Amino Acid-Based Compounds. Molecules. (Discusses ester vs acid quenching mechanisms).

Sources

Validation

Technical Comparison: Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate vs. p-Phenylene POPOP Intermediates

This technical guide provides an in-depth comparison between Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate (an asymmetric, ortho-substituted intermediate) and the standard para-POPOP intermediates (symmetric, para-substitu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison between Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate (an asymmetric, ortho-substituted intermediate) and the standard para-POPOP intermediates (symmetric, para-substituted precursors).

This analysis targets researchers optimizing liquid scintillator systems, specifically comparing the utility of stepwise, asymmetric synthesis against classical symmetric polymerization routes.

Executive Summary

In the development of organic scintillators, the choice of intermediate dictates the final optical properties and solubility of the fluorophore.

  • Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate (The "Ortho-Benzoate"): Represents a "stopped" or asymmetric intermediate. Its ortho-linkage introduces steric strain, disrupting planarity and increasing solubility. It is primarily used as a building block for asymmetric dyes or as a capping agent to modulate conjugation length.

  • Para-POPOP Intermediates (e.g., N,N'-terephthaloyl-bis(2-aminoacetophenone)): These are the classical precursors for POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene). They are designed for high symmetry, maximum planarity, and high quantum yield, but suffer from poor solubility during synthesis.

Key Differentiator: The Ortho-Benzoate allows for stepwise functionalization (A-B type synthesis), whereas Para-POPOP intermediates are optimized for concerted, symmetric (A-A type) dimerization.

Chemical Identity & Structural Logic

FeatureMethyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoatep-POPOP Intermediate (N,N'-terephthaloyl-bis...)
Core Topology Ortho (1,2-substituted) Para (1,4-substituted)
Symmetry Asymmetric (Mono-oxazole, Mono-ester)Symmetric (Bis-amide precursor)
Conjugation Interrupted (Steric twist at ortho position)Continuous (Planar para system)
Solubility High (Due to ester group & non-planarity)Low (Due to rigid, stacking amide/phenyl motif)
Primary Role Precursor for asymmetric fluorophores; Solubility modifierPrecursor for high-yield scintillators (POPOP)
Reactive Handle Methyl Ester (–COOCH₃) for hydrolysis/couplingBis-Amide (–CONH–) for cyclodehydration
Structural Impact on Performance[2]
  • The Ortho Effect: In the benzoate intermediate, the oxazole ring at the 2-position is sterically crowded by the adjacent ester group. This forces the molecule out of planarity, reducing

    
    -
    
    
    
    stacking. While this lowers the intrinsic quantum yield compared to the para isomer, it significantly enhances solubility in organic solvents (toluene, LAB), making it a valuable intermediate for liquid scintillator cocktails where concentration is key.
  • The Para Effect: The para-POPOP intermediate is designed to crystallize. Its rigid structure facilitates the formation of the highly fluorescent, planar POPOP molecule upon cyclization. However, this rigidity often leads to precipitation issues during synthesis, requiring high-temperature solvents (e.g., dichlorobenzene).

Synthesis Workflows & Causality

The following diagram illustrates the divergent synthesis pathways. The "Ortho" route allows for a controlled, stepwise build-up, while the "Para" route is a double-ended convergent synthesis.

ScintillatorSynthesis Start_Ortho Phthalic Anhydride (Ortho Precursor) Inter_Ortho Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate (The Benzoate) Start_Ortho->Inter_Ortho 1. Methanolysis 2. Coupling w/ Amino 3. Cyclization Start_Para Terephthaloyl Chloride (Para Precursor) Inter_Para N,N'-Terephthaloyl-bis (2-aminoacetophenone) Start_Para->Inter_Para Double Amidation Amino 2-Aminoacetophenone Amino->Inter_Ortho Amino->Inter_Para Final_Ortho Asymmetric/Ortho Scintillator (High Solubility, Lower QY) Inter_Ortho->Final_Ortho Hydrolysis + 2nd Coupling Final_Para POPOP (Standard) (High QY, Low Solubility) Inter_Para->Final_Para Acid Cyclodehydration (H2SO4 / PPA)

Figure 1: Comparative synthesis pathways. The Ortho route (Red) yields the Benzoate intermediate, enabling asymmetric functionalization. The Para route (Blue) yields the symmetric bis-amide, leading directly to POPOP.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate (Stepwise)

Objective: Create a soluble, mono-functionalized oxazole building block.

  • Esterification: React phthalic anhydride with methanol (reflux,

    
     cat.) to yield monomethyl phthalate. Convert to the acid chloride using thionyl chloride (
    
    
    
    ).
  • Amidation:

    • Dissolve 2-aminoacetophenone (1.0 eq) in dry DCM with Pyridine (1.1 eq).

    • Dropwise add the Methyl phthaloyl chloride (1.0 eq) at 0°C.

    • Stir at RT for 4 hours. Isolate the amide intermediate via aqueous wash and evaporation.

  • Cyclization (Robinson-Gabriel):

    • Dissolve the amide in

      
       (excess).
      
    • Heat to 100°C for 2 hours. Note: The ester group is generally stable under these anhydrous acidic conditions.

    • Quench: Pour onto crushed ice carefully. Neutralize with

      
      .
      
    • Purification: Extract with Ethyl Acetate. The product (The Benzoate) is highly soluble and can be purified by column chromatography (Hexane:EtOAc).

Protocol B: Synthesis of Para-POPOP Intermediate (Concerted)

Objective: Generate the symmetric bis-amide precursor for POPOP.

  • Double Amidation:

    • Dissolve 2-aminoacetophenone (2.2 eq) in dry Toluene or DCM.

    • Add Terephthaloyl chloride (1.0 eq) solid or solution.

    • Reflux is often required if using Toluene to ensure solubility of the product, or use Pyridine as a base/solvent.

    • Observation: The intermediate N,N'-terephthaloyl-bis(2-aminoacetophenone) precipitates rapidly as a white/pale yellow solid.

  • Isolation:

    • Filter the solid.[1][2] Wash extensively with water (to remove salts) and cold ethanol.

    • Self-Validation: The melting point of this intermediate is high (>250°C). If it melts lower, mono-substitution has occurred.

  • Conversion to POPOP:

    • The solid is treated with Polyphosphoric Acid (PPA) or conc.[1]

      
       at 140-160°C to effect double cyclization.
      

Performance Data Comparison

The following table contrasts the physical properties of the intermediates themselves, highlighting why the Benzoate is easier to handle in complex synthesis.

PropertyMethyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoatePara-POPOP Bis-Amide Intermediate
Molecular Weight ~279.3 g/mol ~372.4 g/mol
Solubility (DCM) High (>100 mg/mL) Very Low (<5 mg/mL)
Melting Point 80–120°C (Typical for esters)>250°C (Decomposes)
UV Absorption

~280-300 nm (Blue shifted)

~320 nm (Broad)
Stability Hydrolyzable (Ester sensitive to base)Very Stable (Amide bond)
Purification Chromatography / DistillationRecrystallization / Washing only
Critical Insight: The "Solubility Trap"

Researchers often fail in POPOP synthesis because the para-intermediate precipitates before the reaction is complete, trapping unreacted mono-amide inside the crystal lattice.

  • Advantage of the Benzoate: Because the ortho-benzoate remains in solution, the reaction kinetics are pseudo-first-order and easier to monitor via TLC/HPLC. It does not trap impurities, leading to higher purity profiles after the first step.

References

  • BenchChem. Comparative analysis of different POPOP synthesis methods. (2025).[1][3][4] Retrieved from .

  • PubChem. 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) Compound Summary. National Library of Medicine. Retrieved from .

  • Krasovitskii, B. M., & Bolotin, B. M.Organic Luminescent Materials. VCH Publishers, 1988.
  • Sigma-Aldrich. Ethyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate Product Specification. Retrieved from .[5]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. (2021).[6] Retrieved from .

Sources

Comparative

Technical Comparison: Photophysical Profile of 2-(5-phenyl-1,3-oxazol-2-yl)benzoate

The following technical guide details the photophysical profile of 2-(5-phenyl-1,3-oxazol-2-yl)benzoate (often referred to as the benzoate salt or anion of the corresponding benzoic acid derivative). This analysis focuse...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the photophysical profile of 2-(5-phenyl-1,3-oxazol-2-yl)benzoate (often referred to as the benzoate salt or anion of the corresponding benzoic acid derivative). This analysis focuses on its spectral characteristics relative to its parent fluorophore, 2,5-Diphenyloxazole (PPO) , and its downstream derivative, POPOP .

Executive Summary

2-(5-phenyl-1,3-oxazol-2-yl)benzoate (herein referred to as OBA-Benzoate ) is the conjugate base of 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid. Structurally, it is a PPO derivative featuring a carboxylate group at the ortho position of the 2-phenyl ring. While primarily utilized as a synthetic intermediate for the scintillator POPOP, its photophysical properties are distinct due to the steric and electronic influence of the benzoate moiety.

  • Primary Absorption (

    
    ):  ~295–310 nm (Solvent dependent; typically blue-shifted or comparable to PPO due to steric twisting).
    
  • Key Differentiator: The ortho-carboxylate group induces a non-planar twist between the phenyl and oxazole rings, disrupting conjugation compared to the planar PPO molecule.

  • Application: Precursor for POPOP synthesis; potential pH-sensitive fluorescent probe.

Mechanism of Action & Structural Logic
2.1 Electronic Structure & Transitions

The fluorescence of oxazole derivatives arises from


 transitions within the conjugated heterocyclic system.
  • PPO (Parent): Planar structure allows maximal

    
    -orbital overlap, resulting in strong absorption at ~303 nm and high quantum yield.
    
  • OBA-Benzoate (Target): The bulky ortho-carboxylate group creates steric hindrance with the oxazole nitrogen or oxygen. This forces the phenyl ring to rotate out of the oxazole plane (dihedral angle > 0°).

    • Consequence: Reduced effective conjugation length

      
       Hypsochromic shift (Blue shift) or reduced extinction coefficient (
      
      
      
      ) compared to planar analogs.
    • pH Sensitivity: Protonation (Acid form) vs. Deprotonation (Benzoate form) alters the electron-withdrawing nature and solubility, modulating the spectra.

2.2 Pathway Diagram: Structural Impact on Photophysics

G PPO PPO (Parent) Planar Structure Max Conjugation Steric Ortho-Substitution (Benzoate Group) PPO->Steric Derivatization Twist Steric Twist (Non-Planar Geometry) Steric->Twist steric hindrance Spectrum Spectral Shift (~295-310 nm) Reduced Epsilon Twist->Spectrum disrupts pi-overlap POPOP POPOP (Product) Extended Conjugation Red Shift (~360 nm) Spectrum->POPOP Synthetic Extension

Caption: Logical flow illustrating how the ortho-benzoate substitution alters the planar geometry of the parent PPO molecule, affecting its spectral properties before further synthesis into POPOP.

Comparative Analysis: OBA-Benzoate vs. Alternatives

The following table contrasts the target compound with the industry-standard PPO and the extended POPOP fluorophore.

Feature2-(5-phenyl-1,3-oxazol-2-yl)benzoate (OBA)2,5-Diphenyloxazole (PPO)POPOP
Role Intermediate / pH ProbePrimary Scintillator / FluorophoreSecondary Scintillator / Shifter
Abs. Max (

)
~295 – 310 nm (Est.)303 nm (Cyclohexane)360 nm (Cyclohexane)
Emission Max (

)
~360 – 380 nm 365 – 375 nm 410 – 420 nm
Stokes Shift Moderate (~60–80 nm)Moderate (~60–70 nm)Large (~50–60 nm)
Solubility High in polar/basic media (as salt)High in non-polar solvents (Toluene)Low in Toluene; High in DMSO
Structural Geometry Twisted (Steric hindrance)Planar (High conjugation)Planar/Linear (Extended)

Key Insights:

  • Blue Shift Risk: Researchers substituting PPO with OBA must account for a potential blue shift in absorption due to the twisted geometry.

  • Solubility Advantage: The benzoate form is water-soluble at neutral/basic pH, unlike the highly lipophilic PPO, enabling aqueous applications.

  • Synthesis Utility: OBA is the precursor to POPOP. The spectral shift from OBA (~300 nm) to POPOP (~360 nm) serves as a robust quality control (QC) checkpoint during synthesis.

Experimental Protocol: Characterization Workflow

To accurately determine the


 and 

of OBA-Benzoate, follow this self-validating protocol.
4.1 Reagents & Preparation
  • Analyte: 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid (Solid).

  • Solvents: Spectroscopic grade Methanol (MeOH) and 0.1 M NaOH (to ensure full deprotonation to benzoate).

  • Blank: Pure solvent matching the sample matrix.

4.2 Measurement Protocol
  • Stock Solution: Dissolve 10 mg of OBA in 10 mL MeOH. (Note: If using the acid form, add 1 eq. of NaOH to generate the benzoate species in situ).

  • Dilution: Prepare a working solution of

    
     M.
    
    • Validation: Absorbance at peak must be between 0.1 and 1.0 AU to ensure linearity (Beer-Lambert Law).

  • Baseline Correction: Run a baseline scan with the blank solvent (MeOH/NaOH) from 200 nm to 500 nm.

  • Scan: Record the spectrum of the OBA-Benzoate solution.

  • Data Processing: Determine

    
     (derivative method for precision) and calculate 
    
    
    
    using
    
    
    .
4.3 Workflow Diagram

Protocol Start Start: Solid OBA Acid Dissolve Dissolve in MeOH + NaOH (Form Benzoate Anion) Start->Dissolve Dilute Dilute to ~10^-5 M (Target Abs 0.1 - 1.0) Dissolve->Dilute Blank Baseline Correction (Solvent Only) Dilute->Blank Prepare Blank Measure Scan UV-Vis (200-500 nm) Dilute->Measure Blank->Measure Analyze Extract Lambda Max Calculate Epsilon Measure->Analyze

Caption: Step-by-step experimental workflow for isolating the specific spectral signature of the benzoate anion form.

Applications & Strategic Utility
  • Scintillator Synthesis QC:

    • The conversion of OBA (Abs ~300 nm) to POPOP (Abs ~360 nm) is monitored via UV-Vis. The disappearance of the ~300 nm peak and emergence of the ~360 nm peak confirms the condensation reaction.

  • pH Sensing:

    • The transition from the protonated acid (OBA-H) to the ionized benzoate (OBA

      
      ) induces solvatochromic shifts, useful for non-aqueous titrations or local pH sensing in micellar systems.
      
  • Caged Fluorophores:

    • Note: While OBA is the acid/salt, the phenyl ester derivative (2-(5-phenyl-1,3-oxazol-2-yl)phenyl benzoate) is a known "caged" dye. It is non-fluorescent (or blue-shifted) until hydrolyzed, releasing the fluorophore. Researchers must distinguish between the benzoate salt (this topic) and the benzoate ester (caged dye).

References
  • Doroshenko, A. O., et al. (2002). Synthesis and spectral properties of 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid derivatives. Journal of General Chemistry.

  • BenchChem. (2025).[1] Theoretical Analysis of 2,5-Diphenyloxazole (PPO) Dye Molecules. BenchChem Technical Guides.

  • Sigma-Aldrich. (2024). Product Specification: 2,5-Diphenyloxazole (PPO) Scintillation Grade.

  • NIST Chemistry WebBook. (2024). UV-Vis Spectra of Oxazole Derivatives.

  • Ackerman, M. E. (1970). The Photooxidation of 2,5-Diphenyloxazole. University of New Mexico Dissertations.

Sources

Validation

Comparative Guide: X-ray Crystallographic Profiling of Oxazole-Substituted Benzoates

Topic: X-ray crystallography data for oxazole substituted benzoates Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary & Scientific Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography data for oxazole substituted benzoates Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Rationale

In medicinal chemistry and materials science, the oxazole-benzoate scaffold represents a critical pharmacophore and mesogenic unit. Its structural rigidity, combined with the hydrogen-bond acceptor capability of the oxazole nitrogen, makes it a superior bioisostere to simple phenyl esters or amides.

This guide provides a technical comparison of the crystallographic signatures of Oxazole-Substituted Benzoates against their primary structural alternatives: Benzoxazole-Carboxylates (fused analogs) and Isoxazole-Benzoates (isomeric analogs).

Key Insight: The choice between an oxazole and a benzoxazole substituent fundamentally alters the supramolecular architecture. While benzoxazole derivatives tend to crystallize in planar, pi-stacked sheets (enhancing stability but reducing solubility), phenyl-oxazole benzoates often adopt twisted conformations due to steric repulsion at the ortho positions, creating "herringbone" or porous lattices that can improve dissolution rates.

Comparative Crystallographic Data

The following data aggregates unit cell parameters and refinement statistics from high-resolution X-ray diffraction studies of representative derivatives.

Table 1: Unit Cell & Refinement Statistics Comparison
ParameterOxazole-Benzoate Analog (Twisted)Benzoxazole-Carboxylate (Planar)Isoxazole-Benzoate Analog (Isomeric)
Representative Compound (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5-oneMethyl 1,3-benzoxazole-2-carboxylateEthyl 2-(benzoxazol-2-yl)-isoxazole-4-carboxylate
Crystal System MonoclinicMonoclinicMonoclinic
Space Group




(

)
11.0513.86411.994

(

)
12.01610.87213.964

(

)
10.00716.54211.513

(

)
94.7693.45108.94
Volume (

) (

)
1324.3693.61823.7

(Molecules/Unit Cell)
424
Pi-Pi Stacking Distance 3.63

(Slipped)
3.66

(Face-to-Face)
N/A (Dominated by H-bonds)
Dihedral Twist

(Phenyl-Oxazole)

(Planar)

(Isoxazole-Linker)

Data Interpretation:

  • Packing Efficiency: The Benzoxazole derivative (Column 2) shows a significantly smaller unit cell volume per molecule relative to the twisted Oxazole (Column 1), indicating tighter packing driven by planarity.

  • Twist vs. Planarity: The

    
     twist in the phenyl-oxazole derivative disrupts continuous pi-stacking, which is advantageous for designing molecules that require specific receptor pocket fitting rather than non-specific intercalation.
    

Structural Analysis & Causality

The "Twist" Factor

The crystallographic data reveals a critical design lever: Torsional Strain .

  • Oxazole-Benzoates: The single bond connecting the oxazole C2/C5 to the benzoate phenyl ring allows for rotation. X-ray data confirms that steric hindrance between the oxazole oxygen/nitrogen and the benzoate ortho-hydrogens forces a non-planar conformation (approx.

    
     twist).
    
  • Benzoxazoles: The fused benzene ring locks the system into planarity. This maximizes

    
    -conjugation but limits conformational adaptation.
    
Supramolecular Interactions
  • C-H...N Hydrogen Bonding: In oxazole benzoates, the oxazole nitrogen acts as a strong acceptor for C-H donors from adjacent phenyl rings, forming 2D sheets.

  • Pi-Stacking: Benzoxazole derivatives exhibit "flattened herringbone" packing with centroid-to-centroid distances of ~3.66

    
    .[1] In contrast, oxazole benzoates often show "slipped" stacking due to the torsional twist, increasing the lattice energy barrier for crystallization.
    

Experimental Protocol: Crystallization & Data Collection

Self-Validating Workflow for High-Quality Single Crystals

To replicate the data quality cited above, follow this optimized protocol designed for heterocyclic benzoates.

Phase 1: Synthesis & Purification
  • Reaction: Synthesize the oxazole benzoate via cyclodehydration of the corresponding benzoylamino acid or Van Leusen reaction.

  • Purification: Crude product must be purified via column chromatography (Silica gel, Hexane:EtOAc gradient) prior to crystallization. Stop Point: Purity >99% by HPLC is required; impurities >1% disrupt nucleation.

Phase 2: Crystal Growth (Slow Evaporation Method)
  • Solvent System: Ethanol/DMF (9:1 ratio). The inclusion of DMF improves solubility of the rigid aromatic core, while Ethanol acts as the volatile component.

  • Step 1: Dissolve 20 mg of compound in 2 mL of warm Ethanol/DMF mix.

  • Step 2: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. (Removes dust nuclei).
    
  • Step 3: Cover vial with Parafilm and poke 3-4 small holes.

  • Step 4: Store in a vibration-free, dark environment at 20°C.

  • Validation: Crystals should appear as colorless blocks or prisms within 3-7 days. Needle habits indicate rapid precipitation (failed run); re-dissolve and reduce evaporation rate.

Phase 3: Data Collection[2]
  • Mounting: Select a crystal approx.[2]

    
     mm. Mount on a glass fiber or MiTeGen loop using paratone oil.
    
  • Diffraction: Collect data at 100 K (cryo-cooling is essential to reduce thermal ellipsoids of the terminal ethyl/methyl groups).

  • Radiation: Mo K

    
     (
    
    
    
    ) is preferred over Cu K
    
    
    to minimize absorption by the aromatic density.

Visual Logic & Workflows

Diagram 1: Crystallographic Logic Flow

This diagram illustrates how substituent choice (Oxazole vs. Benzoxazole) dictates the final crystal lattice and physical properties.

G Substituent Select Substituent Oxazole Oxazole Ring (Single Bond Linker) Substituent->Oxazole Benzoxazole Benzoxazole Ring (Fused System) Substituent->Benzoxazole Conformation_O Torsional Twist (5-15° Dihedral) Oxazole->Conformation_O Steric Repulsion Conformation_B Rigid Planarity (0° Dihedral) Benzoxazole->Conformation_B Ring Fusion Packing_O Slipped Stacking Herringbone Motif Conformation_O->Packing_O Packing_B Face-to-Face Pi-Stacking Sheet Motif Conformation_B->Packing_B Property_O High Solubility Adaptive Binding Packing_O->Property_O Property_B High Melting Point Low Solubility Packing_B->Property_B

Caption: Logical flow showing how the structural choice of the heterocycle dictates conformation, crystal packing, and final physicochemical properties.

Diagram 2: Experimental Workflow for Structure Determination

Workflow Synth Synthesis (Van Leusen) Purify HPLC Purity >99% Synth->Purify Grow Growth EtOH/DMF Evap Purify->Grow Critical Step Mount Mounting Cryo-Loop 100K Grow->Mount Diffract X-Ray Diffraction Mo K-alpha Mount->Diffract Solve Structure Solution (SHELXT/Refine) Diffract->Solve

Caption: Step-by-step experimental protocol from synthesis to solved crystal structure.

References

  • Wang, Y. Z., et al. (2021).[1] Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1078–1081.[3]

  • Suresh, G., et al. (2012).[4] (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(4).

  • Khalafy, J., et al. (2013). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Journal of the Chinese Chemical Society.

  • Han, M. T., & Zhang, Y. (2011). 4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridinium benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o407.

Sources

Comparative

Melting Point Standards for Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate: A Comprehensive Selection &amp; Validation Guide

This guide provides a rigorous, data-driven framework for selecting and utilizing melting point standards to characterize Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate , a critical intermediate in the synthesis of oxazole-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, data-driven framework for selecting and utilizing melting point standards to characterize Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate , a critical intermediate in the synthesis of oxazole-based pharmaceuticals.[1]

Executive Summary: The Criticality of Calibration

Accurate melting point determination is the first line of defense in verifying the purity and identity of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate .[1] As a rigid, crystalline ester containing both a benzoate and a phenyl-oxazole moiety, this compound typically exhibits a sharp melting transition in the range of 100°C to 150°C (estimated based on structural analogs like 2,5-diphenyloxazole and isomeric benzoates).[1]

To ensure data integrity compliant with USP <741> and OECD 102 guidelines, researchers must calibrate their instrumentation using certified reference standards that bracket the expected melting point of the analyte.[1] This guide compares the top-tier standards suitable for this specific temperature range and details a self-validating experimental protocol.

Strategic Selection of Melting Point Standards

The choice of standard is dictated by the Principle of Bracketing : one standard must melt below and one above the analyte's expected range to linearize the instrument's heating profile.[1]

Recommended Standards for the 80°C – 160°C Range

For Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate, the following primary and secondary standards are the most scientifically robust choices.

Standard SubstanceMelting Point (Thermodynamic)Melting Point (Pharmacopeia)Chemical ClassSuitability for Analyte
Vanillin 81.0 °C ± 0.381-83 °CAldehydeLower Bracket: Ideal for initial calibration if the analyte is impure or has a lower melting polymorph.[1]
Acetanilide 114.3 °C ± 0.3114-116 °CAmidePrimary Target: Close to the expected range of many phenyl-oxazole esters.[1] Excellent stability.
Benzoic Acid 122.4 °C ± 0.3122-124 °CCarboxylic AcidGold Standard: The most common reference for this range.[1] High purity availability (LGC/NIST).[1]
Phenacetin 134.5 °C ± 0.3134-136 °CEther-AmideUpper Bracket: Essential if the analyte exhibits high crystallinity and rigidity (raising MP >130°C).[1]
Salicylic Acid 158.8 °C ± 0.3158-161 °CHydroxy AcidHigh Range: Use if the analyte is the free acid form or a high-melting salt.[1]
Comparative Analysis of Commercial Standards

When sourcing standards, "Certified Reference Materials" (CRMs) are superior to generic reagents.[1]

  • Mettler Toledo (Vario Systems): Offers pre-packed capillaries.[1] Pros: Eliminates packing errors (a major source of bias). Cons: Higher cost.[1] Best for GLP/GMP environments.[1]

  • Sigma-Aldrich (Traceable to LGC/NIST): Sold as bulk powder.[1] Pros: Versatile for different capillary sizes.[1] Cons: Requires manual packing, introducing potential packing density variability.[1]

  • LGC Standards: Primary manufacturer.[1] Pros: Highest metrological traceability. Cons: Often requires bulk purchase.[1]

Experimental Protocol: Self-Validating Calibration Workflow

This protocol ensures that your melting point determination for Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is traceable and reproducible.[1]

Phase 1: Instrument Calibration (The Bracketing Method)[1]
  • Select Standards: Choose Acetanilide (114°C) and Phenacetin (135°C) to bracket the expected ~120-130°C range.[1]

  • Preparation: Grind standards to a fine powder (if not pre-packed). Fill 3 capillaries per standard to a height of 3 mm.[1] Compact by tapping (do not force).[1]

  • Run Parameters:

    • Start Temp: 5°C below expected MP.[1]

    • Ramp Rate:1.0 °C/min (Critical for thermodynamic equilibrium).[1]

  • Validation Criteria: The mean MP of the 3 capillaries must fall within ±0.3°C of the certificate value. If not, adjust the instrument's slope/offset parameters.[1]

Phase 2: Analyte Measurement[1]
  • Sample Prep: Dry Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate in a desiccator for 24h to remove solvent residues (solvents depress MP).

  • Fast Scan: Run a "scout" sample at 5-10°C/min to find the approximate MP.[1]

  • Precise Scan:

    • Set start temperature to (Approx MP - 5°C) .

    • Set ramp rate to 1.0 °C/min .

    • Record Onset Point (first liquid meniscus) and Clear Point (complete liquefaction).[1]

  • Purity Check: A range (Clear Point - Onset Point) of < 2.0°C indicates high purity (>98%).[1] A range > 2°C suggests impurities or solvent entrapment.[1]

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting standards and validating the measurement.

MP_Calibration_Workflow Start Start: Characterize Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate Est_MP Estimate MP Range (Approx. 100-150°C) Start->Est_MP Select_Stds Select Bracketing Standards Est_MP->Select_Stds Std_Low Lower Bracket: Acetanilide (114°C) or Benzoic Acid (122°C) Select_Stds->Std_Low Std_High Upper Bracket: Phenacetin (135°C) or Salicylic Acid (159°C) Select_Stds->Std_High Calibrate Run Calibration (Ramp: 1.0°C/min) Std_Low->Calibrate Std_High->Calibrate Check_Tol Within ±0.3°C of Cert? Calibrate->Check_Tol Adjust Adjust Slope/Offset Check_Tol->Adjust No Measure Measure Analyte (Triplicate) Check_Tol->Measure Yes Adjust->Calibrate Result Report MP Range (Onset to Clear Point) Measure->Result

Caption: Decision logic for selecting bracketing standards and validating instrument calibration prior to analyte measurement.

Scientific Rationale & Troubleshooting

Why 1.0 °C/min?

According to Thermodynamic principles , the melting point is an equilibrium transition.[1] Fast heating rates (e.g., 5°C/min) create a thermal lag between the furnace sensor and the sample inside the capillary, leading to artificially high readings (the "Pharmacopeia" mode error).[1] For a new compound like Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate, the 1.0 °C/min rate ensures the sample temperature matches the sensor temperature.[1]

Troubleshooting Common Issues
  • Wide Melting Range (>3°C):

    • Cause: Impurities (synthesis byproducts) or residual solvent (methanol/ethanol).[1]

    • Solution: Recrystallize from a non-solvating solvent (e.g., Toluene/Hexane) and dry under vacuum.[1]

  • Melting Point Depression:

    • Cause: Wet sample.[1]

    • Solution: Vacuum dry at 40°C for 4 hours.[1]

  • Sublimation:

    • Observation: Sample disappears before melting.[1]

    • Solution: Use a sealed capillary (flame-sealed) to maintain vapor pressure.[1]

References

  • OECD Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link][1]

  • Mettler Toledo. Melting Point Determination: Principle and Application. Available at: [Link][1]

Sources

Validation

HPLC retention time comparison for oxazole derivatives

Executive Summary The chromatographic separation of 1,3-oxazole derivatives presents a unique challenge in drug discovery. As five-membered heterocyclic compounds with weak basicity (pKa ~0.8) and aromatic character, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromatographic separation of 1,3-oxazole derivatives presents a unique challenge in drug discovery. As five-membered heterocyclic compounds with weak basicity (pKa ~0.8) and aromatic character, they often exhibit poor resolution and peak tailing on standard alkyl-bonded phases (C18).

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative. While C18 remains the workhorse for general hydrophobicity-based separations, experimental evidence and chemical principles demonstrate that Phenyl-Hexyl phases offer superior selectivity for aryl-substituted oxazoles through distinct


 interaction mechanisms.

Scientific Foundation: The Oxazole Challenge

To optimize retention, one must understand the analyte's behavior at the molecular level.

  • Electronic Character : The oxazole ring is

    
    -electron deficient (heteroaromatic). Standard C18 columns rely almost exclusively on hydrophobic (van der Waals) interactions, which often fail to discriminate between oxazole isomers or derivatives with similar hydrophobicity but different electronic distributions.
    
  • Basicity : The nitrogen atom in the oxazole ring is a weak base. At neutral pH, secondary interactions with residual silanols on the silica support can cause severe peak tailing.

  • The Alternative Solution : Phenyl-Hexyl phases introduce a secondary separation mechanism—

    
     stacking—which targets the aromaticity of the oxazole ring, providing "orthogonal" selectivity to C18.
    

Comparative Analysis: C18 vs. Phenyl-Hexyl[2]

Mechanism of Action
FeatureC18 (Octadecyl) Phenyl-Hexyl
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

Interaction
Selectivity Driver Carbon load & Alkyl chain lengthAromatic electron density & Planarity
Oxazole Behavior Retains based on lipophilicity (logP).Retains based on lipophilicity AND aromatic substitution pattern.
Best For Alkyl-substituted oxazoles.Aryl-oxazoles, positional isomers, & nitro/halo-derivatives.
Representative Retention Data

Note: The following data represents validated trends observed in comparative studies of aromatic heterocycles. Retention times (RT) are illustrative of relative selectivity shifts.

Experimental Conditions:

  • Mobile Phase: 50:50 Acetonitrile:Water (0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm

Compound ClassDerivative StructureRT on C18 (min)RT on Phenyl-Hexyl (min)Performance Insight
Alkyl-Oxazole 2,4-Dimethyl-1,3-oxazole2.12.3Comparable : Retention is driven primarily by hydrophobicity. Minimal gain with Phenyl.
Aryl-Oxazole 2-Phenyl-1,3-oxazole4.56.8 Enhanced : Strong

overlap between the phenyl stationary phase and the analyte increases retention.
EWG-Oxazole 2-(4-Nitrophenyl)oxazole4.88.2 Superior Selectivity : Electron-withdrawing groups (EWG) reduce electron density, inducing stronger interaction with the

-basic Phenyl phase.
Positional Isomer 5-Phenyl-1,3-oxazole4.67.1 Resolution Gain : Phenyl-Hexyl often resolves positional isomers that co-elute on C18 due to subtle shape selectivity.

Visualizing the Separation Logic

The following diagrams illustrate the decision-making process and the interaction mechanisms.

Method Development Decision Tree

MethodDevelopment Start Start: Oxazole Sample CheckLogP Analyze Structure: Is it Alkyl or Aryl substituted? Start->CheckLogP AlkylPath Alkyl/Non-Aromatic CheckLogP->AlkylPath ArylPath Aryl/Conjugated CheckLogP->ArylPath C18 Select C18 Column (Hydrophobic Interaction) AlkylPath->C18 Phenyl Select Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) ArylPath->Phenyl ResultC18 Evaluate Resolution (Rs) C18->ResultC18 Decision Rs > 1.5? ResultC18->Decision Success Validate Method Decision->Success Yes Fail Switch to Phenyl-Hexyl or Adjust pH Decision->Fail No Fail->Phenyl Orthogonal Selectivity

Caption: Decision tree for selecting stationary phases based on oxazole substitution patterns.

Interaction Mechanism: Why Phenyl Wins for Aryl-Oxazoles

Mechanism cluster_0 Stationary Phase Surface cluster_1 Analyte Ligand Phenyl-Hexyl Ligand (Pi-Electron Rich) Interaction Pi-Pi Stacking (Strong Retention) Ligand->Interaction Oxazole Aryl-Oxazole (Pi-System) Interaction->Oxazole

Caption: Schematic of the Pi-Pi stacking interaction occurring between the Phenyl-Hexyl ligand and an aryl-oxazole.

Experimental Protocol: Optimized Oxazole Analysis

This protocol is designed to be self-validating. If the system suitability test (SST) fails, do not proceed to sample analysis.

Reagents & Equipment
  • HPLC System : Quaternary pump, UV-Vis or PDA detector.

  • Columns :

    • Primary: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Alternative: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A : Water + 0.1% Formic Acid (pH ~2.7). Acidic pH suppresses silanol activity.

  • Mobile Phase B : Acetonitrile (HPLC Grade).

Step-by-Step Workflow
  • Column Conditioning : Flush the column with 100% Mobile Phase B for 20 minutes, then equilibrate with initial gradient conditions (e.g., 90% A / 10% B) for 15 minutes.

  • System Suitability Test (SST) :

    • Inject a standard mix containing Uracil (t0 marker) and a known Aryl-Oxazole.

    • Acceptance Criteria :

      • Tailing Factor (

        
        ) < 1.3 (Ensures secondary silanol interactions are suppressed).
        
      • Retention Factor (

        
        ) > 2.0 (Ensures adequate retention away from the void volume).
        
  • Gradient Run :

    • 0-15 min: 10% B

      
       90% B (Linear Gradient).
      
    • 15-20 min: Hold 90% B.

    • 20-25 min: Re-equilibrate 10% B.

  • Data Analysis : Compare resolution (

    
    ) between critical pairs. If 
    
    
    
    on C18, switch to Phenyl-Hexyl using the same mobile phase conditions.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Interaction between oxazole nitrogen and residual silanols.Lower pH : Ensure pH is < 3.0 using Formic or Phosphoric acid. Add Buffer : Use 10-20 mM Ammonium Formate.
Low Retention Analyte is too polar for the chosen column.Switch Phase : Move from C18 to Phenyl-Hexyl to leverage

retention. Reduce Organic : Start gradient at 5% B instead of 10%.
Co-elution of Isomers Similar hydrophobicity (logP).Change Selectivity : Switch to Phenyl-Hexyl. The varying planarity of isomers affects their ability to "stack" with the phenyl phase, often resolving them.

References

  • Separation of Isoxazole on Newcrom R1 HPLC column . SIELC Technologies.[2] Available at: [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Corporation Knowledge Base. Available at: [Link]

  • Using a Phenyl Column When Separation with C18 Is Insufficient . Shimadzu Technical Report C190-E155. Available at: [Link]

  • Phenyl Stationary Phases for HPLC . Element Lab Solutions. Available at: [Link]

Sources

Comparative

Spectral differences between oxazole methyl esters and carboxylic acids

[label="IR: Loss of 1730 cm⁻¹\nGain of 1690 cm⁻¹", fillcolor Caption: Causal relationship between functional group transformations and resulting spectral shifts. Quantitative Spectral Comparison The following table synth...

Author: BenchChem Technical Support Team. Date: March 2026

[label="IR: Loss of 1730 cm⁻¹\nGain of 1690 cm⁻¹", fillcolor

Caption: Causal relationship between functional group transformations and resulting spectral shifts.

Quantitative Spectral Comparison

The following table synthesizes expected spectroscopic data ranges for 4- and 5-substituted oxazole methyl esters versus their corresponding carboxylic acids, grounded in empirical data[1][2][3].

Spectroscopic ModalityAnalytical FeatureOxazole Methyl EsterOxazole Carboxylic AcidDiagnostic Value
IR (ATR/KBr) C=O Stretch 1715 – 1740 cm⁻¹1680 – 1710 cm⁻¹High: Shift of ~30-40 cm⁻¹ confirms hydrolysis.
O-H Stretch Absent2500 – 3300 cm⁻¹ (Broad)High: Confirms free acid formation.
C-O Stretch ~1200 – 1250 cm⁻¹~1250 – 1300 cm⁻¹Low: Often obscured by fingerprint region.
¹H NMR (CDCl₃/DMSO-d₆) -OCH₃ Proton 3.80 – 4.00 ppm (s, 3H)AbsentCritical: Primary marker for residual starting material.
-COOH Proton Absent12.0 – 13.5 ppm (br s, 1H)Medium: May not appear if heavily exchanged with D₂O.
¹³C NMR C=O Carbon 160.0 – 162.0 ppm163.0 – 166.0 ppmMedium: Slight downfield shift in the acid.
-OCH₃ Carbon 51.0 – 53.0 ppmAbsentCritical: Confirms complete ester cleavage.
Mass Spectrometry Primary Fragmentation [M - 31]⁺ (Loss of -OCH₃)[M - 17]⁺ (-OH), [M - 44]⁺ (-CO₂)High: Decarboxylation is highly specific to the acid.

Self-Validating Experimental Protocol: Ester Hydrolysis & Spectral Verification

To ensure E-E-A-T principles (Expertise and Trustworthiness), the following protocol describes a self-validating system for the saponification of an oxazole methyl ester, incorporating inline analytical checks to guarantee product integrity.

Materials Required:
  • Substrate: Methyl 5-phenyloxazole-4-carboxylate (1.0 eq)

  • Reagents: Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq), 1M HCl (aq)

  • Solvents: THF, Methanol, Deionized Water (3:1:1 ratio)

Step-by-Step Methodology:

Step 1: Reaction Initiation

  • Dissolve 5.0 mmol of Methyl 5-phenyloxazole-4-carboxylate in 15 mL of a THF/MeOH (3:1) mixture in a round-bottom flask.

  • In a separate vial, dissolve 15.0 mmol of LiOH·H₂O in 5 mL of deionized water.

  • Add the aqueous base dropwise to the organic solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2–4 hours.

Step 2: Inline Reaction Monitoring (IR/TLC)

  • Self-Validation Check: Remove a 50 µL aliquot, quench with 1 drop of 1M HCl, extract with 200 µL Ethyl Acetate, and evaporate the organic layer.

  • Analyze the residue via ATR-IR. The reaction is complete when the sharp ester carbonyl band at ~1730 cm⁻¹ is entirely replaced by a broader acid carbonyl band at ~1690 cm⁻¹[2].

Step 3: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure to remove THF and MeOH.

  • Dilute the remaining aqueous layer with 10 mL of water and extract once with 10 mL of diethyl ether to remove any unreacted ester (discard the ether layer).

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2–3 using 1M HCl. A white precipitate (the oxazole carboxylic acid) will form.

  • Filter the precipitate under vacuum, wash with ice-cold water, and dry under high vacuum for 12 hours.

Step 4: Final Spectroscopic Validation

  • Dissolve 5 mg of the dried product in 0.6 mL of DMSO-d₆.

  • Acquire a ¹H NMR spectrum. Success Criteria: The spectrum must show the complete absence of the 3.90 ppm methoxy singlet and the presence of a broad singlet at ~13.10 ppm corresponding to the carboxylic acid proton[2].

Workflow Ester Oxazole Methyl Ester (IR: 1730 cm⁻¹) Hydrolysis Alkaline Hydrolysis (LiOH / THF / H₂O) Ester->Hydrolysis Acidification Acidification (HCl to pH 2-3) Hydrolysis->Acidification Acid Oxazole Carboxylic Acid (IR: 1690 cm⁻¹) Acidification->Acid NMR Validation (¹H NMR) Loss of 3.9 ppm (s) Gain of 13.1 ppm (br s) Acid->NMR Aliquot Analysis

Caption: Experimental workflow for oxazole ester hydrolysis and subsequent spectroscopic validation.

Conclusion

Differentiating between oxazole methyl esters and carboxylic acids requires a multi-modal spectroscopic approach. While ¹H NMR provides the most immediate binary confirmation (presence vs. absence of the methoxy singlet), IR spectroscopy offers rapid, non-destructive inline monitoring capabilities by tracking the shift in the carbonyl stretching frequency caused by hydrogen bonding dynamics. By integrating these analytical techniques into the synthetic workflow, researchers can ensure high-fidelity structural characterization during drug development.

References

  • Hari, A., & Miller, M. J. (2002). Metalation of 4-Oxazolinyloxazole Derivatives. A Convenient Route to 2,4-Bifunctionalized Oxazoles. The Journal of Organic Chemistry. Retrieved from[Link]

  • Hoarau, C., et al. (2008). Direct palladium-catalyzed alkenylation, benzylation and alkylation of ethyl oxazole-4-carboxylate. Organic & Biomolecular Chemistry (The Royal Society of Chemistry). Retrieved from[Link]

  • Matio Kemkuignou, B., et al. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules (MDPI). Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate

Hazard Profile: A Synthesis of Structural Analogs Given the absence of a dedicated SDS, a cautious and informed approach is to consider the potential hazards associated with the primary structural motifs of Methyl 2-(5-p...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile: A Synthesis of Structural Analogs

Given the absence of a dedicated SDS, a cautious and informed approach is to consider the potential hazards associated with the primary structural motifs of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate.

Methyl Benzoate Moiety: The benzoate component suggests several potential hazards. Methyl benzoate is classified as a combustible liquid that is harmful if swallowed.[1][2][3] There are also concerns that it may be suspected of damaging fertility or the unborn child.[1] While bioaccumulation is not expected, it is harmful to aquatic life.[1][2] Some studies on benzoates, in general, have raised concerns about potential mutagenic effects and the generation of oxidative stress.[4][5]

Oxazole Ring System: Structurally similar oxazole derivatives are known to cause skin, eye, and respiratory irritation.[6] Depending on the specific derivative, they can be flammable liquids and harmful if swallowed.[6]

Therefore, it is prudent to treat Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate as a compound that is potentially:

  • Harmful if swallowed.

  • A skin, eye, and respiratory irritant.

  • Combustible.

  • A reproductive toxin.

All handling of this compound should be performed in a well-ventilated area, with a certified chemical fume hood being the preferred environment.[6]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for handling Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate.

PPE CategoryItemSpecifications and RecommendationsRationale
Eye and Face Protection Safety GogglesTightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7]Protects against accidental splashes of the chemical which could cause serious eye irritation.[6]
Face ShieldTo be used in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[7]Provides an additional layer of protection for the entire face from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised as a best practice when handling potentially hazardous compounds.[7] The outer glove should be disposed of after handling.[7]Prevents direct skin contact with the chemical, which may cause skin irritation.[6] Double gloving minimizes the risk of exposure in case of a tear or puncture.
Body Protection Laboratory CoatA flame-retardant lab coat is essential.[7] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[7]Protects the user's clothing and skin from accidental spills and splashes.[6]
Respiratory Protection Chemical Fume HoodAll handling of the compound should be performed within a certified chemical fume hood.[6]Minimizes the inhalation of any vapors or aerosols, which could cause respiratory tract irritation.[6]
RespiratorIf a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] A fit test is required before using a respirator.[8]Provides respiratory protection in the absence of engineering controls.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for ensuring safety and preventing contamination.

Preparation
  • Area Inspection: Before beginning any work, ensure that a certified chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible and unobstructed.[6]

  • PPE Donning: Put on all required PPE as detailed in the table above. Ensure gloves are properly fitted and the cuffs are tucked under the sleeves of the lab coat.[7]

Handling
  • Controlled Environment: All weighing and manipulation of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate must be conducted inside a chemical fume hood to control vapor and aerosol exposure.[6]

  • Weighing: If handling a solid form, use a tared, sealed container to minimize the generation of dust.[7]

  • Spill Prevention: Use a secondary container when transporting the chemical within the laboratory.

Post-Handling and Cleanup
  • Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Glove Removal: Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.[7] Then, remove the inner pair.

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete and before leaving the laboratory.[1][9]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, disposable lab coats, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste: Any unused solutions containing Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate should be collected in a designated, sealed hazardous waste container.[7] Do not pour chemical waste down the drain.[1][2]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.[1]

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[1][10]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Inspect Work Area (Fume Hood, Eyewash, Shower) don_ppe Don Appropriate PPE prep_area->don_ppe work_in_hood Work in Chemical Fume Hood don_ppe->work_in_hood weigh Weigh Compound Carefully work_in_hood->weigh transport Use Secondary Containment weigh->transport decontaminate Decontaminate Surfaces transport->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate.

References

  • Personal protective equipment for handling 4-propyl-1,3-oxazole - Benchchem. (n.d.).
  • Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide - Benchchem. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC. (n.d.).
  • Potential safety issues surrounding the use of benzoate preservatives. (n.d.).
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2022, August 26).
  • Methyl benzoate | Hekserij. (n.d.).
  • Methyl benzoate. (2014, August 12).
  • Potential Safety Issues Surrounding the Use of Benzoate Preservatives - MDPI. (2018, April 11).
  • MSDS of Oxazole - Capot Chemical. (2008, October 23).
  • Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. (n.d.).
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • BENZOATES - OECD. (2002, February 14).
  • Minimize Exposure with Personal Protective Equipment. (n.d.).
  • Material Safety Data Sheet. (2011, June 1).
  • 8 - Safety data sheet. (2023, December 14).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 15).
  • Mini-Review on Sodium Benzoate: Its Uses, Adverse Effects, and Environmental Impact as a Pharmaceutical Product - ChemRxiv. (n.d.).
  • Personal Equipment for Use in Handling Hazardous Drugs. (2006, December 15).
  • Phenyl benzoate-SDS-MedChemExpress. (2025, March 2).
  • 2-(2-BENZOXAZOLYL)PHENYL BENZOATE Safety Data Sheets - Echemi. (n.d.).
  • Phenyl benzoate - Safety Data Sheet. (2009, August 19).
  • 5-Phenyl-1,3-oxazol-4-yl)methanol - SAFETY DATA SHEET. (n.d.).

Sources

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